Product packaging for 3-Pyridinesulfonate(Cat. No.:)

3-Pyridinesulfonate

Cat. No.: B15499124
M. Wt: 158.16 g/mol
InChI Key: DVECLMOWYVDJRM-UHFFFAOYSA-M
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Description

3-Pyridinesulfonate, often utilized in its acidic form as pyridine-3-sulfonic acid, is a valuable synthetic intermediate and functional motif in advanced chemical and pharmaceutical research. This compound serves as a key precursor in the synthesis of pyridine-3-sulfonyl chloride, an essential reagent for introducing the sulfonamide group into more complex molecules . Its core research value lies in its application across multiple disciplines. In medicinal chemistry, sulfonamide and sulfonate derivatives containing the pyridine scaffold are investigated for their diverse biological activities, including potential as carbonic anhydrase inhibitors and for their antimicrobial properties . Furthermore, the sulfonate functional group is instrumental in materials science, where it is used to create zwitterionic stationary phases for hydrophilic interaction chromatography (HILIC), aiding in the separation of highly polar analytes . Recent synthetic methodologies, such as electrochemical meta-C–H sulfonylation of pyridines, further highlight the utility of sulfonyl-containing pyridines in constructing complex, meta-substituted frameworks that are difficult to access through traditional means . Researchers value this compound for building triarylpyridine derivatives with sulfonate moieties, which are emerging as important structures in drug discovery and catalyst design . As a handling note, this compound is hygroscopic and should be stored according to supplier recommendations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4NO3S- B15499124 3-Pyridinesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECLMOWYVDJRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Pyridinesulfonate: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 3-pyridinesulfonate, a crucial intermediate in the pharmaceutical and dye industries. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the two main synthetic routes: the direct sulfonation of pyridine (B92270) and a multi-step synthesis commencing from 3-chloropyridine.

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine presents a concise route to this compound, although it necessitates harsh reaction conditions. This method involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a sulfonic acid group.

Reaction Mechanism

The sulfonation of pyridine is an electrophilic aromatic substitution reaction. Pyridine is an electron-deficient aromatic ring, making it less reactive towards electrophiles compared to benzene. The reaction typically requires high temperatures and the use of a catalyst, such as mercuric sulfate (B86663). The electrophile in this reaction is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum).

The reaction proceeds as follows:

  • Formation of the Electrophile: Sulfur trioxide is the active electrophile.

  • Electrophilic Attack: The π-electrons of the pyridine ring attack the sulfur trioxide. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated, and substitution occurs preferentially at the 3-position, which is the least deactivated position.

  • Proton Transfer: A base (such as HSO₄⁻) removes a proton from the intermediate carbocation to restore aromaticity.

The role of the mercuric sulfate catalyst is not definitively established, but it is thought to facilitate the reaction by potentially forming an intermediate with pyridine that is more susceptible to electrophilic attack.[1]

Logical Relationship of Direct Sulfonation

G Pyridine Pyridine Product 3-Pyridinesulfonic Acid Pyridine->Product Oleum Fuming Sulfuric Acid (H₂SO₄ + SO₃) Oleum->Product Catalyst Mercuric Sulfate (HgSO₄) Catalyst->Product HighTemp High Temperature HighTemp->Product G Start 3-Chloropyridine Step1 Oxidation (e.g., H₂O₂ in Acetic Acid) Start->Step1 Intermediate1 3-Chloropyridine-N-oxide Step1->Intermediate1 Step2 Sulfonation (e.g., Sodium Sulfite) Intermediate1->Step2 Intermediate2 Pyridine-3-sulfonic acid-N-oxide Step2->Intermediate2 Step3 Reduction (e.g., Catalytic Hydrogenation with Raney Nickel) Intermediate2->Step3 Product 3-Pyridinesulfonic Acid Step3->Product

References

3-Pyridinesulfonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 636-73-7 Molecular Formula: C₅H₅NO₃S Molecular Weight: 159.16 g/mol [1][2]

This technical guide provides an in-depth overview of 3-Pyridinesulfonate, also known as 3-Pyridinesulfonic acid, a versatile heterocyclic organic compound. It serves as a crucial building block and intermediate in a wide range of applications, from pharmaceutical synthesis to materials science.[3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical and quantitative data for 3-Pyridinesulfonic acid.

PropertyValueReference
CAS Number 636-73-7[1][6][7]
Molecular Formula C₅H₅NO₃S[1][6]
Molecular Weight 159.16 g/mol [1][6][7]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C[1][2]
Solubility Soluble in water[1]
Purity ≥98%[6]

Synthesis of 3-Pyridinesulfonic Acid

The industrial production of 3-Pyridinesulfonic acid is a multi-step process that typically begins with the oxidation of 3-chloropyridine (B48278). This is followed by a sulfonation step and subsequent reduction to yield the final product.[8]

Experimental Protocol: Synthesis from 3-Chloropyridine

This protocol outlines a common method for the synthesis of 3-Pyridinesulfonic acid.

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide

  • Dissolve 3-chloropyridine in a suitable solvent, such as acetic acid.

  • Add an oxidizing agent, for instance, hydrogen peroxide, to the solution. This reaction is typically carried out at a controlled temperature, ranging from room temperature up to approximately 100°C.[8]

  • The resulting 3-chloro-pyridine-N-oxide can be separated from the reaction mixture using solvents or by precipitation with inorganic or organic bases.[8]

Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide

  • The separated 3-chloro-pyridine-N-oxide is then reacted with a sulfonating agent.

  • This reaction introduces the sulfonic acid group onto the pyridine (B92270) ring, forming pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • The pyridine-3-sulfonic acid-N-oxide intermediate is then reduced to remove the N-oxide.

  • A common method for this step is catalytic hydrogenation.

  • The crude solution of pyridine-3-sulfonic acid-N-oxide can be made alkaline with sodium hydroxide (B78521) and then hydrogenated in the presence of a catalyst like Raney nickel.[8]

  • The hydrogenation is typically carried out at elevated temperatures (e.g., 100°C) and pressures (e.g., 7 bars).[8]

  • After the reaction is complete, the catalyst is filtered off, and the 3-Pyridinesulfonic acid is isolated from the solution.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_sulfonation Step 2: Sulfonation cluster_reduction Step 3: Reduction 3-Chloropyridine 3-Chloropyridine 3-Chloro-pyridine-N-oxide 3-Chloro-pyridine-N-oxide 3-Chloropyridine->3-Chloro-pyridine-N-oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Pyridine-3-sulfonic_acid-N-oxide Pyridine-3-sulfonic acid-N-oxide 3-Chloro-pyridine-N-oxide->Pyridine-3-sulfonic_acid-N-oxide Sulfonation Sulfonating_Agent Sulfonating Agent 3-Pyridinesulfonic_acid 3-Pyridinesulfonic acid Pyridine-3-sulfonic_acid-N-oxide->3-Pyridinesulfonic_acid Reduction Catalyst Catalyst (e.g., Raney Ni)

Synthetic pathway for 3-Pyridinesulfonic acid.

Applications in Research and Drug Development

3-Pyridinesulfonic acid is a valuable precursor in the synthesis of a variety of organic molecules. Its utility stems from the presence of both a pyridine ring, a common scaffold in pharmaceuticals, and a sulfonic acid group, which can be used to modulate solubility and for further chemical transformations.[3][4]

Pharmaceutical Intermediate

While 3-Pyridinesulfonic acid itself is not typically the active pharmaceutical ingredient, it serves as a key intermediate in the production of various drugs.[1] Notably, it is recognized as an impurity of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[9] This highlights its role as a building block in the synthesis of complex pharmaceutical compounds. The pyridine moiety is a prevalent feature in many FDA-approved drugs due to its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets, thereby enhancing binding affinity and specificity.[10]

Other Industrial Applications

Beyond its role in pharmaceuticals, 3-Pyridinesulfonic acid has several other industrial applications:

  • Electroplating: It is used as an additive in electroplating baths to improve the quality and uniformity of metal coatings.[1]

  • Dyes: It is an intermediate in the manufacturing of water-soluble reactive dyes.[4][8]

  • Catalysis: The sulfonic acid group contributes to its use in catalyst development, where it can enhance catalytic activity and selectivity.[4]

  • Materials Science: It is employed in modifying biomolecules and in the creation of novel functional materials.[4]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or signaling pathways directly modulated by 3-Pyridinesulfonic acid as a standalone molecule. Its primary role in the life sciences appears to be that of a chemical intermediate. However, the broader class of pyridine-containing compounds exhibits a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[11] Derivatives of pyridinesulfonamides, which can be synthesized from 3-Pyridinesulfonic acid, are known to act as inhibitors of enzymes such as carbonic anhydrase.[12] Further research is needed to elucidate any intrinsic biological effects of 3-Pyridinesulfonic acid itself.

Logical_Relationship 3-PSA 3-Pyridinesulfonic Acid Intermediate Key Intermediate 3-PSA->Intermediate Derivatives Synthesis of Derivatives Intermediate->Derivatives Pharma Pharmaceuticals (e.g., Vonoprazan impurity) Derivatives->Pharma Dyes Reactive Dyes Derivatives->Dyes Electroplating Electroplating Additive Derivatives->Electroplating Materials Functional Materials Derivatives->Materials Bioactive Biologically Active Molecules (e.g., Sulfonamides) Derivatives->Bioactive

Role of 3-Pyridinesulfonic acid as a key intermediate.

Safety and Handling

3-Pyridinesulfonic acid is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

The Rising Profile of 3-Pyridinesulfonate Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-pyridinesulfonic acid, particularly 3-pyridinesulfonamides, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anticancer, antibacterial, and enzyme-inhibiting properties. We will delve into their mechanisms of action, present quantitative data on their efficacy, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Anticancer Activity

Recent studies have highlighted the potential of 3-pyridinesulfonate derivatives as potent anticancer agents. A notable class of these compounds, 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, has shown significant activity against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides against a panel of human cancer cell lines.

Compound IDSubstitutionLeukemia GI50 (µM)Colon Cancer GI50 (µM)Melanoma GI50 (µM)
21 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]13.614.914.2

Data sourced from a study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides[1].

Another pyridinesulfonamide derivative, FD268, has been identified as a potent pan-PI3K inhibitor with significant antiproliferative activity against acute myeloid leukemia (AML) cell lines[2].

Compound IDTargetHL-60 IC50 (µM)MOLM-16 IC50 (µM)Mv-4-11 IC50 (µM)KG-1 IC50 (µM)EOL-1 IC50 (µM)
FD268 PI3K0.027 ± 0.0030.072 ± 0.0190.043 ± 0.0041.191 ± 0.0130.837 ± 0.118

Data represents the 50% inhibitory concentration (IC50) from an in vitro study[2].

Mechanism of Action: Targeting Signaling Pathways in Cancer

One of the key mechanisms through which pyridine (B92270) derivatives exert their anticancer effects is by inhibiting critical signaling pathways involved in cell proliferation and survival. In acute myeloid leukemia (AML), mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common and lead to constitutive activation of downstream signaling pathways, promoting leukemic cell growth[3].

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT5 STAT5 Dimerization->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival

FLT3 receptor signaling cascade in acute myeloid leukemia.

Enzyme Inhibition

Certain 3-pyridinesulfonamide derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a crucial role in signal transduction pathways.

Phosphodiesterase 3 (PDE3) Inhibition

PDE3 is involved in regulating cardiac muscle contractility and platelet aggregation. Inhibition of PDE3 can lead to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which has therapeutic implications.

PDE3_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE3 PDE3 cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE3->AMP Cellular_Response Cellular Response PKA->Cellular_Response Inhibitor 3-Pyridinesulfonamide Inhibitor Inhibitor->PDE3

Inhibition of the PDE3 signaling pathway by 3-pyridinesulfonamide derivatives.

Antibacterial Activity

While specific data for this compound derivatives is limited, the broader class of pyridine compounds has demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

Quantitative Antibacterial Activity Data (Pyridine Derivatives)
Compound ClassBacterial StrainMIC (µg/mL)
Pyridinium SaltsStaphylococcus aureus4 - 56
Escherichia coli55
3-(Pyridine-3-yl)-2-OxazolidinonesStaphylococcus aureus32 - 64

This table presents a summary of MIC values from various studies on pyridine derivatives to illustrate their general antibacterial potential[4][5].

Experimental Protocols

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel bioactive this compound derivatives typically follow a structured workflow encompassing synthesis, purification, characterization, and biological screening.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 3-Pyridinesulfonyl chloride) Reaction Reaction (e.g., Sulfonamide formation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Pure this compound Derivative Characterization->Final_Compound In_Vitro_Assay In Vitro Assays (e.g., Enzyme inhibition, Cell viability) Final_Compound->In_Vitro_Assay Data_Analysis Data Analysis (IC50/MIC determination) In_Vitro_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

A generalized workflow for the synthesis and biological screening of novel compounds.
Detailed Methodologies

A common method for measuring PDE activity is the IMAP® fluorescence polarization phosphodiesterase assay. This assay relies on the principle that PDE-mediated hydrolysis of a fluorescently labeled substrate (e.g., fluorescein-cAMP) allows it to bind to a large IMAP® binding reagent, resulting in an increase in fluorescence polarization. The inhibitory effect of a compound is determined by measuring the decrease in this polarization signal. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

The minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain is typically determined using the broth microdilution method. This involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the bacteria is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

This compound derivatives, particularly sulfonamides, represent a promising and versatile chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in cancer and potential as enzyme inhibitors and antibacterial agents warrant further investigation. Future research should focus on expanding the chemical diversity of this class of compounds, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to identify lead candidates for clinical development. The synthesis of more diverse libraries and high-throughput screening against a wider range of biological targets will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) ring is a fundamental scaffold in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. Among the various functionalized pyridines, 3-pyridinesulfonate and its derivatives have emerged as particularly valuable and versatile building blocks in organic synthesis. The presence of the strongly electron-withdrawing sulfonate group at the 3-position significantly influences the electronic properties of the pyridine ring, rendering it amenable to a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of complex molecules.

Synthesis of 3-Pyridinesulfonic Acid and its Derivatives

The accessibility of this compound derivatives is crucial for their application. Several synthetic routes have been developed, each with its own advantages and limitations.

Direct Sulfonation of Pyridine

Direct sulfonation of pyridine is a classical method, though it often requires harsh conditions. Heating pyridine with fuming sulfuric acid in the presence of a mercury sulfate (B86663) catalyst can produce 3-pyridinesulfonic acid. However, the high temperatures and the use of toxic heavy metals are significant drawbacks.[1]

Synthesis from 3-Substituted Pyridines

More contemporary and environmentally benign methods often start from readily available 3-substituted pyridines.

A robust method involves a multi-step synthesis starting from 3-chloropyridine (B48278). This process includes the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution with a sulfite (B76179), and subsequent reduction to yield 3-pyridinesulfonic acid. This approach avoids the use of heavy metals.[2][3]

Another common precursor is 3-aminopyridine, which can be converted to 3-pyridinesulfonyl chloride through diazotization followed by a sulfonyl chloride substitution reaction.[4]

Key Derivatives and Their Reactivity

The utility of 3-pyridinesulfonic acid is often realized through its conversion to more reactive intermediates, primarily 3-pyridinesulfonyl chloride.

3-Pyridinesulfonyl Chloride

3-Pyridinesulfonyl chloride is a key intermediate that serves as a versatile reagent for introducing the 3-pyridinesulfonyl moiety into a wide range of molecules.[5] It is typically synthesized from 3-pyridinesulfonic acid by reaction with reagents such as phosphorus pentachloride or thionyl chloride.[6]

The primary application of 3-pyridinesulfonyl chloride is in the formation of sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental to the synthesis of numerous biologically active compounds.

Applications in Synthesis

The this compound moiety is a key structural feature in several important pharmaceutical agents. Its ability to act as a bioisostere for other functional groups and its role in modulating the physicochemical properties of a molecule make it an attractive component in drug design.

Synthesis of Vonoprazan (B1684036)

A prominent example of the application of 3-pyridinesulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[7] In the synthesis of Vonoprazan, 3-pyridinesulfonyl chloride is reacted with a substituted pyrrole (B145914) derivative to form the crucial sulfonamide linkage.[8][9][10]

Synthesis of Torasemide

Torasemide, a loop diuretic, is another important pharmaceutical that incorporates a pyridine-3-sulfonamide (B1584339) structure. Its synthesis involves the use of a substituted pyridine-3-sulfonyl chloride derivative.[11][12][13]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactions of this compound derivatives.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
Synthesis of 3-Pyridinesulfonic Acid3-Chloropyridine-N-oxide3-Pyridinesulfonic Acid1. Na₂SO₃, H₂O, 145°C, 17h; 2. H₂, Raney Ni, 100°C, 7 bar, 6h75-80[2]
Synthesis of 3-Pyridinesulfonyl Chloride3-Pyridinesulfonic Acid3-Pyridinesulfonyl ChloridePCl₅, POCl₃, reflux, 3h94[6]
Synthesis of 3-Pyridinesulfonyl Chloride3-Aminopyridine3-Pyridinesulfonyl Chloride1. NaNO₂, HCl, 0-5°C; 2. NaBF₄; 3. SO₂, CuCl90.7[14]
Synthesis of Pyridine-3-sulfonamidePyridine-3-sulfonyl chloridePyridine-3-sulfonamideNH₃ in dioxane, THF, rt, 1h71[15]
Synthesis of Pyridine-3-sulfonamidePyridine-3-sulfonyl chloride HClPyridine-3-sulfonamideNH₃ in MeOH, DCM, rt, 50 min91[15]
Synthesis of Vonoprazan IntermediateEthyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylateEthyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylatePyridine-3-sulfonyl chloride hydrochloride, NaH, THF80[16]
Synthesis of 4-Chloropyridine-3-sulfonamide4-Hydroxypyridine4-Chloropyridine-3-sulfonamide1. Fuming H₂SO₄, HgSO₄, 190°C, 10h; 2. PCl₅, POCl₃, 120°C, 5h; 3. NH₃·H₂O, rt, 30 min67.4 (two steps)[17]

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-sulfonic Acid from 3-Chloropyridine-N-oxide[2]

This environmentally safer procedure avoids the use of heavy metals.

  • Sulfonation: In a suitable autoclave, dissolve 252 g of sodium sulfite in 700 mL of water. Add 129.6 g of crude 3-chloropyridine-N-oxide. Heat the mixture to 145°C under a nitrogen atmosphere and stir for 17 hours.

  • Reduction: Cool the reaction mixture to 60°C. Add 35 mL of ethanol (B145695), 35 g of 50% sodium hydroxide (B78521) solution, and 14 g of moist Raney nickel. Heat the suspension to 100°C and hydrogenate at 7 bar for 6 hours.

  • Work-up and Isolation: Cool the mixture to 50°C and filter off the catalyst. The filtrate can be further purified by crystallization from hot water or aqueous ethanol to yield pyridine-3-sulfonic acid.

Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Pyridinesulfonic Acid[6]

This protocol describes the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10.3 g (64.8 mmol) of 3-pyridinesulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched with ice water and extracted with a suitable organic solvent like methyl-tert-butyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyridine-3-sulfonyl chloride.

Protocol 3: Synthesis of Pyridine-3-sulfonamide[15]

This protocol is a general procedure for the formation of a sulfonamide from the sulfonyl chloride.

  • Reaction: To a solution of pyridine-3-sulfonyl chloride (1 g, 5.6 mmol) in tetrahydrofuran (B95107) (5 mL), add a 2 M solution of ammonia (B1221849) in dioxane (23.9 mL, 47.9 mmol). Stir the resulting suspension at room temperature for 1 hour.

  • Work-up and Isolation: Remove the solvent by rotary evaporation. Dissolve the residue in dichloromethane (B109758) and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to afford pyridine-3-sulfonamide.

Visualizations

Synthetic Workflow for Vonoprazan

The following diagram illustrates a synthetic pathway to Vonoprazan, highlighting the key role of 3-pyridinesulfonyl chloride.

G cluster_0 Synthesis of Pyrrole Intermediate cluster_1 Sulfonamide Formation cluster_2 Final Steps Pyrrole_Carboxylate 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate Amide_Formation Amidation with Methylamine Pyrrole_Carboxylate->Amide_Formation Pyrrole_Amide 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide Amide_Formation->Pyrrole_Amide Coupling Sulfonylation Pyrrole_Amide->Coupling Pyridine_Sulfonyl_Chloride 3-Pyridinesulfonyl Chloride Pyridine_Sulfonyl_Chloride->Coupling Coupled_Product 5-(2-fluorophenyl)-N-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxamide Coupling->Coupled_Product Reduction Amide Reduction Coupled_Product->Reduction Vonoprazan Vonoprazan Reduction->Vonoprazan G cluster_0 Parietal Cell cluster_1 Inhibition Proton_Pump H⁺/K⁺-ATPase H_out H⁺ (to gastric lumen) Proton_Pump->H_out H⁺ secretion ADP ADP + Pi Proton_Pump->ADP K_in K⁺ (from gastric lumen) K_in->Proton_Pump K⁺ uptake ATP ATP ATP->Proton_Pump provides energy Vonoprazan Vonoprazan Inhibition Inhibits Inhibition->Proton_Pump K⁺ competitive binding

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid, a heterocyclic organic compound, and its corresponding sulfonate salts are utilized in various chemical syntheses and have potential applications in the pharmaceutical industry. Understanding the thermal stability and decomposition profile of 3-pyridinesulfonate is crucial for determining its shelf-life, processing conditions, and potential hazards. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the thermal properties of this compound. While specific, detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for 3-pyridinesulfonic acid is not extensively available in publicly accessible literature, this guide outlines the expected behavior based on related compounds and provides standardized protocols for its determination.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC5H5NO3S[1][2]
Molecular Weight159.16 g/mol [1][2]
Melting Point>300 °C[1][2][3][4][5]
AppearanceWhite to almost white crystalline powder[3][6]

Thermal Stability and Decomposition

Based on the high melting point of >300 °C reported by multiple sources, 3-pyridinesulfonic acid is considered a thermally stable compound.[1][2][3][4][5] However, the sulfonic acid functional group can be susceptible to thermal degradation. Studies on related aromatic sulfonic acids suggest that decomposition can occur in the temperature range of 200-300 °C. The decomposition of aryl sulfonate surfactants has also been noted to begin around 230 °C.

The thermal decomposition of this compound likely proceeds through the cleavage of the carbon-sulfur bond. The primary decomposition products are expected to be pyridine (B92270) and sulfur oxides (SOx), such as sulfur dioxide (SO2) and sulfur trioxide (SO3). The presence of the nitrogen atom in the pyridine ring may influence the decomposition pathway and the nature of the final products.

Due to the limited availability of specific experimental data for this compound, a detailed quantitative summary of its thermal decomposition is not possible at this time. Researchers are encouraged to perform TGA and DSC analyses to determine the precise onset and peak decomposition temperatures, as well as the corresponding mass loss percentages.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina (B75360) or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Slower or faster rates can be used to investigate the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically up to 600 °C or higher.

    • Isothermal Steps (Optional): Include isothermal holds at specific temperatures to study the rate of decomposition at a constant temperature.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.

    • Calculate the percentage of mass loss at each decomposition step.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or decomposition events accompanied by a change in heat flow.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent any loss of volatile decomposition products.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 350 °C).

      • Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min).

      • A second heating scan is often performed to observe the behavior of the melt-quenched sample.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the melting point from the onset or peak of the endothermic melting transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Observe any exothermic peaks that may indicate decomposition.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis sample This compound Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga_instrument TGA Instrument weigh_tga->tga_instrument dsc_instrument DSC Instrument weigh_dsc->dsc_instrument tga_conditions Set Conditions: - N2 Atmosphere - 10 °C/min Heating Rate - 25-600 °C Range tga_instrument->tga_conditions run_tga Run TGA tga_conditions->run_tga tga_data TGA Data: - Onset/Peak Decomposition Temp. - Mass Loss (%) run_tga->tga_data dsc_conditions Set Conditions: - N2 Atmosphere - 10 °C/min Heating Rate - Heat-Cool-Heat Cycle dsc_instrument->dsc_conditions run_dsc Run DSC dsc_conditions->run_dsc dsc_data DSC Data: - Melting Point - Enthalpy of Fusion run_dsc->dsc_data

Caption: Workflow for TGA and DSC analysis of this compound.
Theoretical Decomposition Pathway

The following diagram presents a plausible, though not experimentally verified, decomposition pathway for 3-pyridinesulfonic acid. This is a theoretical representation based on the known chemistry of sulfonic acids and pyridine derivatives.

decomposition_pathway parent 3-Pyridinesulfonic Acid intermediate1 Pyridine Cation + Sulfonate Anion parent->intermediate1 Heat (Δ) product1 Pyridine intermediate1->product1 C-S Bond Cleavage product2 Sulfur Trioxide (SO3) intermediate1->product2 C-S Bond Cleavage product3 Sulfur Dioxide (SO2) + Oxygen (O2) product2->product3 Further Decomposition

Caption: Theoretical thermal decomposition pathway of 3-pyridinesulfonic acid.

References

A Technical Guide to High-Purity 3-Pyridinesulfonate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of high-purity 3-Pyridinesulfonate, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide covers commercial suppliers, purity specifications, and detailed analytical protocols for quality assessment.

Commercial Suppliers and Purity Specifications

High-purity this compound (also known as Pyridine-3-sulfonic acid) is available from a range of commercial chemical suppliers. For research and pharmaceutical applications, a purity of ≥98% is commonly required. The compound is typically supplied as a white to off-white crystalline powder.

A summary of typical product specifications from various suppliers is presented in Table 1. It is important to note that specifications can vary by supplier and batch, and it is recommended to request a certificate of analysis (CoA) for specific lot information.

ParameterTypical Specification
Purity (Assay) ≥98.0% (by Titration or HPLC)
Appearance White to off-white crystalline powder
Water Content ≤2.0% (by Karl Fischer Titration)
Melting Point >300 °C
Solubility Soluble in water

Table 1: Typical Specifications for High-Purity this compound

Prominent Commercial Suppliers:

  • Sigma-Aldrich (Merck): A major supplier offering this compound with a purity of ≥98.0%[1][2][3].

  • Fisher Scientific (Thermo Fisher Scientific): Provides this compound with a purity of 98+%[4].

  • ChemicalBook: An online platform listing numerous suppliers from various countries, with purities typically around 98% or 99%[5].

  • Mallak Specialties Pvt. Ltd.: A manufacturer and exporter offering this compound with a purity of 98%[6].

  • EMCO Chemicals: A supplier offering Pyridine-3-sulfonic acid with a minimum purity of 98%[7].

  • Home Sunshine Pharma: A manufacturer and supplier of 3-Pyridinesulfonic acid[8].

Experimental Protocols for Quality Assessment

To ensure the quality and purity of this compound for research and drug development, several analytical methods are employed. The following are detailed protocols for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative analysis of the purity of this compound and can also be used to identify and quantify impurities.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The retention time of this compound is used for identification, and the peak area is used for quantification against a reference standard.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reference standard of this compound (known purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (B129727) (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 20:80 v/v mixture). Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous phase to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a known volume of methanol or the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of methanol or the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 262 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Calculation:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the purity of the sample as a percentage.

Determination of Water Content by Karl Fischer Titration

This is a standard method for the accurate determination of water content in solid and liquid samples.

Principle: The Karl Fischer titration is based on a chemical reaction between iodine and sulfur dioxide in the presence of water and a base. The endpoint is detected potentiometrically. The coulometric method is particularly suitable for low water content.

Instrumentation and Reagents:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagent (commercially available)

  • Anhydrous methanol

  • Syringes and needles

Procedure (Coulometric Method):

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be filled with the appropriate Karl Fischer reagent.

  • Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture in the titration cell until a stable, low drift is achieved.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample.

  • Titration: Introduce the weighed sample into the titration cell. The instrument will automatically titrate the water present and display the result, usually in micrograms of water.

  • Calculation: Calculate the water content as a percentage of the total sample weight.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_kf Karl Fischer Titration cluster_results Results sample This compound Sample weigh_sample Accurately Weigh Sample sample->weigh_sample dissolve_hplc Dissolve for HPLC weigh_sample->dissolve_hplc kf_titration Introduce into KF Titrator weigh_sample->kf_titration hplc_injection Inject into HPLC dissolve_hplc->hplc_injection hplc_run Chromatographic Separation hplc_injection->hplc_run hplc_detection UV Detection at 262 nm hplc_run->hplc_detection hplc_data Peak Area Integration hplc_detection->hplc_data hplc_purity Calculate Purity hplc_data->hplc_purity final_purity Final Purity Specification hplc_purity->final_purity kf_run Coulometric Titration kf_titration->kf_run kf_data Measure Water Content kf_run->kf_data kf_purity Calculate % Water kf_data->kf_purity kf_purity->final_purity

Fig. 1: Experimental workflow for quality assessment.

Application in Drug Development: Synthesis of Pyridostigmine Bromide

High-purity this compound is a crucial starting material in the synthesis of various pharmaceutical compounds. One notable application is in the production of Pyridostigmine Bromide, a medication used to treat myasthenia gravis.

Role in Synthesis

While the complete synthesis of Pyridostigmine Bromide involves multiple steps, this compound serves as a key precursor. The sulfonic acid group can be chemically modified in subsequent reactions to build the final drug molecule.

Mechanism of Action of Pyridostigmine Bromide

Pyridostigmine Bromide functions as a reversible acetylcholinesterase inhibitor.[1][5][9][10][11] Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the neuromuscular junction.[2][7][9][12][13] By inhibiting this enzyme, Pyridostigmine Bromide increases the concentration and duration of action of acetylcholine at the nicotinic receptors on the muscle endplate.[1][5][10] This leads to improved neuromuscular transmission and increased muscle strength, which is beneficial for patients with myasthenia gravis, a condition characterized by muscle weakness due to antibodies blocking acetylcholine receptors.[9][11]

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber nerve_impulse Nerve Impulse ach_release Acetylcholine (ACh) Release nerve_impulse->ach_release ach Acetylcholine (ACh) ach_release->ach ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor Nicotinic ACh Receptor ach->ach_receptor Binding muscle_contraction Muscle Contraction ach_receptor->muscle_contraction pyridostigmine Pyridostigmine Bromide (Synthesized from this compound) pyridostigmine->ache Inhibition

Fig. 2: Acetylcholinesterase inhibition by Pyridostigmine.

This guide provides essential technical information for scientists and researchers working with high-purity this compound. By understanding the available commercial sources, implementing rigorous quality control protocols, and appreciating its role in the synthesis of important pharmaceuticals, professionals can effectively utilize this compound in their research and development endeavors.

References

Environmental Fate and Degradation of 3-Pyridinesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the specific environmental fate and degradation of 3-Pyridinesulfonate is limited in publicly available literature. This guide synthesizes the available information and, where explicitly stated, draws analogies from the degradation of the parent compound, pyridine (B92270), and other sulfonated aromatic compounds to provide a comprehensive overview. All extrapolated information should be interpreted with caution.

Executive Summary

This compound is a water-soluble, organic compound utilized in various industrial applications, including as an intermediate in the synthesis of pharmaceuticals and as an addition agent in electroplating.[1] Its environmental fate is of interest due to its potential for release into aquatic and terrestrial ecosystems. This guide provides a detailed overview of the current understanding of the environmental persistence, degradation pathways, and potential for bioaccumulation of this compound. Available data suggests the compound is likely to be mobile in the environment due to its water solubility. While specific biodegradation studies are scarce, the degradation of the pyridine ring is expected to follow pathways established for pyridine, involving microbial-mediated ring cleavage. Abiotic degradation through photolysis may also contribute to its environmental transformation.

Physicochemical Properties and Environmental Mobility

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and transport in the environment.

PropertyValueImplication for Environmental FateSource
Molecular FormulaC₅H₅NO₃S-[2]
Molecular Weight159.16 g/mol -[2]
Water SolubilitySolubleHigh mobility in aqueous environments, potential for groundwater contamination.[1]
log Pow (Octanol-Water Partition Coefficient)-2.35Low potential for bioaccumulation in organisms.Fisher Scientific
Melting Point>300 °CLow volatility, unlikely to be present in the atmosphere in significant concentrations.[2]
SensitivityLight sensitiveSusceptible to photodegradation in the presence of light.[1]

Biodegradation

Aerobic Biodegradation of the Pyridine Ring

Numerous bacterial strains have been identified that can utilize pyridine as a sole source of carbon and nitrogen. The aerobic degradation pathway typically involves an initial hydroxylation of the pyridine ring, followed by ring cleavage.

Key Microbial Genera Involved in Pyridine Degradation:

  • Arthrobacter

  • Paracoccus

  • Pseudomonas

  • Bacillus

Proposed General Pathway for Aerobic Pyridine Biodegradation:

The initial attack on the pyridine ring is a critical step. In some bacteria, this is initiated by a monooxygenase enzyme. The subsequent steps involve a series of enzymatic reactions leading to the formation of central metabolic intermediates that can enter the Krebs cycle.

Pyridine_Degradation Pyridine Pyridine Hydroxypyridine Hydroxypyridine Intermediates Pyridine->Hydroxypyridine Monooxygenase Ring_Cleavage Ring Cleavage Products (e.g., Formate, Succinate Semialdehyde) Hydroxypyridine->Ring_Cleavage Dioxygenase Krebs_Cycle Krebs Cycle Intermediates Ring_Cleavage->Krebs_Cycle Further Metabolism Biodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Microbial_Inoculum Microbial Inoculum (e.g., Activated Sludge, Soil Culture) Incubation Incubation (Controlled Temperature, Aeration) Microbial_Inoculum->Incubation Mineral_Medium Mineral Salts Medium Mineral_Medium->Incubation Test_Substance This compound (Sole Carbon/Nitrogen Source) Test_Substance->Incubation Sampling Periodic Sampling Incubation->Sampling Parent_Compound Parent Compound Analysis (e.g., HPLC, LC-MS) Sampling->Parent_Compound Metabolites Metabolite Identification (e.g., GC-MS, LC-MS/MS) Sampling->Metabolites Mineralization Mineralization Assessment (e.g., CO₂ Evolution, SO₄²⁻ Formation) Sampling->Mineralization

References

The Industrial Versatility of 3-Pyridinesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth exploration of the synthesis, properties, and diverse industrial applications of 3-Pyridinesulfonate and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound and its derivatives are a class of chemical compounds that have garnered significant interest across various industrial sectors due to their unique chemical properties. The presence of both a pyridine (B92270) ring and a sulfonic acid group imparts a versatile reactivity, making them valuable intermediates and additives in electroplating, pharmaceutical synthesis, and the manufacturing of dyes. This technical guide provides a comprehensive overview of the synthesis of this compound and its key derivatives, alongside a detailed examination of their current and potential industrial applications. The information presented is supported by quantitative data and detailed experimental protocols to facilitate further research and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its key derivative, 3-pyridinesulfonyl chloride, can be achieved through various methods. The choice of method often depends on the desired purity, yield, and scale of production.

Synthesis of 3-Pyridinesulfonyl Chloride

A common and efficient method for the synthesis of 3-pyridinesulfonyl chloride involves the diazotization of 3-aminopyridine (B143674), followed by a sulfonyl chlorination reaction. This multi-step process offers high yields and is suitable for industrial-scale production.[1][2][3]

Experimental Protocol: Synthesis of 3-Pyridinesulfonyl Chloride from 3-Aminopyridine [1][3]

  • Diazotization:

    • Add 3-aminopyridine to a solution of 6-10 mol/L diluted hydrochloric acid in a reaction vessel.

    • Cool the mixture to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (B80452) dropwise, maintaining the temperature at 0-5 °C.

    • Following the addition of sodium nitrite, add an aqueous solution of sodium fluoborate dropwise, again maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture for 30-60 minutes at 0-5 °C.

    • Collect the resulting precipitate (diazonium fluoborate salt) by suction filtration.

    • Wash the filter cake with cold (0-5 °C) 6-10 mol/L diluted hydrochloric acid.

    • Dry the solid for the next step.

  • Sulfonyl Chlorination:

    • Add thionyl chloride dropwise to water, then cool to approximately 0-5 °C.

    • Add cuprous chloride to the solution.

    • Add the dried diazonium fluoborate from the previous step to the solution in batches, controlling the temperature at 0-5 °C.

    • Allow the reaction to proceed overnight at 0-5 °C.

    • Extract the reaction mixture with dichloromethane (B109758).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Concentrate the filtrate to remove the dichloromethane, yielding pyridine-3-sulfonyl chloride.

Table 1: Quantitative Data for the Synthesis of 3-Pyridinesulfonyl Chloride[1][3]

Reactant/ProductMolar RatioReagentConditionsYieldPurity
Diazotization
3-Aminopyridine1
Sodium Nitrite~1.050-5 °C~95%
Sodium Fluoborate~1.2
Sulfonyl Chlorination
Diazonium Fluoborate1
Thionyl Chloride20-5 °C, overnight~91%
Cuprous Chloride0.01

G cluster_diazotization Diazotization cluster_sulfonation Sulfonyl Chlorination 3-Aminopyridine 3-Aminopyridine HCl HCl NaNO2 NaNO2 NaBF4 NaBF4 Diazonium Fluoborate Diazonium Fluoborate Thionyl Chloride Thionyl Chloride Water Water CuCl CuCl 3-Pyridinesulfonyl Chloride 3-Pyridinesulfonyl Chloride

Synthesis of 3-Pyridinesulfonamide

3-Pyridinesulfonamide, a key intermediate in the synthesis of various pharmaceuticals, can be readily prepared from 3-pyridinesulfonyl chloride.

Experimental Protocol: Synthesis of 3-Pyridinesulfonamide [4]

  • Dissolve pyridine-3-sulfonyl chloride in tetrahydrofuran (B95107) (THF).

  • Add a solution of ammonia (B1221849) in dioxane to the THF solution.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic phase sequentially with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield pyridine-3-sulfonamide.

Table 2: Quantitative Data for the Synthesis of 3-Pyridinesulfonamide[4]

Reactant/ProductMolar RatioReagentConditionsYield
Pyridine-3-sulfonyl chloride1
Ammonia8.5in DioxaneRoom Temp, 1 hr71%
Pyridine-3-sulfonamide----

G Pyridine-3-sulfonyl_chloride Pyridine-3-sulfonyl_chloride Reaction_Mixture Reaction_Mixture Pyridine-3-sulfonyl_chloride->Reaction_Mixture dissolve in THF Ammonia_in_Dioxane Ammonia_in_Dioxane Ammonia_in_Dioxane->Reaction_Mixture add Crude_Product Crude_Product Reaction_Mixture->Crude_Product stir 1h, evaporate Purified_Product Purified_Product Crude_Product->Purified_Product dissolve in DCM, wash, dry, concentrate

Industrial Applications

Electroplating

This compound is utilized as a special addition agent in precious metal and nickel electroplating baths.[5][6][7] Its primary function is to improve the characteristics of the deposited metal layer. While specific quantitative data on the performance of this compound is limited in publicly available literature, related pyridine derivatives have been shown to influence deposit morphology, leading to smoother, more compact, and level coatings.[7] The sulfonic acid group enhances the solubility and stability of the additive in the aqueous plating bath. It is believed that this compound acts as a leveler and brightener by adsorbing onto the cathode surface and influencing the metal deposition process.

G Electroplating_Bath Electroplating_Bath Improved_Deposit_Properties Improved_Deposit_Properties Electroplating_Bath->Improved_Deposit_Properties Addition of This compound This compound This compound->Improved_Deposit_Properties

Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds.[8][9][10] The pyridine ring is a common scaffold in many biologically active molecules, and the sulfonyl group provides a versatile handle for further chemical modifications. For instance, 3-pyridinesulfonyl chloride is a key precursor for the synthesis of sulfonamides, a class of drugs with antibacterial and other therapeutic properties.[4][10]

Table 3: Examples of Pharmaceutical Intermediates from this compound Derivatives

DerivativeApplicationReference
3-PyridinesulfonamidePrecursor for various sulfonamide drugs[4]
Pyridine-based intermediatesSynthesis of Omeprazole and other proton pump inhibitors[9]
Dye Synthesis

The reactive nature of this compound makes it a valuable component in the synthesis of water-soluble reactive dyes.[8] The sulfonic acid group enhances the water solubility of the dye molecule, which is essential for textile dyeing processes. Azo dyes, which constitute a significant portion of synthetic dyes, can be synthesized through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. While specific examples detailing the use of 3-aminopyridine-5-sulfonic acid in high-yield dye synthesis are not extensively documented in readily available literature, the general synthetic route for azo dyes is well-established.[11][12][13]

General Experimental Workflow: Azo Dye Synthesis [11]

  • Diazotization: An aromatic amine (e.g., a derivative of 3-aminopyridine) is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is added to a solution of a coupling component (e.g., a phenol (B47542) or another aromatic amine) dissolved in an alkaline solution, also maintained at a low temperature. The azo dye precipitates out of the solution.

  • Isolation: The precipitated dye is collected by filtration, washed, and dried.

G cluster_diazotization Diazotization cluster_coupling Coupling Aromatic_Amine Aromatic_Amine Acidic_Solution Acidic_Solution Sodium_Nitrite Sodium_Nitrite Diazonium_Salt Diazonium_Salt Coupling_Component Coupling_Component Alkaline_Solution Alkaline_Solution Azo_Dye Azo_Dye Final_Product Final_Product Azo_Dye->Final_Product filter, wash, dry

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant industrial applications. Their synthesis, particularly of the key intermediate 3-pyridinesulfonyl chloride, is well-established and offers high yields. While their roles in electroplating, pharmaceutical synthesis, and dye manufacturing are recognized, there remains a need for more comprehensive quantitative data to fully elucidate their performance benefits in these applications. Further research into the specific mechanisms of action, particularly in electroplating, and the development of novel pharmaceuticals and dyes based on this scaffold, will undoubtedly expand their industrial importance. This guide serves as a foundational resource for scientists and researchers aiming to explore and capitalize on the potential of this compound.

References

Methodological & Application

Application Notes and Protocols for 3-Pyridinesulfonate in Reverse-Phase HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone analytical technique for the separation, quantification, and purification of a wide range of molecules. However, highly polar and ionic compounds, such as basic drugs, peptides, and proteins, often exhibit poor retention on nonpolar stationary phases. Ion-pairing chromatography is a technique used to enhance the retention of these analytes.[1] This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on the reversed-phase column.

3-Pyridinesulfonic acid, as a sulfonated compound, has the potential to be used as an ion-pairing agent for the analysis of cationic species in reverse-phase HPLC. Alkylsulfonates are commonly employed for the analysis of cations, where they form ion pairs and allow for separation on C8 or C18 columns.[1] The pyridine (B92270) ring in 3-pyridinesulfonic acid may also offer alternative selectivity compared to simple alkylsulfonates.

While specific, detailed application notes for 3-Pyridinesulfonate as an ion-pairing reagent are not widely available in scientific literature, this document provides a generalized framework and protocol for its use based on the established principles of ion-pair chromatography. This information is intended to serve as a starting point for method development.

Principle of Ion-Pairing with this compound

In a typical reverse-phase setup, a C18 column is used with a polar mobile phase. When 3-pyridinesulfonic acid is added to the mobile phase, the sulfonate group can form an ion pair with positively charged analytes (e.g., protonated basic drugs or peptides). This interaction masks the charge of the analyte, making the resulting complex more hydrophobic and increasing its affinity for the nonpolar stationary phase, leading to longer retention times and potentially improved separation.

Potential Applications

Based on the properties of sulfonated ion-pairing reagents, this compound could be applicable for the analysis of:

  • Basic and Cationic Drugs: Many pharmaceutical compounds are basic and exist as cations at acidic to neutral pH.

  • Peptides and Proteins: The basic amino acid residues (lysine, arginine, histidine) in peptides and proteins are positively charged at low pH and can interact with an anionic ion-pairing agent.

  • Other Polar Cationic Compounds: Various small organic molecules that carry a positive charge.

Experimental Protocol: A General Guideline for Method Development

The following is a generalized protocol for developing an RP-HPLC method using 3-pyridinesulfonic acid as an ion-pairing agent. Optimization of these parameters will be necessary for specific applications.

1. Materials and Reagents:

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • High-purity water (e.g., Milli-Q or equivalent)

  • 3-Pyridinesulfonic acid (high purity)

  • Acid for pH adjustment (e.g., phosphoric acid, trifluoroacetic acid - TFA)

  • Analytes of interest

  • Reversed-phase HPLC column (e.g., C18 or C8, 3-5 µm particle size, 100-300 Å pore size)

2. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A):

    • Dissolve 3-pyridinesulfonic acid in high-purity water to a final concentration typically in the range of 5-20 mM.

    • Adjust the pH of the solution using an appropriate acid. A common starting pH for the analysis of basic compounds is in the range of 2.5 to 4.0 to ensure complete protonation of the analytes.

    • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.

  • Organic Component (Mobile Phase B):

    • Prepare a mixture of the organic solvent (e.g., acetonitrile or methanol) and water, often in a 90:10 or 80:20 (v/v) ratio.

    • It is good practice to also include the same concentration of 3-pyridinesulfonic acid and maintain the same pH as Mobile Phase A to prevent baseline shifts during gradient elution.

    • Filter the organic mobile phase through a compatible solvent filter.

3. HPLC System and Conditions:

A typical starting point for HPLC conditions is provided in the table below. These will require optimization for each specific application.

ParameterTypical Starting Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM 3-Pyridinesulfonic acid in water, pH adjusted to 3.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection Wavelength UV detection at a wavelength appropriate for the analyte(s)
Injection Volume 5-20 µL

4. Experimental Workflow:

The general workflow for developing and running an analysis using this compound as an ion-pairing agent is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (Aqueous + this compound) D Equilibrate Column with Initial Mobile Phase Conditions A->D B Prepare Mobile Phase B (Organic + this compound) B->D C Prepare Sample Solution E Inject Sample C->E D->E F Run Gradient Elution E->F G Detect Analytes (e.g., UV) F->G H Integrate Peaks and Quantify G->H I Report Results H->I

Workflow for RP-HPLC with this compound.

Data Presentation

As no specific application data for this compound as an ion-pairing agent was found in the literature, a table of quantitative data cannot be provided. For method development, it is recommended to create a similar table to the one below to track the retention time (RT), resolution (Rs), and tailing factor (Tf) of the analytes of interest as different chromatographic parameters are varied.

Table 1: Example Data Table for Method Development

AnalyteMobile Phase A Composition% OrganicRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Compound X10 mM 3-PSA, pH 3.0GradientDataDataData
Compound Y10 mM 3-PSA, pH 3.0GradientDataDataData
Compound Z20 mM 3-PSA, pH 3.5GradientDataDataData

3-PSA: 3-Pyridinesulfonic acid

Considerations and Method Optimization

  • Concentration of this compound: Increasing the concentration of the ion-pairing reagent generally increases the retention of the analytes up to a certain point, after which the stationary phase becomes saturated.

  • pH of the Mobile Phase: The pH should be controlled to ensure the analytes of interest are in their desired ionic state.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers. The choice of solvent can affect the selectivity of the separation.

  • Column Equilibration: Ion-pairing chromatography often requires longer column equilibration times for the reagent to adsorb onto the stationary phase and provide reproducible retention times.

  • MS Compatibility: 3-Pyridinesulfonic acid is a non-volatile salt, which can cause contamination of the mass spectrometer interface. If MS detection is required, alternative volatile ion-pairing agents or specialized techniques to remove the non-volatile reagent post-column would be necessary.

Conclusion

References

Application Notes and Protocols for 3-Pyridinesulfonate as a Derivatizing Agent in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyridinesulfonyl chloride is a derivatizing agent used to enhance the ionization efficiency and sensitivity of various analytes in liquid chromatography-mass spectrometry (LC-MS), particularly for compounds containing phenolic or primary and secondary amine functional groups.[1][2][3] Its high proton affinity makes it an effective tag for improving detection in positive ion electrospray ionization (ESI).[2][4] A significant advantage of using 3-pyridinesulfonyl chloride over other common derivatizing agents, such as dansyl chloride, is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which aids in structural elucidation and improves specificity.[2][4][5] This attribute is particularly beneficial for both qualitative and quantitative analyses. This document provides detailed application notes and protocols for the use of 3-pyridinesulfonate as a derivatizing agent for mass spectrometry.

Applications

3-Pyridinesulfonyl chloride has been successfully employed for the derivatization of a range of analytes, including:

  • Steroidal Estrogens: Enhancing the sensitivity for the determination of estrogens like 17β-estradiol in biological matrices such as serum.[2][4]

  • Bisphenols: Improving the detection of bisphenol A (BPA) and its analogues in beverages.[1][6]

  • Metabolites: Increasing the sensitivity of metabolites formed during in vitro cytochrome P450 incubations.[1]

  • Primary and Secondary Amines: Although less documented specifically for 3-pyridinesulfonyl chloride in the provided results, the reactivity of sulfonyl chlorides with primary and secondary amines is a well-established chemical principle, suggesting its potential applicability.

Quantitative Data Summary

The derivatization of analytes with 3-pyridinesulfonyl chloride leads to a significant improvement in analytical sensitivity and performance. The following tables summarize the quantitative data from studies utilizing this derivatization agent.

Table 1: Quantitative Performance for 17β-Estradiol (E2) in Serum

ParameterValueReference
Linearity Range10–1000 pg/mL[4]
Correlation Coefficient (r²)> 0.997[4]
Lower Limit of Quantitation (LLOQ)50 ng/L (low level QC)[4]
Inter-day AccuracyWithin 15%[4]
Inter-day PrecisionWithin 15%[4]

Table 2: Optimized Derivatization Conditions for Bisphenols

ParameterOptimal ValueReference
Temperature70 °C[6]
pH10[6]
Reaction Time15 min[6]

Experimental Protocols

Protocol 1: Derivatization of Steroidal Estrogens in Serum

This protocol is adapted from the analysis of 17β-estradiol (E2) in serum.[4]

Materials:

  • 3-Pyridinesulfonyl (PS) chloride

  • Acetone

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Methylene (B1212753) chloride

  • Nitrogen gas supply

  • Heater block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To 2 mL of serum, add a known amount of internal standard (e.g., E2-d5).

    • Extract the sample with 12 mL of methylene chloride by rotating for 30 minutes at room temperature.

    • Separate the organic phase and evaporate the solvent to approximately 2 mL.

    • Transfer the extract to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10) to the dried extract.

    • Add 80 µL of a 1.0 mg/mL solution of PS chloride in acetone.

    • Vortex the vial to ensure thorough mixing.

    • Place the vial in a heater block at 60°C for 15 minutes.

    • After incubation, cool the reaction mixture on ice for 10 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cooled reaction mixture to an autosampler vial for injection into the LC-MS/MS system.

    • Perform analysis using an appropriate chromatographic method coupled with tandem mass spectrometry, monitoring the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

Protocol 2: Derivatization of Bisphenols in Liquid Samples

This protocol is based on the derivatization of bisphenol A and its analogues.[6]

Materials:

  • 3-Pyridinesulfonyl (PS) chloride

  • Acetonitrile

  • Sodium carbonate buffer (50 mmol L⁻¹, pH 10)

  • Nitrogen gas supply

  • Heater block

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Evaporate an aliquot of the sample (or standard solution) to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 200 µL of 50 mmol L⁻¹ sodium carbonate buffer (pH 10) to the dried sample.

    • Add 200 µL of a 1 mg/mL solution of PS chloride in acetonitrile.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 60°C for 5 minutes.

    • After incubation, cool the vial on ice.

  • LC-MS/MS Analysis:

    • The sample is now ready for injection into the LC-MS/MS system.

    • Analyze the sample using a suitable LC-MS/MS method with optimized parameters for the detection of the derivatized bisphenols.

Visualizations

Derivatization Reaction Mechanism

The derivatization reaction of a phenolic compound with 3-pyridinesulfonyl chloride proceeds via a nucleophilic attack of the phenoxide ion on the electron-deficient sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonate ester and the elimination of a chloride ion. The reaction is typically carried out under basic conditions to facilitate the deprotonation of the phenol (B47542).

Derivatization_Mechanism Analyte Analyte-OH (e.g., Phenol) DeprotonatedAnalyte Analyte-O⁻ (Phenoxide) Analyte->DeprotonatedAnalyte + Base - HB⁺ Base Base (e.g., CO₃²⁻) Derivative Derivatized Analyte (Sulfonate Ester) DeprotonatedAnalyte->Derivative + 3-Pyridinesulfonyl Chloride PSCl 3-Pyridinesulfonyl Chloride PSCl->Derivative Chloride Cl⁻

Caption: Derivatization of a phenol with 3-pyridinesulfonyl chloride.

Experimental Workflow

The overall experimental workflow for the analysis of samples using this compound derivatization involves sample preparation, the derivatization reaction, and subsequent analysis by LC-MS/MS.

Experimental_Workflow Sample Sample (e.g., Serum, Beverage) Extraction Analyte Extraction (if necessary) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization Reaction (PS Chloride, Base, Heat) Drying->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data

Caption: General experimental workflow for this compound derivatization.

Signaling Pathway Analogy for Enhanced Detection

This diagram illustrates the logical relationship of how this compound derivatization acts as a signal enhancer for mass spectrometry, analogous to a biological signaling pathway.

Signal_Enhancement_Pathway Analyte Low-Signal Analyte Derivatization Derivatization with 3-Pyridinesulfonyl Chloride Analyte->Derivatization DerivatizedAnalyte High Proton Affinity Derivatized Analyte Derivatization->DerivatizedAnalyte Ionization Electrospray Ionization (ESI) DerivatizedAnalyte->Ionization HighIonSignal Enhanced Ion Signal Ionization->HighIonSignal MS Mass Spectrometer Detection HighIonSignal->MS

Caption: Signal enhancement pathway for mass spectrometry detection.

References

Application Notes: Highly Sensitive Quantification of Steroidal Estrogens using 3-Pyridinesulfonate Derivatization for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of steroidal estrogens, such as 17β-estradiol (E2), estrone (B1671321) (E1), and estriol (B74026) (E3), is crucial in various fields, including clinical diagnostics, endocrinology, and environmental monitoring. These hormones are often present at very low physiological concentrations (pg/mL range), posing a significant analytical challenge. Chemical derivatization is a powerful strategy to enhance the sensitivity of detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Derivatization with pyridine-3-sulfonyl (PS) chloride at the C-3 phenolic hydroxyl group of estrogens significantly improves their ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][2] Unlike other common derivatizing agents like dansyl chloride, which often yield fragment ions dominated by the derivatizing moiety, PS-derivatives produce abundant and specific fragment ions of the estrogen molecule itself.[1][2] This characteristic allows for more reliable and specific quantification, making PS-derivatization a superior choice for robust and sensitive estrogen analysis.

Principle of the Method

The protocol involves the chemical modification of the phenolic hydroxyl group of steroidal estrogens with 3-pyridinesulfonyl chloride. The reaction introduces a pyridine (B92270) group, which has a high proton affinity, leading to a significant enhancement of the signal in positive ion ESI-MS. The derivatized estrogens are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high sensitivity and specificity for the quantification of various estrogens in complex biological matrices like serum.

Experimental Protocol

Materials and Reagents
  • Steroidal estrogen standards (e.g., 17β-estradiol, Estrone, Estriol)

  • Pyridine-3-sulfonyl chloride (PS-Cl)

  • Isotope-labeled internal standards (e.g., 17β-estradiol-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium bicarbonate

  • Sodium carbonate buffer (pH 9.0)

  • Formic acid

  • Nitrogen gas for evaporation

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables for sample preparation.

Sample Preparation (from Serum)
  • Spiking: To 500 µL of serum sample, add the internal standard (e.g., 50 µL of 1 ng/mL estradiol-d5).

  • Extraction: Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.[3]

Derivatization Procedure
  • Prepare a fresh solution of 1 mg/mL pyridine-3-sulfonyl chloride in acetonitrile.

  • Prepare a 100 mM sodium bicarbonate solution.[3]

  • To the dried sample extract, add 50 µL of the pyridine-3-sulfonyl chloride solution and 50 µL of 100 mM sodium bicarbonate.[3]

  • Vortex the mixture briefly to ensure all residue is dissolved.

  • Incubate the reaction mixture at 65°C for 15 minutes.[3]

  • After incubation, allow the sample to cool to room temperature.

  • Add 100 µL of a water:acetonitrile (1:1) solution.[3]

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from ~30% B to 95% B over several minutes to ensure separation of estrogen derivatives.

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each derivatized estrogen and internal standard.

Data Presentation

Table 1: MRM Transitions for PS-Derivatized Estrogens

The product ion spectrum of the PS derivative of estrogens shows intense analyte-specific fragment ions.[2] For 17β-estradiol (E2), the protonated molecule [M+H]⁺ is observed at m/z 414. Collision-induced dissociation (CID) yields significant product ions at m/z 272 (radical E2 cation) and m/z 350 (loss of SO₂).[2] These transitions provide high specificity for quantification.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - Qualifier
Estrone-PS 412.1270.1348.1
17β-Estradiol-PS 414.1272.1350.1
Estriol-PS 430.1288.1366.1
17β-Estradiol-d5-PS (IS) 419.1277.1355.1

Data is compiled based on typical fragmentation patterns observed for PS-derivatized estrogens.[1][2]

Table 2: Method Performance for 17β-Estradiol (E2) Analysis

A quantitative method for E2 in serum using PS-derivatization demonstrated excellent linearity and sensitivity.[1]

ParameterResult
Calibration Curve Range 10–1000 pg/mL
Linearity (r²) > 0.997
Lower Limit of Quantitation (LLOQ) 10 pg/mL

Quantitative data for E2 analysis in serum as its PS derivative.[1]

Visualizations

Estrogen Signaling Pathway

Estrogens exert their biological effects primarily through genomic signaling pathways involving estrogen receptors (ERα and ERβ).[4] Understanding this pathway is critical for drug development professionals targeting these mechanisms.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER binding CellMembrane Dimer ER Dimerization ER->Dimer HSP HSP90 HSP->ER dissociation ERE Estrogen Response Element (ERE) Dimer->ERE translocation & binding Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Response Biological Response Transcription->Response DerivatizationWorkflow start Biological Sample (e.g., Serum) extraction Liquid-Liquid or Solid Phase Extraction start->extraction Add Internal Standard evaporation Evaporate to Dryness (under N2) extraction->evaporation derivatization Derivatization Reaction (PS-Cl, 65°C) evaporation->derivatization reconstitution Reconstitute for Analysis derivatization->reconstitution analysis LC-MS/MS Analysis (ESI+, MRM) reconstitution->analysis data Data Processing & Quantification analysis->data

References

Application Notes and Protocols for 3-Pyridinesulfonate as an Additive in Electroplating Baths

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Pyridinesulfonate and its derivatives, such as Pyridinium (B92312) Propyl Sulfonate (PPS) and Pyridinium Hydroxy Propyl Sulfobetaine (PPSOH), as additives in electroplating baths. The information is intended to guide researchers and professionals in utilizing these compounds to enhance the quality and properties of electrodeposited metallic coatings.

Introduction to this compound in Electroplating

This compound and its related compounds are nitrogen-heterocyclic organic molecules that act as highly effective leveling agents and brighteners in electroplating processes.[1] When added in small quantities to electroplating baths, these additives can significantly improve the surface finish, mechanical properties, and overall performance of the deposited metal layer. Their primary applications are in nickel, zinc, and copper electroplating, where they contribute to producing smooth, bright, and ductile coatings.[2][3][4]

The mechanism of action for these additives generally involves their adsorption onto the cathode surface during electrodeposition. This adsorption is often preferential to areas of high current density, such as peaks and protrusions on the substrate. By inhibiting metal deposition at these points, the additive promotes metal growth in the valleys and recesses, leading to a leveled, smoother surface.[3][5]

Applications in Different Electroplating Baths

Nickel Electroplating

In nickel electroplating, particularly in Watts-type baths, pyridinium sulfonates like PPS and PPSOH are used as secondary brighteners and strong leveling agents.[2][3] They are crucial for achieving a brilliant, mirror-like finish and for eliminating surface imperfections.

Key Effects:

  • Brightening: Produces a bright and lustrous nickel deposit.

  • Leveling: Fills in microscopic scratches and defects on the substrate surface, resulting in a smooth finish.[3]

  • Ductility: When used in appropriate concentrations and in combination with other additives like saccharin, it helps to produce ductile deposits.[2]

  • Internal Stress: The use of organic additives can influence the internal stress of the nickel deposit. While specific data for this compound is limited, sulfur-containing organic compounds are generally known to reduce tensile stress.[6]

Zinc Electroplating

Pyridine (B92270) derivatives are also employed in zinc and zinc-alloy electroplating to enhance the properties of the deposited layer. They can act as complexing agents and grain refiners.

Key Effects:

  • Corrosion Resistance: The use of pyridine-based complexing agents in zinc-nickel alloy plating has been shown to significantly improve the corrosion resistance of the coating.[7][8]

  • Grain Refinement: These additives can refine the grain structure of the zinc deposit, leading to a more uniform and compact coating.

  • Current Efficiency: The presence of pyridine derivatives can influence the current efficiency of zinc electrodeposition. The effect can be either an increase or decrease depending on the specific compound and its concentration.[9]

Copper Electroplating

In acid copper plating, N-heterocyclic compounds, including pyridine derivatives, function as leveling agents. They work in synergy with other additives like suppressors (e.g., polyethylene (B3416737) glycol) and accelerators (e.g., bis-(3-sulfopropyl) disulfide) to achieve uniform filling of micro-vias and trenches, which is critical in the manufacturing of printed circuit boards and integrated circuits.[10][11]

Key Effects:

  • Leveling: Promotes uniform copper deposition, especially in high-aspect-ratio features.[10]

  • Surface Morphology: The addition of pyridine derivatives like nicotinic acid can lead to smoother and more uniform copper deposits.[4]

  • Current Efficiency: The concentration of the additive can impact the current efficiency. For example, increasing the concentration of nicotinic acid has been shown to decrease the current efficiency of copper deposition.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound derivatives in various electroplating baths. It is important to note that the optimal concentration and its effects can vary depending on the specific bath composition, operating conditions, and the presence of other additives.

Table 1: this compound Derivatives in Nickel Electroplating

ParameterAdditiveTypical Concentration RangeEffect
Leveling AgentPyridinium Hydroxy Propyl Sulfobetaine (PPSOH)50 - 500 mg/L[3]Strong leveling agent, produces brilliant coatings.[3]
BrightenerPyridinium Propyl Sulfonate (PPS)50 - 150 mg/L[2]High-efficiency brightener and leveler.[2]
Internal StressGeneral Sulfur-containing Organics-Generally reduces tensile stress.[6]
Microhardness--To be determined experimentally.
Current Efficiency--To be determined experimentally.

Table 2: this compound Derivatives in Zinc & Zinc-Alloy Electroplating

ParameterAdditiveOptimal ConcentrationEffect
Complexing Agent2-Pyridinecarboxaldehyde oxime24 g/L[7]Enhances corrosion resistance in Zn-Ni alloy plating.[7]
Complexing Agent2-Acetylpyridine ketoxime32 g/L[7]Enhances corrosion resistance in Zn-Ni alloy plating.[7]
Complexing Agent2-Pyridine amidoxime30 g/L[7]Enhances corrosion resistance in Zn-Ni alloy plating.[7]
Current EfficiencyPyridine DerivativesVariesCan increase or decrease depending on the specific compound.[9]
Coating Hardness--To be determined experimentally.

Table 3: Pyridine Derivatives in Copper Electroplating

ParameterAdditiveConcentrationEffect on Current Efficiency
Brightener/LevelerNicotinic Acid0.01 MDecreased to 86.88% (from 94.52% without additive)[4]
LevelerN-Heterocyclic Oligomers5 mg/LEffective leveling in through-hole plating.[10][12]
Coating Hardness--To be determined experimentally.
Internal Stress--To be determined experimentally.

Experimental Protocols

Hull Cell Testing for Evaluating Additive Effects

The Hull cell is a miniature plating cell used to evaluate the performance of an electroplating bath over a wide range of current densities on a single test panel.[13][14][15]

Objective: To visually assess the brightening and leveling effects of this compound and to determine the optimal concentration range.

Materials:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Anode corresponding to the plating bath (e.g., nickel, zinc, or copper)

  • Polished brass or steel Hull cell panels

  • Plating solution (e.g., Watts nickel bath, acid zinc bath, or acid copper bath)

  • This compound additive solution of known concentration

  • Standard laboratory glassware and safety equipment

Procedure:

  • Prepare the baseline electroplating solution without the this compound additive.

  • Pour 267 mL of the baseline solution into the Hull cell.

  • Place the appropriate anode in the cell.

  • Clean and prepare a polished Hull cell panel according to standard procedures (e.g., degreasing, acid dipping, rinsing).

  • Place the clean panel in the cathode holder of the Hull cell.

  • Connect the electrodes to the rectifier.

  • Apply a specific current (e.g., 2A for a nickel bath) for a set duration (e.g., 5-10 minutes).[16]

  • After plating, remove the panel, rinse it with deionized water, and dry it.

  • Observe the appearance of the deposit across the panel, noting the bright range, any dullness, burning at high current densities, or poor coverage at low current densities.

  • Add a small, measured amount of the this compound solution to the Hull cell (e.g., to achieve a concentration of 50 mg/L).

  • Repeat steps 4-9 with a new panel.

  • Continue to add the additive in increments, running a new panel for each concentration, until the desired brightness and leveling are observed, or negative effects such as brittleness or burning appear.

  • Compare the series of panels to determine the optimal concentration range for the additive.

Cyclic Voltammetry for a Mechanistic Study

Cyclic Voltammetry (CV) is an electrochemical technique used to study the mechanism of electrode reactions. It can provide insights into how this compound affects the deposition and stripping of the metal.[17][18]

Objective: To investigate the inhibitory or catalytic effect of this compound on the metal deposition process.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum or glassy carbon)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Plating solution with and without this compound

  • Standard laboratory glassware and safety equipment

Procedure:

  • Assemble the three-electrode cell with the plating solution without the additive.

  • Set the potentiostat to run a cyclic voltammogram over a potential range that covers the metal deposition and stripping peaks.

  • Run the CV and record the resulting voltammogram. This will serve as the baseline.

  • Add a known concentration of this compound to the electrolyte.

  • Run a new CV under the same conditions.

  • Repeat with different concentrations of the additive.

  • Analyze the voltammograms by observing changes in the peak potentials, peak currents, and the overall shape of the curves. A shift in the deposition potential to more negative values and a decrease in the peak current would indicate an inhibitory effect of the additive on the metal deposition.

Visualizations

Leveling Mechanism of this compound

The following diagram illustrates the proposed mechanism by which this compound acts as a leveling agent during electrodeposition.

G cluster_surface Cathode Surface (Microscopic View) cluster_deposition cluster_additive Additive Action cluster_result Result Peak Peak (High Current Density) MetalIon1 Metal Ion Peak->MetalIon1 Inhibited Deposition MetalIon2 Metal Ion Peak->MetalIon2 Recess Recess (Low Current Density) MetalIon3 Metal Ion Recess->MetalIon3 Unhindered Deposition MetalIon4 Metal Ion Recess->MetalIon4 LeveledSurface Smooth, Leveled Surface AdditiveMol1 This compound AdditiveMol1->Peak Preferential Adsorption AdditiveMol2 This compound AdditiveMol2->Peak

Caption: Leveling mechanism of this compound in electroplating.

Experimental Workflow for Additive Evaluation

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound as an electroplating additive.

G Start Start: Define Objectives BathPrep Prepare Electroplating Bath (with and without this compound) Start->BathPrep HullCell Hull Cell Testing (Visual Assessment of Brightness & Leveling) BathPrep->HullCell CV Cyclic Voltammetry (Mechanistic Study of Deposition) BathPrep->CV DepositProp Characterize Deposit Properties BathPrep->DepositProp Analysis Data Analysis & Optimization HullCell->Analysis CV->Analysis Hardness Microhardness Testing DepositProp->Hardness Stress Internal Stress Measurement DepositProp->Stress Efficiency Current Efficiency Calculation DepositProp->Efficiency Morphology Surface Morphology (SEM) DepositProp->Morphology Hardness->Analysis Stress->Analysis Efficiency->Analysis Morphology->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Ultrasensitive Quantification of Estrogens in Biological Matrices using 3-Pyridinesulfonyl Chloride Derivatization and LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantification of various estrogens in biological matrices using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). The protocol employs a derivatization strategy with 3-Pyridinesulfonyl (3-PS) chloride, which significantly enhances the ionization efficiency of estrogens in positive ion mode ESI, leading to improved sensitivity and specificity. This method is particularly advantageous for overcoming the challenges associated with the low physiological concentrations of estrogens and the inherent difficulties in their ionization. Detailed experimental protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided, along with a summary of quantitative performance data.

Introduction

Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes, including the development and regulation of the female reproductive system and secondary sexual characteristics. Accurate and precise measurement of endogenous estrogens such as estrone (B1671321) (E1), estradiol (B170435) (E2), and their metabolites is critical in various fields, including clinical diagnostics, endocrinology, and pharmaceutical research. The low circulating concentrations of these hormones, often in the picogram per milliliter range, present a significant analytical challenge.

LC-MS/MS has emerged as the gold standard for steroid hormone analysis due to its high selectivity and sensitivity. However, the analysis of estrogens by LC-ESI-MS/MS is often hampered by their poor ionization efficiency in the commonly used positive ion mode. Derivatization of the phenolic hydroxyl group of estrogens with a reagent that introduces a readily ionizable moiety can overcome this limitation. 3-Pyridinesulfonyl chloride has been shown to be an effective derivatizing agent for estrogens, offering analyte-specific fragmentation patterns and enhanced signal intensity in ESI-MS.[1][2] This application note provides a comprehensive protocol for the analysis of estrogens using this derivatization approach.

Estrogen Signaling Pathway

Estrogens exert their biological effects through a complex network of signaling pathways, primarily mediated by two estrogen receptors, ERα and ERβ. These pathways can be broadly categorized as genomic and non-genomic. The genomic pathway involves the binding of estrogen to its receptor in the cytoplasm, followed by translocation to the nucleus, where the complex acts as a transcription factor to regulate gene expression. The non-genomic pathway is initiated at the cell membrane and involves rapid signaling cascades.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen MembraneER Membrane-associated Estrogen Receptor Estrogen->MembraneER Non-Genomic Pathway SignalCascade Signal Transduction Cascades (e.g., MAPK, PI3K) MembraneER->SignalCascade ER Estrogen Receptor (ERα/ERβ) HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation GeneTranscription Gene Transcription & Protein Synthesis SignalCascade->GeneTranscription Cross-talk ERE->GeneTranscription

Estrogen Signaling Pathways

Experimental Workflow

The overall experimental workflow for the LC-ESI-MS/MS analysis of estrogens using 3-pyridinesulfonyl chloride derivatization involves several key steps, from sample preparation to data acquisition and analysis.

Workflow cluster_workflow Analytical Workflow node_sample 1. Sample Collection (e.g., Serum, Plasma) node_extraction 2. Liquid-Liquid Extraction or Solid-Phase Extraction node_sample->node_extraction node_derivatization 3. Derivatization with 3-Pyridinesulfonyl Chloride node_extraction->node_derivatization node_lcms 4. LC-ESI-MS/MS Analysis node_derivatization->node_lcms node_data 5. Data Processing & Quantification node_lcms->node_data

LC-ESI-MS/MS Workflow

Experimental Protocols

Materials and Reagents
  • Estrogen standards (Estrone, Estradiol, etc.)

  • 3-Pyridinesulfonyl chloride

  • Sodium bicarbonate

  • Acetone

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., deuterated estrogens)

Sample Preparation (from Serum)
  • To 1 mL of serum sample, add the internal standard solution.

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., 5 mL of methyl tert-butyl ether).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Protocol
  • Reconstitute the dried extract in 100 µL of a 1 mg/mL solution of 3-pyridinesulfonyl chloride in acetone.

  • Add 50 µL of 100 mM sodium bicarbonate solution (pH 9).

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, evaporate the solvent to dryness under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Estrone-3-PS411.1270.125
Estradiol-3-PS413.1272.125
Estriol-3-PS429.1288.122
17α-ethinylestradiol-3-PS437.1296.128

Quantitative Data Summary

The use of 3-pyridinesulfonyl chloride derivatization allows for the achievement of low limits of detection (LOD) and quantification (LOQ), making this method suitable for the analysis of estrogens at physiological concentrations.

EstrogenMatrixLOD (pg/mL)LOQ (pg/mL)Linearity Range (pg/mL)Reference
17β-Estradiol (E2)Serum10--[3]
Estrone (E1)Serum-11 - 1000[2]
Estriol (E3)Serum-11 - 1000[2]
17β-Estradiol (E2)Serum-0.250.5 - 1000[2]

Note: The quantitative performance can vary depending on the specific instrumentation, matrix, and validation protocol.

Conclusion

The derivatization of estrogens with 3-pyridinesulfonyl chloride followed by LC-ESI-MS/MS analysis is a highly effective method for the sensitive and specific quantification of these hormones in complex biological matrices. The protocol described in this application note provides a reliable framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique. The enhanced ionization efficiency and favorable fragmentation characteristics of the 3-PS derivatives enable the achievement of low detection limits required for demanding applications in clinical and research settings.

References

Application Notes and Protocols: The Role of 3-Pyridinesulfonate in the Synthesis of Vonoprazan Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vonoprazan (B1684036), a potassium-competitive acid blocker (P-CAB), is a crucial therapeutic agent for acid-related diseases. The synthesis of Vonoprazan involves the use of pyridine-3-sulfonyl chloride to introduce the key pyridinesulfonyl moiety. This application note details the role of 3-pyridinesulfonate derivatives, primarily pyridine-3-sulfonyl chloride and the related pyridine-3-sulfonic acid, in the synthesis of Vonoprazan and the formation of related impurities. Understanding these pathways is critical for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides an overview of the synthesis, detailed protocols for impurity analysis, and visual diagrams to elucidate the chemical transformations and potential side reactions.

Introduction

The chemical structure of Vonoprazan features a distinct 1,3,5-trisubstituted pyrrole (B145914) ring, characterized by a pyridine-3-sulfonyl group at the 1-position.[1] The introduction of this group is a critical step in the synthesis, typically achieved by reacting a pyrrole intermediate with pyridine-3-sulfonyl chloride.[2][3][4] While this reaction is essential for forming the Vonoprazan molecule, it is also a source of process-related impurities. One such impurity is pyridine-3-sulfonic acid, which has been identified as "Vonoprazan Impurity 30".[5][6] The presence of this and other related impurities can impact the purity, stability, and safety of the drug product. Therefore, robust analytical methods are required to detect, quantify, and control these impurities.

Role of this compound in Vonoprazan Synthesis and Impurity Formation

The primary role of this compound derivatives in Vonoprazan synthesis is to provide the pyridine-3-sulfonyl moiety. The key reagent is pyridine-3-sulfonyl chloride, which reacts with the nitrogen of the pyrrole ring of an appropriate intermediate.

Key Reaction:

  • N-Sulfonylation: The nitrogen atom of the 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde or a related intermediate acts as a nucleophile, attacking the electrophilic sulfur atom of pyridine-3-sulfonyl chloride. This reaction forms the desired N-S bond and incorporates the pyridinesulfonyl group onto the pyrrole ring.

Formation of Impurities:

Impurities related to this compound can arise from several pathways:

  • Hydrolysis of the Starting Material: Pyridine-3-sulfonyl chloride is susceptible to hydrolysis, which can lead to the formation of pyridine-3-sulfonic acid. If this hydrolysis occurs before the sulfonylation reaction is complete, pyridine-3-sulfonic acid will be present as an impurity in the reaction mixture.

  • Incomplete Reaction: Unreacted pyridine-3-sulfonyl chloride can be carried through the process and may be detected as an impurity in the final product if not adequately removed during work-up and purification steps.

  • Side Reactions: The reactive nature of pyridine-3-sulfonyl chloride can lead to side reactions with other nucleophiles present in the reaction mixture, potentially forming other sulfonylated impurities.

  • Positional Isomers: Impurities can also arise from the use of isomeric starting materials, such as pyridine-2-sulfonyl chloride or pyridine-4-sulfonyl chloride, leading to the formation of Vonoprazan isomers.[7]

Visualization of Synthesis and Impurity Formation

Vonoprazan_Synthesis_and_Impurity_Formation A 5-(2-fluorophenyl)-1H-pyrrole -3-carbaldehyde C 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carbaldehyde A->C N-Sulfonylation B Pyridine-3-sulfonyl chloride B->C E Pyridine-3-sulfonic acid (Impurity) B->E Hydrolysis F Unreacted Pyridine-3-sulfonyl chloride (Impurity) B->F Incomplete Reaction G Positional Isomers (e.g., from Pyridine-4-sulfonyl chloride) B->G Isomeric Starting Material D Vonoprazan C->D Reductive Amination

Caption: Synthetic pathway of Vonoprazan and the origin of this compound-related impurities.

Quantitative Data Summary of Vonoprazan and Related Impurities

The following table summarizes key information about Vonoprazan and impurities that can arise from or are related to the use of this compound derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role/Type
Vonoprazan881681-00-1C₁₇H₁₆FN₃O₂S345.39API
Pyridine-3-sulfonyl Chloride16133-25-8C₅H₄ClNO₂S177.61Reactant
Pyridine-3-sulfonic Acid (Vonoprazan Impurity 30)636-73-7C₅H₅NO₃S159.16Impurity
1-(5-(2-Fluorophenyl)-1-(pyridin-2-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine928615-46-7C₁₇H₁₆FN₃O₂S345.39Isomeric Impurity
1-(5-(2-Fluorophenyl)-1-(pyridin-4-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine2771609-43-7C₁₇H₁₆FN₃O₂S345.39Isomeric Impurity

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Vonoprazan

This protocol is a generalized representation based on published synthetic routes.[2][3][8]

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Pyridine-3-sulfonyl chloride

  • An appropriate organic solvent (e.g., methanol (B129727), ethanol, acetonitrile)

  • A suitable base (e.g., pyridine, triethylamine)

  • Methylamine (B109427) solution

  • A reducing agent (e.g., sodium borohydride)

  • Fumaric acid

Procedure:

  • N-Sulfonylation:

    • Dissolve 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in an appropriate solvent.

    • Add the base to the solution.

    • Slowly add pyridine-3-sulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC, TLC).

    • Upon completion, perform a work-up procedure to isolate the intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

  • Reductive Amination:

    • Dissolve the intermediate from the previous step in a suitable solvent (e.g., methanol).

    • Add methylamine solution and stir.

    • Cool the reaction mixture and add the reducing agent in portions.

    • Continue stirring until the reaction is complete.

    • Perform an aqueous work-up to isolate the crude Vonoprazan free base.

  • Salt Formation:

    • Dissolve the crude Vonoprazan free base in a suitable solvent.

    • Add a solution of fumaric acid to precipitate Vonoprazan fumarate (B1241708).

    • Filter and dry the product.

    • Recrystallization may be performed to achieve higher purity.

Protocol 2: HPLC Method for the Analysis of Vonoprazan and Related Impurities

This protocol is based on a stability-indicating HPLC method.[9][10]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18 (250mm × 4.6mm, 5.0µm) or equivalent.

  • Mobile Phase A: 0.03M sodium phosphate (B84403) buffer (pH 6.5) : methanol : acetonitrile (B52724) (72:25:3, v/v/v).[9][10]

  • Mobile Phase B: 0.03M sodium phosphate buffer (pH 6.5) : acetonitrile (30:70, v/v).[9][10]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: 230 nm.[9][10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a standard solution of Vonoprazan of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: Accurately weigh and dissolve the Vonoprazan API or formulation in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard and sample solutions.

  • Record the chromatograms and identify the peaks based on their retention times relative to the Vonoprazan peak.

  • Quantify the impurities using a suitable method (e.g., area normalization, external standard).

Workflow for Impurity Identification and Control

Impurity_Control_Workflow A Vonoprazan Synthesis B In-process Control (IPC) using HPLC/TLC A->B C Crude Vonoprazan B->C D Impurity Profiling (HPLC, LC-MS) C->D F Purification (e.g., Recrystallization) C->F E Identify Impurities (e.g., Pyridine-3-sulfonic acid) D->E H Process Optimization (Control of reaction conditions) E->H G Pure Vonoprazan API F->G H->A

Caption: A typical workflow for the identification and control of impurities during Vonoprazan synthesis.

Conclusion

The use of this compound derivatives is fundamental to the synthesis of Vonoprazan. However, the reactivity and stability of these reagents can also lead to the formation of process-related impurities. A thorough understanding of the reaction mechanism and potential side reactions, coupled with robust analytical methods for impurity detection and quantification, is essential for the development of a high-purity and safe Vonoprazan API. The protocols and information provided in this application note serve as a valuable resource for researchers and professionals in the pharmaceutical industry to control impurities and optimize the synthesis of Vonoprazan.

References

experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the Synthesis of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-pyridinesulfonic acid, a valuable intermediate in the production of pharmaceuticals and water-soluble reactive dyes. Two primary methods are detailed: the direct sulfonation of pyridine (B92270) using oleum (B3057394) and a multi-step synthesis commencing from 3-chloropyridine (B48278).

Method 1: Direct Sulfonation of Pyridine with Oleum

This classical method involves the high-temperature sulfonation of pyridine using fuming sulfuric acid (oleum), often with the addition of a mercury(II) sulfate (B86663) catalyst to improve the reaction's efficiency and allow for milder conditions.[1][2][3][4] The electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum.[5][6]

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask should be of suitable size to accommodate the reaction volume.

  • Reagent Addition: Carefully charge the flask with fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.

  • Slowly add pyridine dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 75°C.[7]

  • After the addition of pyridine is complete, add mercury(II) sulfate as a catalyst.[1][8]

  • Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[8]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature (20-25°C).[8]

  • Under cooling, cautiously pour the reaction mixture into ethanol (B145695). This will cause the product to precipitate.[8]

  • Continue cooling the mixture to below 5°C to ensure maximum precipitation of the crystals.[8]

  • Purification: Collect the precipitated 3-pyridinesulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol to yield needles or plates.[9]

Quantitative Data
Reagent/ParameterAmount/ValueReference
Pyridine250 parts by weight[7]
Oleum (fuming sulfuric acid)750 parts by weight[7]
Mercury(II) sulfate (catalyst)3 parts by weight (as mercury)[7]
Reaction Temperature230-270°C[2][7][8]
Reaction Time13-14 hours[8]
Approximate Yield68-70%[2][4]

Experimental Workflow

Pyridine Pyridine Reaction_Vessel Reaction Vessel Pyridine->Reaction_Vessel Oleum Oleum Oleum->Reaction_Vessel Catalyst HgSO4 Catalyst Catalyst->Reaction_Vessel Heating Heating (230-240°C, 13-14h) Reaction_Vessel->Heating 1. Cooling_Precipitation Cooling & Precipitation (Ethanol, <5°C) Heating->Cooling_Precipitation 2. Filtration Filtration Cooling_Precipitation->Filtration 3. Recrystallization Recrystallization (H2O or aq. EtOH) Filtration->Recrystallization 4. Final_Product 3-Pyridinesulfonic Acid Recrystallization->Final_Product 5.

Direct Sulfonation Workflow

Method 2: Multi-Step Synthesis from 3-Chloropyridine

This method provides an alternative, mercury-free route to 3-pyridinesulfonic acid.[2][10] It involves the oxidation of 3-chloropyridine to its N-oxide, followed by nucleophilic substitution of the chlorine atom with a sulfite (B76179) group, and subsequent reduction of the N-oxide.[2]

Experimental Protocol

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide [2]

  • Dissolve 3-chloropyridine in acetic acid in a suitable reaction vessel.

  • Heat the solution to 80°C.

  • Add 70% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 80°C.

  • Continue stirring at 80°C for an additional 5 hours.

  • After the reaction, remove the excess oxidizing agent by adding a sodium sulfite solution.

  • Distill off the acetic acid and water under reduced pressure.

  • The resulting crude 3-chloropyridine-N-oxide can be used directly in the next step or purified further.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide [2][11]

  • In an autoclave, dissolve sodium bisulfite in water.

  • Adjust the pH to 9-9.5 with sodium hydroxide (B78521).

  • Add the crude 3-chloropyridine-N-oxide to the solution.

  • Heat the mixture to 145°C and stir for 17 hours. A pressure of 4 to 5 bars will develop.[2][11]

  • After the reaction, cool the mixture to 90°C.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide [2][11]

  • Make the reaction mixture from Step 2 alkaline by adding 50% sodium hydroxide.

  • Under a nitrogen atmosphere, add Raney nickel to the solution.

  • Heat the suspension to 100-110°C.

  • Pressurize the autoclave with hydrogen gas to 7 bars and maintain hydrogenation for 16 hours.[2][11]

  • After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.

  • The resulting solution contains the sodium salt of 3-pyridinesulfonic acid, which can then be isolated and purified.

Quantitative Data
Reagent/Parameter (per 11.7 kg of 3-Chloropyridine-N-oxide)Amount/ValueReference
Sulfonation
Sodium bisulfite18.7 kg[2][11]
Water55.8 L[2][11]
Sodium hydroxide14.4 kg[2][11]
Reaction Temperature145°C[2][11]
Reaction Time17 hours[2][11]
Reduction
Sodium hydroxide (50%)1 kg[2][11]
Raney nickel0.5 kg[2][11]
Hydrogen Pressure7 bars[2][11]
Reaction Temperature100-110°C[2][11]
Reaction Time16 hours[2][11]

Experimental Workflow

cluster_oxidation Step 1: Oxidation cluster_sulfonation Step 2: Sulfonation cluster_reduction Step 3: Reduction Start 3-Chloropyridine Oxidation Oxidation (H2O2, Acetic Acid, 80°C) Start->Oxidation Intermediate1 3-Chloropyridine-N-oxide Oxidation->Intermediate1 Sulfonation Sulfonation (NaHSO3, H2O, 145°C) Intermediate1->Sulfonation Intermediate2 Pyridine-3-sulfonic acid-N-oxide Sulfonation->Intermediate2 Reduction Reduction (Raney Ni, H2, 100-110°C) Intermediate2->Reduction Final_Product_2 3-Pyridinesulfonic Acid Reduction->Final_Product_2

Multi-Step Synthesis Workflow

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

  • Fuming sulfuric acid (oleum) is extremely corrosive and reacts violently with water. Handle with extreme care.

  • High-pressure reactions in an autoclave require specialized equipment and training.

  • Raney nickel is pyrophoric and should be handled with care, especially under a nitrogen atmosphere.

  • Mercury compounds are highly toxic and require careful handling and disposal according to institutional guidelines.

References

Application Notes and Protocols for the FT-IR and FT-Raman Spectral Analysis of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and vibrational modes of pharmaceutical compounds. 3-Pyridinesulfonic acid is a molecule of interest due to its applications in various chemical and biomedical fields, including its potential to inhibit the growth of microorganisms.[1] A thorough understanding of its spectral characteristics is crucial for identification, quality control, and formulation development.

These application notes provide a detailed overview of the FT-IR and FT-Raman spectral analysis of 3-Pyridinesulfonic acid, including experimental protocols and a summary of key spectral data. The complementary nature of FT-IR and FT-Raman spectroscopy allows for a comprehensive vibrational analysis, as different selection rules govern the activity of vibrational modes in each technique.

Experimental Protocols

Sample Preparation

The sample, 3-Pyridinesulfonic acid, was procured from a commercial source (e.g., Sigma-Aldrich, USA) and used without further purification.[1] For solid-state analysis, the sample is typically prepared as a KBr pellet for FT-IR spectroscopy and analyzed directly as a powder for FT-Raman spectroscopy.

FT-IR Spectroscopy
  • Instrumentation: A Bruker IFS 66V FT-IR/FT-Raman spectrometer is a suitable instrument for recording the spectra.[1]

  • Methodology:

    • A small amount of 3-Pyridinesulfonic acid is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • A background spectrum of a blank KBr pellet is recorded to subtract the spectral contributions of the matrix and the instrument.

    • The sample pellet is placed in the sample holder of the spectrometer.

    • The FT-IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Multiple scans are accumulated to improve the signal-to-noise ratio.

FT-Raman Spectroscopy
  • Instrumentation: The same Bruker IFS 66V spectrometer, equipped with a Raman module, can be used.[1]

  • Methodology:

    • A small amount of the powdered 3-Pyridinesulfonic acid sample is placed in a sample holder suitable for Raman analysis.

    • The instrument is equipped with a Nd:YAG laser source with an excitation wavelength of 1064 nm.

    • The Raman spectrum is recorded in the spectral range of 3500 to 100 cm⁻¹.

    • A sufficient number of scans are collected to obtain a high-quality spectrum.

Data Presentation

The observed FT-IR and FT-Raman bands of 3-Pyridinesulfonic acid and their tentative assignments are summarized in the tables below. These assignments are based on comparisons with related molecules and theoretical calculations.

Table 1: FT-IR Spectral Data for 3-Pyridinesulfonic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3120ν(CH)
3091ν(CH)
3046ν(CH)
3004ν(CH)
1628Ring stretching
1617Ring stretching
1551Ring stretching
1470Ring stretching
1035Strongν(S-O)
1022Ring breathing
742ν(C-S)
681Out-of-plane deformation
633SO₂ scissoring
608SO₂ scissoring

Table 2: FT-Raman Spectral Data for 3-Pyridinesulfonic Acid

Wavenumber (cm⁻¹)IntensityAssignment
1629Ring stretching
1618Ring stretching
1034Mediumν(S-O)
1020Ring breathing
742ν(C-S)
670Out-of-plane deformation
630SO₂ scissoring
607SO₂ scissoring
571In-plane deformation
481Out-of-plane deformation
405Out-of-plane deformation
380In-plane deformation

Abbreviations: ν - stretching; δ - in-plane bending; γ - out-of-plane bending

Key Spectral Features and Interpretation

  • C-H Stretching: The C-H stretching vibrations of the pyridine (B92270) ring are typically observed in the 3100-3000 cm⁻¹ region.[1] In the FT-IR spectrum of 3-Pyridinesulfonic acid, these appear at 3120, 3091, 3046, and 3004 cm⁻¹.[1]

  • Ring Stretching: The stretching vibrations of the pyridine ring are found in the 1630-1470 cm⁻¹ range in both the FT-IR and FT-Raman spectra.[1]

  • Sulfonic Acid Group Vibrations:

    • The S-O stretching vibration is observed as a strong band at 1035 cm⁻¹ in the FT-IR spectrum and a medium intensity band at 1034 cm⁻¹ in the FT-Raman spectrum.[1]

    • The SO₂ scissoring modes are seen around 633 and 608 cm⁻¹ in the FT-IR spectrum and 630 and 607 cm⁻¹ in the FT-Raman spectrum.[1]

  • C-S Stretching: The C-S stretching vibration is assigned to the band observed at 742 cm⁻¹ in both the FT-IR and FT-Raman spectra.[1]

  • Ring Breathing Mode: The characteristic ring breathing mode of the pyridine ring is observed at 1022 cm⁻¹ in the FT-IR spectrum and 1020 cm⁻¹ in the FT-Raman spectrum.[1]

Visualizations

experimental_workflow cluster_ftir FT-IR Analysis cluster_ftraman FT-Raman Analysis sample_prep_ftir Sample Preparation (KBr Pellet) background_ftir Background Spectrum (Blank KBr) sample_prep_ftir->background_ftir Instrument Setup sample_scan_ftir Sample Spectrum Acquisition background_ftir->sample_scan_ftir Sample Introduction data_analysis_ftir Data Analysis (Peak Assignment) sample_scan_ftir->data_analysis_ftir Spectral Data sample_prep_raman Sample Preparation (Powder) instrument_setup_raman Instrument Setup (Laser Alignment) sample_prep_raman->instrument_setup_raman sample_scan_raman Sample Spectrum Acquisition instrument_setup_raman->sample_scan_raman Sample Introduction data_analysis_raman Data Analysis (Peak Assignment) sample_scan_raman->data_analysis_raman Spectral Data start 3-Pyridinesulfonic Acid Sample start->sample_prep_ftir start->sample_prep_raman

Caption: Experimental Workflow for FT-IR and FT-Raman Analysis.

logical_relationship cluster_vibrations Vibrational Modes cluster_spectroscopy Spectroscopic Techniques cluster_output Spectral Output cluster_analysis Data Analysis molecule 3-Pyridinesulfonic Acid Molecular Structure stretching Stretching (ν) molecule->stretching bending Bending (δ, γ) molecule->bending ftir FT-IR (Infrared Absorption) stretching->ftir IR Active ftraman FT-Raman (Raman Scattering) stretching->ftraman Raman Active bending->ftir IR Active bending->ftraman Raman Active ftir_spectrum FT-IR Spectrum ftir->ftir_spectrum ftraman_spectrum FT-Raman Spectrum ftraman->ftraman_spectrum peak_assignment Peak Assignment ftir_spectrum->peak_assignment ftraman_spectrum->peak_assignment structural_info Structural Information peak_assignment->structural_info

Caption: Logical Relationship of Vibrational Analysis.

References

Application Notes and Protocols for Surface-Enhanced Raman Scattering (SERS) of 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Surface-Enhanced Raman Scattering (SERS) analysis of 3-pyridinesulfonate. This document includes methodologies for the preparation of SERS-active silver colloids, a step-by-step guide for SERS measurements of this compound, and an analysis of the expected spectral data.

Introduction to SERS of this compound

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that allows for the detection of molecules at very low concentrations. The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold. This compound, a pyridine (B92270) derivative containing a sulfonate group, is of interest in various fields, including pharmaceuticals and materials science. SERS provides a powerful tool for its characterization and quantification.

The SERS spectrum of this compound is characterized by the enhancement of specific vibrational modes, particularly those associated with the pyridine ring and the sulfonate group. Studies have shown that the bands corresponding to the C-H and S-O vibrations are notably enhanced in the SERS spectrum.[1][2][3] The orientation of the molecule on the silver surface is thought to be perpendicular, which influences the observed enhancement of different vibrational modes.[1][2][3]

Data Presentation

The following table summarizes the key vibrational bands of this compound observed in Fourier-Transform Raman (FT-Raman) and SERS spectroscopy. The data is based on published literature and provides a reference for spectral analysis.[1][2][3]

Vibrational ModeFT-Raman Peak (cm⁻¹)SERS Peak (cm⁻¹)Peak AssignmentIntensity Enhancement
Ring Breathing10221022Pyridine ring vibrationModerate
Symmetric SO₃ Stretch~1035~1035Sulfonate groupStrong
Asymmetric SO₃ Stretch~1180~1180Sulfonate groupStrong
C-H in-plane bend~1250~1250Pyridine ring C-HModerate
Ring Stretching15801578Pyridine ring vibrationModerate
C-H Stretching~3060~3060Pyridine ring C-HStrong

Note: The exact peak positions and enhancement factors can vary depending on the specific experimental conditions, such as the nature of the SERS substrate, the concentration of the analyte, and the excitation wavelength.

Experimental Protocols

This section provides detailed protocols for the preparation of SERS-active silver colloids and the subsequent SERS measurement of this compound.

Protocol 1: Preparation of Citrate-Reduced Silver Colloid (Lee-Meisel Method)

This protocol describes the synthesis of silver nanoparticles via citrate (B86180) reduction, a widely used method for preparing stable and effective SERS substrates.

Materials:

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)

Procedure:

  • Prepare a 1 mM solution of silver nitrate by dissolving 0.017 g of AgNO₃ in 100 mL of deionized water in an Erlenmeyer flask.

  • Heat the silver nitrate solution to boiling with vigorous stirring.

  • Prepare a 1% (w/v) solution of sodium citrate by dissolving 1 g of sodium citrate dihydrate in 100 mL of deionized water.

  • Once the silver nitrate solution is boiling, add 2 mL of the 1% sodium citrate solution dropwise while continuing to stir vigorously.

  • Observe the color change of the solution from colorless to a pale yellow, then to a grayish-green, which indicates the formation of silver nanoparticles.

  • Continue boiling and stirring the solution for at least 1 hour to ensure the reaction is complete and the colloid is stable.

  • Allow the solution to cool to room temperature.

  • Store the prepared silver colloid in a dark glass bottle at 4°C. The colloid is typically stable for several weeks.

Protocol 2: SERS Measurement of this compound

This protocol outlines the procedure for obtaining the SERS spectrum of this compound using the prepared silver colloid.

Materials:

  • Prepared silver colloid

  • This compound

  • Deionized water

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)

  • Quartz cuvette or microscope slide

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 10⁻³ M).

  • Prepare a series of dilutions of the this compound stock solution to the desired concentrations for analysis (e.g., 10⁻⁴ M to 10⁻⁷ M).

  • In a clean vial, mix the this compound solution with the silver colloid. A common starting ratio is 1:1 (v/v). The final concentration of the analyte will be halved.

  • Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to ensure the adsorption of the analyte onto the silver nanoparticles.

  • Transfer an aliquot of the mixture into a quartz cuvette or deposit a drop onto a clean microscope slide for measurement.

  • Acquire the SERS spectrum using the Raman spectrometer. Typical parameters include:

    • Laser Wavelength: 532 nm

    • Laser Power: 1-5 mW (to avoid sample degradation)

    • Acquisition Time: 10-60 seconds

    • Accumulations: 1-5

  • Record the spectrum over the desired Raman shift range (e.g., 400-1800 cm⁻¹ and 2800-3200 cm⁻¹).

  • As a control, acquire a spectrum of the silver colloid alone and a normal Raman spectrum of a high-concentration solution of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SERS analysis of this compound.

SERS_Workflow cluster_prep Substrate Preparation cluster_measurement SERS Measurement AgNO3 Silver Nitrate Solution Heating Heating to Boiling AgNO3->Heating NaCitrate Sodium Citrate Solution Mixing Mixing & Reaction NaCitrate->Mixing Heating->Mixing AgColloid Silver Colloid Mixing->AgColloid Incubation Incubation AgColloid->Incubation Analyte This compound Solution Analyte->Incubation SERS_Measurement Raman Spectrometer Incubation->SERS_Measurement Data_Analysis Data Analysis SERS_Measurement->Data_Analysis

Caption: Workflow for SERS analysis of this compound.

Adsorption Mechanism

The diagram below illustrates the proposed perpendicular orientation of this compound on the surface of a silver nanoparticle. This orientation is inferred from the enhancement of specific vibrational modes in the SERS spectrum.

Caption: Adsorption of this compound on a silver surface.

References

Application Notes and Protocols: 3-Pyridinesulfonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-pyridinesulfonate as a Brønsted acid catalyst in various organic syntheses. Its efficacy is highlighted in three key multicomponent reactions: the synthesis of bis(indolyl)methanes, the Biginelli reaction for the synthesis of dihydropyrimidinones, and the synthesis of amidoalkyl naphthols.

Synthesis of Bis(indolyl)methanes

3-Pyridinesulfonic acid and its derivatives are effective catalysts for the electrophilic substitution reaction of indoles with aldehydes to produce bis(indolyl)methanes, a class of compounds with significant biological activity. The acidic nature of the sulfonate group activates the aldehyde, facilitating the reaction. A polymer-supported version, poly(4-vinylpyridinium)hydrogen sulfate, has demonstrated high efficiency under solvent-free conditions[1].

Quantitative Data

Table 1: Synthesis of Bis(indolyl)methanes using a Pyridinium-based Sulfonic Acid Catalyst [1]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1294
24-Chlorobenzaldehyde1096
34-Methylbenzaldehyde1592
44-Methoxybenzaldehyde1890
54-Nitrobenzaldehyde898
62-Chlorobenzaldehyde1591
7Thiophene-2-carboxaldehyde2088
8Furfural2085
Experimental Protocol

General Procedure for the Synthesis of Bis(3-indolyl)methanes: [1]

  • To a mixture of indole (B1671886) (2 mmol) and an aldehyde (1 mmol) in a mortar, add 3-pyridinesulfonic acid (0.1 mmol, 10 mol%).

  • Grind the mixture with a pestle at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of water to the reaction mixture and stir for an additional 5 minutes.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from ethanol (B145695) to obtain the pure bis(indolyl)methane.

Reaction Mechanism

The proposed mechanism involves the acid-catalyzed activation of the aldehyde, followed by electrophilic attack by indole and subsequent reaction with a second indole molecule.

G cluster_0 Catalyst Activation cluster_1 First Indole Attack cluster_2 Dehydration and Intermediate Formation cluster_3 Second Indole Attack and Product Formation Aldehyde Aldehyde H+ H+ Aldehyde->H+ Activated_Aldehyde Activated Aldehyde (Protonated Carbonyl) H+->Activated_Aldehyde Indole1 Indole Activated_Aldehyde->Indole1 Intermediate_A Indole-Aldehyde Adduct Indole1->Intermediate_A Intermediate_B Carbocation Intermediate Intermediate_A->Intermediate_B H2O H2O Intermediate_B->H2O -H2O Indole2 Indole Intermediate_B->Indole2 Bis_indolyl_methane Bis(indolyl)methane Indole2->Bis_indolyl_methane

Caption: Proposed mechanism for the synthesis of bis(indolyl)methanes.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). 3-Pyridinesulfonic acid can act as an effective Brønsted acid catalyst for this reaction, promoting the key condensation steps. While specific data for 3-pyridinesulfonic acid is not abundant, the general protocol for acid catalysis is well-established[2][3].

Quantitative Data

The following table is a representative example of yields that can be expected for the Biginelli reaction under Brønsted acid catalysis.

Table 2: Representative Yields for Acid-Catalyzed Biginelli Reaction

EntryAldehydeβ-KetoesterYield (%)
1BenzaldehydeEthyl acetoacetate92
24-ChlorobenzaldehydeEthyl acetoacetate95
34-MethylbenzaldehydeEthyl acetoacetate88
44-MethoxybenzaldehydeEthyl acetoacetate85
5BenzaldehydeMethyl acetoacetate90
Experimental Protocol

General Procedure for the Synthesis of Dihydropyrimidinones:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and 3-pyridinesulfonic acid (0.1 mmol, 10 mol%).

  • Heat the mixture at 80-100°C under solvent-free conditions for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water and stir the mixture.

  • Collect the precipitated solid by filtration, wash with cold water and ethanol to afford the pure product.

Reaction Mechanism

The reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration[2][3].

G Aldehyde Aldehyde Acyliminium_Ion N-Acyliminium Ion Aldehyde->Acyliminium_Ion + Urea, -H2O Urea Urea Open_Chain_Intermediate Open-Chain Intermediate Acyliminium_Ion->Open_Chain_Intermediate + Ketoester (Enol) Ketoester_Enol β-Ketoester (Enol form) Ketoester_Enol->Open_Chain_Intermediate Cyclization Cyclization Open_Chain_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone Dehydration->DHPM -H2O

Caption: Generally accepted mechanism for the Biginelli reaction.

Synthesis of Amidoalkyl Naphthols

The one-pot, three-component synthesis of amidoalkyl naphthols from an aldehyde, 2-naphthol (B1666908), and an amide or urea is another important reaction that can be efficiently catalyzed by Brønsted acids like 3-pyridinesulfonic acid. The catalyst facilitates the formation of an ortho-quinone methide intermediate[4].

Quantitative Data

The following table presents typical yields for the synthesis of amidoalkyl naphthols using a sulfonic acid-functionalized catalyst[5].

Table 3: Synthesis of Amidoalkyl Naphthols using a Sulfonic Acid Catalyst [5]

EntryAldehydeAmide/UreaTime (min)Yield (%)
1BenzaldehydeAcetamide1095
24-ChlorobenzaldehydeAcetamide597
34-NitrobenzaldehydeAcetamide596
44-MethylbenzaldehydeAcetamide2092
5BenzaldehydeUrea4085
Experimental Protocol

General Procedure for the Synthesis of Amidoalkyl Naphthols: [5]

  • A mixture of an aldehyde (1 mmol), 2-naphthol (1 mmol), an amide or urea (1.2 mmol), and 3-pyridinesulfonic acid (0.1 mmol, 10 mol%) is stirred in a round-bottom flask.

  • The reaction is heated at 120-125°C under solvent-free conditions for the appropriate time as indicated in Table 3.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with water and then recrystallized from ethanol to give the pure amidoalkyl naphthol.

Reaction Mechanism

The reaction is believed to proceed via the formation of an ortho-quinone methide intermediate from the condensation of the aldehyde and 2-naphthol, which then undergoes a Michael-type addition with the amide[4].

G Aldehyde Aldehyde Ortho_Quinone_Methide ortho-Quinone Methide Aldehyde->Ortho_Quinone_Methide + 2-Naphthol, -H2O 2-Naphthol 2-Naphthol 2-Naphthol->Ortho_Quinone_Methide Michael_Addition Michael Addition Ortho_Quinone_Methide->Michael_Addition Amide Amide Amide->Michael_Addition Amidoalkyl_Naphthol Amidoalkyl Naphthol Michael_Addition->Amidoalkyl_Naphthol

Caption: Plausible mechanism for amidoalkyl naphthol synthesis.

References

Application Notes and Protocols for the Synthesis of 3-Pyridinesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 3-pyridinesulfonate derivatives, crucial intermediates in the development of pharmaceuticals and other fine chemicals. The following protocols are based on established and innovative synthetic routes, offering a range of options depending on starting materials and desired final products.

Introduction

This compound derivatives are a class of organic compounds that feature a pyridine (B92270) ring substituted with a sulfonate group at the 3-position. This structural motif is present in various biologically active molecules and serves as a key building block in medicinal chemistry. The sulfonate group can act as a leaving group in coupling reactions or contribute to the pharmacological properties of a molecule. This document outlines several reliable methods for the synthesis of these important compounds.

Synthesis Methods Overview

Several synthetic strategies have been developed for the preparation of this compound derivatives. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The primary methods covered in these notes include:

  • From 3-Aminopyridine (B143674) via Diazotization: A classic and versatile method involving the diazotization of 3-aminopyridine followed by a sulfonyl group substitution.

  • Copper-Assisted Synthesis from Hydroxypyridines: An efficient, base- and ligand-free method for the conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters.[1][2]

  • From 3-Pyridinesulfonic Acid: Conversion of commercially available or synthesized 3-pyridinesulfonic acid to its corresponding sulfonyl chloride, a versatile intermediate for further derivatization.

  • From 3-Chloropyridine-N-Oxide: A multi-step synthesis suitable for large-scale production, involving nucleophilic substitution followed by reduction.[3][4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic methods described. This allows for a quick comparison of the different approaches.

MethodStarting Material(s)Key ReagentsSolventTemperature (°C)Time (h)Yield (%)
Diazotization 3-AminopyridineNaNO₂, HCl, SO₂, CuCl₂Water, CH₂Cl₂0 - 5Overnight~91
Copper-Assisted Coupling 3-Hydroxypyridine (B118123), Sodium p-toluenesulfinateCuBr₂MeCN902424 - 90+
Conversion from 3-Pyridinesulfonic Acid 3-Pyridinesulfonic acidPCl₅, POCl₃NoneReflux3~94
From 3-Chloropyridine-N-Oxide 3-Chloropyridine-N-oxideNaHSO₃, NaOH, Raney Nickel, H₂Water100 - 14516 - 17High

Experimental Protocols

Method 1: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine via Diazotization

This protocol describes the synthesis of pyridine-3-sulfonyl chloride, a key intermediate for various this compound derivatives.

Materials:

  • 3-Aminopyridine

  • 6M Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Sodium fluoroborate (NaBF₄)

  • Thionyl chloride (SOCl₂)

  • Cuprous chloride (CuCl)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Diazonium Salt Formation:

    • In a reaction vessel, dissolve 94 g (1 mol) of 3-aminopyridine in 670 ml of 6 mol/L diluted hydrochloric acid.[5]

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (72.45 g in 150 ml of water) dropwise, maintaining the temperature between 0-5 °C.[5]

    • Following the addition, add a solution of sodium fluoroborate (131.9 g) in water dropwise to precipitate the diazonium fluoroborate salt.[5]

    • Filter the resulting solid and wash with cold water to obtain the intermediate diazonium salt.

  • Sulfonyl Chlorination:

    • In a separate reactor, add 238 g (2 mol) of thionyl chloride to 500 ml of water, and cool to approximately 0-5 °C.[5]

    • Add 1 g (0.01 mol) of cuprous chloride to this solution.[5]

    • Add the prepared diazonium fluoroborate salt in portions to the thionyl chloride solution, keeping the temperature at 0-5 °C.[5]

    • Allow the reaction to proceed overnight at 0-5 °C.[5]

  • Work-up and Isolation:

    • Extract the reaction mixture with dichloromethane (2 x 300 ml).[5]

    • Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate solution, 300 ml of water, and 300 ml of saturated brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride. A yield of approximately 90.7% can be expected.[5][6]

Method 2: Copper-Assisted Synthesis of Pyridinyl Sulfonate Esters

This method provides a direct route to pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates.[1][2]

Materials:

  • Hydroxypyridine (e.g., 2-pyridone)

  • Sodium sulfinate (e.g., sodium p-toluenesulfinate)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile (B52724) (MeCN)

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the hydroxypyridine (0.2 mmol), sodium sulfinate (1.5 equivalents), and CuBr₂ (1.0 equivalent).[1][2]

    • Add 2 ml of acetonitrile as the solvent.[2]

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture to 90 °C under an air atmosphere.[1][2]

    • Stir the reaction for 24 hours.[2]

  • Work-up and Isolation:

    • After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the desired pyridinyl sulfonate ester. The yield for this reaction can vary, with reported yields for some substrates reaching over 90%.[1]

Method 3: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Pyridinesulfonic Acid

This protocol is useful when starting from commercially available 3-pyridinesulfonic acid.

Materials:

  • 3-Pyridinesulfonic acid

  • Phosphorus pentachloride (PCl₅)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-pyridinesulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol).[6]

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 3 hours.[6]

  • Work-up and Isolation:

    • After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.

    • The residue can be purified by distillation under reduced pressure to obtain pyridine-3-sulfonyl chloride. A yield of 94% has been reported for this procedure.[6]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_product Final Products Start1 3-Aminopyridine Reaction1 Diazotization & Sulfonylation Start1->Reaction1 Start2 3-Hydroxypyridine Reaction2 Copper-Assisted Coupling Start2->Reaction2 Start3 3-Pyridinesulfonic Acid Reaction3 Chlorination Start3->Reaction3 Intermediate Pyridine-3-sulfonyl Chloride Reaction1->Intermediate Product1 This compound Esters Reaction2->Product1 Reaction3->Intermediate Intermediate->Product1 Esterification Product2 3-Pyridinesulfonamides Intermediate->Product2 Amination

Caption: General synthetic routes to this compound derivatives.

This diagram illustrates that 3-aminopyridine and 3-pyridinesulfonic acid can be converted to the versatile intermediate, pyridine-3-sulfonyl chloride. This intermediate can then be used to synthesize a variety of derivatives, such as esters and amides. Alternatively, 3-hydroxypyridine can be directly converted to this compound esters via a copper-assisted coupling reaction.

References

Application of 3-Pyridinesulfonate in the Manufacturing of Water-Soluble Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid and its corresponding sulfonate salts are versatile intermediates in the synthesis of a variety of specialty chemicals, including water-soluble dyes. The incorporation of the pyridinesulfonate moiety into a chromophoric system, such as an azo dye, imparts aqueous solubility, a critical property for applications in textiles, inks, and as biological stains. The pyridine (B92270) ring itself can also influence the final color and dyeing properties of the molecule.[1][2] This document provides detailed application notes and a representative experimental protocol for the synthesis of a water-soluble azo dye using 3-pyridinesulfonic acid as a key building block.

Application Notes

The primary application of 3-pyridinesulfonate in dye manufacturing is as a diazo component in the synthesis of azo dyes. The sulfonic acid group ensures water solubility, while the pyridine ring can be used to modulate the electronic properties of the resulting dye, thereby affecting its color and fastness properties. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. The synthesis is typically a two-step process involving diazotization of an aromatic amine followed by coupling with a suitable coupling component.

In this context, 3-aminopyridine-5-sulfonic acid, a derivative of 3-pyridinesulfonic acid, can be utilized as the aromatic amine for diazotization. The resulting diazonium salt is then reacted with a coupling component, such as a naphthol derivative, to form the final azo dye. The choice of coupling component is crucial as it significantly influences the color of the dye. Naphthol derivatives are commonly used in the industry to produce a range of colors from yellow to red and blue.

The water solubility imparted by the sulfonate group is essential for the application of these dyes in aqueous media, such as in textile dyeing baths. The anionic nature of the sulfonate group also plays a role in the binding of the dye to protein fibers like wool and silk through electrostatic interactions.[3]

Experimental Protocols

This section details a representative protocol for the synthesis of a water-soluble monoazo dye, Pyridyl Red A, using 3-amino-5-(sodiooxysulfonyl)pyridine (the sodium salt of 3-amino-5-pyridinesulfonic acid) as the diazo component and 2-naphthol (B1666908) as the coupling component.

Protocol 1: Synthesis of Pyridyl Red A

Objective: To synthesize a water-soluble red azo dye using 3-amino-5-(sodiooxysulfonyl)pyridine.

Materials:

  • 3-amino-5-(sodiooxysulfonyl)pyridine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Ice bath

  • Thermometer

Procedure:

Part A: Diazotization of 3-amino-5-(sodiooxysulfonyl)pyridine

  • Dissolve 1.82 g (0.01 mol) of 3-amino-5-(sodiooxysulfonyl)pyridine in 50 mL of distilled water in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 2.5 mL of concentrated hydrochloric acid to the cooled solution.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the acidic solution of 3-amino-5-(sodiooxysulfonyl)pyridine while maintaining the temperature between 0-5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is the diazonium salt solution.

Part B: Coupling Reaction

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring for 1-2 hours in the ice bath to ensure the coupling reaction is complete. The pH of the solution should be maintained in the alkaline range (pH 9-10).

Part C: Isolation and Purification

  • After the coupling is complete, add a saturated sodium chloride solution to the reaction mixture to precipitate the dye.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.

  • Dry the purified dye in a desiccator or a low-temperature oven.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized "Pyridyl Red A".

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Diazo:Coupling)1:1
Reaction Temperature0-5 °C
Reaction Time2-3 hours
Theoretical Yield3.53 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)

Table 2: Physicochemical and Spectroscopic Properties of Pyridyl Red A

PropertyDescription
AppearanceRed to dark red powder
SolubilitySoluble in water, sparingly soluble in ethanol
Melting Point>300 °C (decomposes)
λmax (in water)~480-520 nm
Molar Absorptivity (ε)(To be determined experimentally)

Table 3: Fastness Properties of Pyridyl Red A on Wool Fabric

Fastness TestRating (1-5 Scale)
Light Fastness(To be determined experimentally)
Wash Fastness(To be determined experimentally)
Rubbing Fastness (Dry)(To be determined experimentally)
Rubbing Fastness (Wet)(To be determined experimentally)

(Note: The fastness properties are highly dependent on the dyeing process and the substrate used.)

Visualizations

Logical Workflow for the Synthesis of Pyridyl Red A

Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling cluster_isolation Part C: Isolation A1 3-amino-5-(sodiooxysulfonyl)pyridine A3 Diazonium Salt Solution A1->A3 A2 NaNO2 + HCl A2->A3 B2 Pyridyl Red A (in solution) A3->B2 B1 2-Naphthol in NaOH B1->B2 C1 Salting Out (NaCl) B2->C1 C2 Filtration & Drying C1->C2 C3 Purified Pyridyl Red A C2->C3

Caption: Workflow for the synthesis of Pyridyl Red A.

Signaling Pathway of Azo Dye Synthesis

Azo_Dye_Synthesis_Pathway A Aromatic Amine (3-amino-5-pyridinesulfonic acid) C Diazonium Salt (Electrophile) A->C Diazotization (0-5 °C) B Nitrous Acid (from NaNO2 + HCl) B->C E Azo Dye (Pyridyl Red A) C->E Azo Coupling (Electrophilic Aromatic Substitution) D Coupling Component (e.g., 2-Naphthol) D->E

References

Troubleshooting & Optimization

Technical Support Center: 3-Pyridinesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pyridinesulfonic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Pyridinesulfonic acid.

Issue 1: Low Yield in Direct Sulfonation of Pyridine (B92270)

Potential Cause Recommended Action
High Reaction Temperature Excessively high temperatures can lead to charring and unwanted side reactions. Carefully control the temperature, ideally using a jacketed reactor with a circulating temperature controller.
Inefficient Sulfonating Agent The choice and concentration of the sulfonating agent are critical. Fuming sulfuric acid (oleum) is typically used. Ensure the concentration of SO₃ is appropriate for the scale of your reaction.
Suboptimal Catalyst Use For the direct sulfonation of pyridine, a catalyst such as mercuric sulfate (B86663) can significantly improve the yield and allow for lower reaction temperatures.[1] However, be aware of the toxicity and disposal issues associated with mercury catalysts.
Incomplete Reaction The sulfonation of pyridine is a slow reaction. Ensure the reaction is allowed to proceed for a sufficient amount of time, which can be up to 24 hours.
Product Degradation 3-Pyridinesulfonic acid can be susceptible to degradation under harsh reaction conditions. Consider using milder sulfonating agents, such as sulfur trioxide-pyridine complex, although this may require optimization of reaction conditions.

Issue 2: Difficulties in the Multi-Step Synthesis from 3-Chloropyridine (B48278)

Potential Cause Recommended Action
Incomplete Oxidation of 3-Chloropyridine The first step of converting 3-chloropyridine to its N-oxide is crucial. Ensure the oxidizing agent (e.g., hydrogen peroxide in acetic acid) is added portion-wise to control the exothermic reaction and that the reaction is monitored for completion.
Low Conversion in the Sulfonation Step The reaction of 3-chloro-pyridine-N-oxide with a sulfonating agent like sodium sulfite (B76179) requires elevated temperatures and pressure. Use an autoclave to safely achieve the required reaction conditions (e.g., 145 °C and 4-5 bars).[2][3]
Inefficient Reduction of the N-Oxide The final step of reducing the pyridine-3-sulfonic acid-N-oxide requires a suitable reducing agent. Catalytic hydrogenation using Raney nickel in an alkaline solution is an effective method.[3][4] Ensure the catalyst is active and the hydrogenation is carried out under the appropriate pressure and temperature.
Catalyst Poisoning Impurities from the previous steps can act as catalyst poisons during the hydrogenation. While the process described in patent US5082944A is designed to work with crude N-oxide, significant impurities may still affect the catalyst's efficiency.[3] Consider a purification step of the intermediate if yields are consistently low.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing 3-Pyridinesulfonic acid?

There are two primary methods for the synthesis of 3-Pyridinesulfonic acid:

  • Direct Sulfonation of Pyridine: This is a single-step process where pyridine is reacted with fuming sulfuric acid at high temperatures.[1] Historically, this method suffered from low yields and required very high temperatures (300-350 °C).[3] The addition of a mercuric sulfate catalyst can lower the reaction temperature to around 230 °C and improve the yield.[1][3]

  • Multi-Step Synthesis from 3-Chloropyridine: This method involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by nucleophilic substitution of the chlorine atom with a sulfite group, and finally, reduction of the N-oxide to yield 3-pyridinesulfonic acid.[3][4] This method avoids the use of toxic heavy metals and can provide higher yields under milder conditions compared to the direct sulfonation.[3]

Q2: Why is the direct sulfonation of pyridine challenging?

The direct sulfonation of pyridine is challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution.[1] To overcome this, harsh reaction conditions such as high temperatures and strong sulfonating agents are required. These conditions can lead to side reactions, charring, and low yields. The use of a mercury catalyst, while effective, poses significant environmental and safety concerns.[3]

Q3: What is the role of the N-oxide in the multi-step synthesis?

The formation of the pyridine N-oxide in the multi-step synthesis is a key step to facilitate the subsequent sulfonation. The N-oxide group activates the pyridine ring, making the chlorine atom at the 3-position more susceptible to nucleophilic substitution by the sulfite ion.

Q4: What are the advantages of the multi-step synthesis over direct sulfonation?

The multi-step synthesis from 3-chloropyridine offers several advantages:

  • Higher Yields: This method can achieve yields of 77-80% with high purity.[4]

  • Milder Reaction Conditions: While still requiring elevated temperatures, the conditions are generally less harsh than direct sulfonation.

  • Avoidance of Toxic Heavy Metals: This process eliminates the need for a mercury catalyst, making it more environmentally friendly.[3]

  • Use of an Inexpensive Starting Material: 3-Chloropyridine is an inexpensive and readily available starting material.[3]

Q5: How can I purify the final 3-Pyridinesulfonic acid product?

Purification can be achieved by recrystallization from water or aqueous ethanol.[2] Another method involves dissolving the product in water, treating with activated carbon to remove colored impurities, followed by precipitation with ethanol.[4]

Data Presentation

Table 1: Comparison of 3-Pyridinesulfonic Acid Synthesis Methods

MethodKey StepsAdvantagesDisadvantagesTypical YieldPurity
Direct Sulfonation (Fischer, 1882) Heating pyridine with concentrated H₂SO₄ at 300-350 °C for 24h.[3]Single step.Very harsh conditions, low yield, high energy cost.~50%[3]Lower
Direct Sulfonation (Elvain et al., 1943) Heating pyridine with fuming H₂SO₄ at 230 °C with HgSO₄ catalyst.[1][3]Higher yield and lower temperature than the original method.Use of toxic mercury catalyst, corrosive reagents.~70%[1]85-90% (before extensive purification)[1]
Multi-Step Synthesis from 3-Chloropyridine 1. Oxidation of 3-chloropyridine to its N-oxide. 2. Sulfonation with sodium sulfite. 3. Catalytic hydrogenation (Raney Ni) of the N-oxide.[3][4]High yield, high purity, avoids heavy metals, milder conditions.Multi-step process.77-80%[4]99%[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinesulfonic Acid via the Multi-Step Method (from US Patent 5,082,944)

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-Pyridine-N-Oxide

  • To a solution of 113.5 g of 3-chloropyridine in 250 ml of acetic acid, add 75 g of 70% hydrogen peroxide dropwise at 80 °C over 3 hours.

  • Stir the mixture for an additional 5 hours at 80 °C.

  • Remove the excess oxidizing agent by adding a sodium sulfite solution.

  • Distill off the acetic acid and water under vacuum until the liquid temperature reaches 80 °C.

  • Cool the solution and add 157 ml of water and 334 g of 50% sodium hydroxide (B78521) at 50 °C.

  • Extract the product phase with 167 ml of toluene (B28343).

  • Combine the organic phases and distill off the toluene to obtain 3-chloro-pyridine-N-oxide (yield: 98-99%).[3]

Step 2: Sulfonation of 3-Chloro-Pyridine-N-Oxide

  • Dissolve 252 g of sodium sulfite in 700 ml of water in the absence of oxygen.

  • Add 129.6 g of 3-chloro-pyridine-N-oxide from the previous step.

  • Heat the mixture in an autoclave to 145 °C and stir for 17 hours (pressure will rise to 4-5 bars).[3]

  • Cool the reaction mixture to 60 °C.

Step 3: Reduction of Pyridine-3-Sulfonic Acid-N-Oxide

  • To the cooled solution from Step 2, add 35 ml of ethanol, 35 g of sodium hydroxide, and 14 g of moist Raney nickel under a nitrogen atmosphere.

  • Heat the suspension to 100-110 °C and introduce hydrogen gas at 7 bars.

  • Continue hydrogenation for 6 hours.

  • Cool the mixture to 70 °C and filter off the catalyst.

  • Isolate and purify the 3-pyridinesulfonic acid. The reported yield of pure product is between 77-80% with a purity of 99%.[4]

Visualizations

G cluster_0 Multi-Step Synthesis Workflow A 3-Chloropyridine B Oxidation (H₂O₂, Acetic Acid) A->B C 3-Chloro-Pyridine-N-Oxide B->C D Sulfonation (Na₂SO₃, 145°C, Autoclave) C->D E Pyridine-3-Sulfonic Acid-N-Oxide D->E F Reduction (H₂, Raney Ni) E->F G 3-Pyridinesulfonic Acid F->G

Caption: Workflow for the multi-step synthesis of 3-Pyridinesulfonic acid.

G cluster_1 Troubleshooting Direct Sulfonation Start Direct Sulfonation of Pyridine Problem Low Yield Start->Problem Cause1 High Temperature (Charring) Problem->Cause1 Cause2 Inefficient Reagent Problem->Cause2 Cause3 Lack of Catalyst Problem->Cause3 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Use Fuming H₂SO₄ Cause2->Solution2 Solution3 Add HgSO₄ Catalyst (with caution) Cause3->Solution3

Caption: Troubleshooting logic for low yield in direct sulfonation.

References

Technical Support Center: Purification of Crude 3-Pyridinesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-Pyridinesulfonic acid via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-Pyridinesulfonic acid, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My 3-Pyridinesulfonic acid will not dissolve in the recrystallization solvent.

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. 3-Pyridinesulfonic acid is soluble in water and aqueous ethanol (B145695) but insoluble in many organic solvents like ether, benzene, and trichloroethylene[1].

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using water or a mixture of ethanol and water as the solvent.

    • Increase Solvent Volume: Gradually add more of the hot solvent to the crude 3-Pyridinesulfonic acid until it completely dissolves.

    • Increase Temperature: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

Q2: After dissolving the crude product and cooling the solution, no crystals are forming.

A2: Crystal formation, or nucleation, can sometimes be slow to initiate. This can be due to excessive solvent, a solution that is not supersaturated, or the absence of nucleation sites.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a small crystal of pure 3-Pyridinesulfonic acid to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the 3-Pyridinesulfonic acid, and then allow it to cool again[2].

    • Cooling: Ensure the solution is cooled sufficiently. Placing the flask in an ice bath can promote crystallization, but be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q3: The recrystallized product is discolored or contains visible impurities.

A3: The presence of colored impurities or insoluble foreign matter can contaminate the final product.

  • Troubleshooting Steps:

    • Use Activated Carbon: For colored impurities, add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Boil the solution with the activated carbon for a few minutes.

    • Hot Filtration: To remove the activated carbon and any other insoluble impurities, perform a hot gravity filtration of the solution while it is still near its boiling point. This prevents the desired compound from crystallizing prematurely.

Q4: The product "oils out" instead of forming crystals.

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. While the melting point of pure 3-Pyridinesulfonic acid is very high (>300 °C), significant impurities can lower its melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is not reached at too high a temperature[2].

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This encourages the formation of an ordered crystal lattice.

Q5: The final yield of purified 3-Pyridinesulfonic acid is very low.

A5: A low yield can result from several factors during the recrystallization process.

  • Troubleshooting Steps:

    • Avoid Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product will maximize the recovery of the purified compound upon cooling[2].

    • Sufficient Cooling: Ensure the solution has been thoroughly cooled to maximize the amount of product that crystallizes out of the solution.

    • Washing Crystals: When washing the filtered crystals, use a small amount of ice-cold solvent to minimize the loss of the purified product.

    • Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), you can try to evaporate some of the solvent from the filtrate to see if more crystals form.

Data Presentation

The following tables summarize key quantitative data for 3-Pyridinesulfonic acid.

Table 1: Physicochemical Properties of 3-Pyridinesulfonic Acid

PropertyValueReference
Molecular FormulaC5H5NO3S[1][3]
Molecular Weight159.16 g/mol [3][4]
AppearanceWhite needle-like or plate-like crystals[1]
Melting Point>300 °C (decomposes around 350 °C)[1][5]
SolubilitySoluble in water; Insoluble in alcohol, ether, benzene, trichloroethylene[1]

Table 2: Example Recrystallization Protocol Data

ParameterValueReference
Purification MethodRecrystallization from water and ethanol[6]
Decolorizing AgentActivated Carbon[6]
Precipitation AgentEthanol[6]
Achieved Purity99%[6]
Yield77-80%[6]

Experimental Protocols

Protocol 1: Standard Recrystallization of 3-Pyridinesulfonic Acid

This protocol is a general procedure for the purification of crude 3-Pyridinesulfonic acid.

  • Dissolution: In a fume hood, place the crude 3-Pyridinesulfonic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently boil the solution for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Place a funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, or transfer them to a watch glass to air dry.

Visualizations

Diagram 1: Experimental Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude 3-Pyridinesulfonic acid in minimal hot water add_carbon Add activated carbon to hot solution dissolve->add_carbon If solution is colored hot_filtration Perform hot gravity filtration dissolve->hot_filtration boil_carbon Boil solution with carbon add_carbon->boil_carbon boil_carbon->hot_filtration cool_solution Cool filtrate to room temperature hot_filtration->cool_solution ice_bath Place in ice bath cool_solution->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals

Caption: Workflow for the recrystallization of 3-Pyridinesulfonic acid.

Diagram 2: Troubleshooting Logic for Recrystallization Issues

G action_node action_node success_node success_node fail_node fail_node start Start Recrystallization dissolved Does the solid dissolve? start->dissolved crystals_form Do crystals form upon cooling? dissolved->crystals_form Yes add_solvent Add more hot solvent or check solvent choice dissolved->add_solvent No product_pure Is the product pure? crystals_form->product_pure Yes induce_crystallization Induce crystallization (scratch/seed) crystals_form->induce_crystallization No yield_ok Is the yield acceptable? product_pure->yield_ok Yes decolorize Use activated carbon and perform hot filtration product_pure->decolorize No (colored/impure) optimize_cooling Optimize cooling rate and solvent volume yield_ok->optimize_cooling No success Successful Purification yield_ok->success Yes add_solvent->dissolved induce_crystallization->crystals_form concentrate_solution Concentrate solution by evaporating solvent induce_crystallization->concentrate_solution Still no crystals concentrate_solution->crystals_form failure Re-evaluate procedure concentrate_solution->failure Still no crystals decolorize->start optimize_cooling->start

Caption: Troubleshooting decision tree for 3-Pyridinesulfonic acid recrystallization.

References

Technical Support Center: Resolving Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in High-Performance Liquid Chromatography (HPLC), with a special focus on the role of mobile phase additives.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks have a symmetrical Gaussian shape.[2] Peak tailing indicates that there might be secondary, undesirable interactions occurring within the HPLC system.[2][3]

Q2: How is peak tailing measured?

A2: Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The most common calculation is the USP tailing factor, which measures the peak width at 5% of the peak height.[1] A value greater than 1.2 indicates significant tailing.[1][4]

ParameterFormulaSymmetrical PeakTailing Peak
Tailing Factor (Tf) Tf = W0.05 / 2A (where W0.05 is the peak width at 5% height and A is the distance from the leading edge to the peak maximum at 5% height)~1.0> 1.2
Asymmetry Factor (As) As = B / A (where B is the distance from the peak center to the trailing edge and A is the distance from the leading edge to the peak center, both measured at 10% of the peak height)~1.0> 1.2

Q3: What are the primary causes of peak tailing?

A3: The most frequent cause of peak tailing, especially for basic compounds, is the interaction between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[2][3][5] These secondary interactions lead to a portion of the analyte being retained longer than the main peak, causing the characteristic tail. Other potential causes include:

  • Column Issues: Column degradation, contamination, or void formation at the column inlet.[3][4]

  • Mobile Phase Problems: Incorrect pH, insufficient buffer strength, or improper solvent choice.[4][6]

  • Sample Overload: Injecting too much sample can saturate the column.[4][7]

  • Extra-Column Effects: Excessive dead volume in the tubing or fittings between the injector and the detector.[1][7]

Q4: Why is it important to resolve peak tailing?

A4: Peak tailing can significantly compromise the quality of chromatographic data. It can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[1]

  • Inaccurate Integration: The broad tail can be difficult to integrate consistently, leading to poor precision and inaccurate results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-concentration analytes.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

G cluster_0 Diagnosis cluster_1 Troubleshooting Paths start Peak Tailing Observed (Tf > 1.2) check_peaks Are all peaks tailing or only some? start->check_peaks all_tail All Peaks Tailing check_peaks->all_tail All some_tail Some Peaks Tailing (e.g., Basic Compounds) check_peaks->some_tail Some path1_step1 Check for Extra-Column Dead Volume (fittings, tubing) all_tail->path1_step1 path2_step1 Identify Analyte Properties (e.g., basic, acidic) some_tail->path2_step1 path1_step2 Check for Column Void or Contamination path1_step1->path1_step2 path1_step3 Flush or Replace Column path1_step2->path1_step3 end_node Peak Shape Improved path1_step3->end_node path2_step2 Review Mobile Phase pH path2_step1->path2_step2 path2_step3 Consider Mobile Phase Additives path2_step2->path2_step3 path2_step4 Use a Different Column (e.g., end-capped, polar-embedded) path2_step3->path2_step4 path2_step4->end_node G cluster_0 Without Additive: Peak Tailing cluster_1 With Additive: Symmetrical Peak analyte1 Basic Analyte (+) silanol1 Ionized Silanol (-) on Stationary Phase analyte1->silanol1 Strong Secondary Interaction analyte2 Basic Analyte (+) silanol2 Ionized Silanol (-) on Stationary Phase analyte2->silanol2 Interaction Prevented additive Additive (e.g., TEA) additive->silanol2 Blocks Active Site

References

Technical Support Center: Optimizing Derivatization with 3-Pyridinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize derivatization reactions using 3-Pyridinesulfonyl chloride for analytical applications, particularly in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is 3-Pyridinesulfonyl chloride and why is it used for derivatization?

A1: 3-Pyridinesulfonyl chloride (3-PSC) is a chemical reagent used to derivatize primary and secondary amines, phenols, and thiols. In mass spectrometry, this derivatization is primarily performed to:

  • Enhance Ionization Efficiency: The pyridine (B92270) group has a high proton affinity, which significantly improves the signal intensity in positive-ion electrospray ionization mass spectrometry (ESI-MS).[1][2]

  • Improve Chromatographic Retention: It increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase HPLC columns.

  • Generate Analyte-Specific Fragments: Unlike some other reagents (e.g., dansyl chloride), fragmentation of 3-PSC derivatives in MS/MS often produces ions specific to the original analyte, which is highly beneficial for structural confirmation and reducing interferences.[1][3]

Q2: How should 3-Pyridinesulfonyl chloride be stored?

A2: 3-Pyridinesulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] For long-term stability, refrigeration at 2-8°C is recommended.[2][4][6][7] Exposure to moisture will cause it to hydrolyze into pyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive.[8]

Q3: What personal protective equipment (PPE) should be used when handling this reagent?

A3: 3-Pyridinesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It can also cause respiratory irritation.[9][10] When handling, always use appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

  • Work in a well-ventilated area or under a chemical fume hood.[9][10]

Q4: What solvents are suitable for dissolving 3-Pyridinesulfonyl chloride?

A4: Anhydrous (dry) aprotic organic solvents are required. Acetonitrile and acetone (B3395972) are commonly used to prepare the derivatization solution.[1][3] It is crucial to avoid water and alcohols (like methanol (B129727) or ethanol) as the reagent will react with them.

Troubleshooting Guide

This section addresses common problems encountered during derivatization with 3-Pyridinesulfonyl chloride.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Yield 1. Reagent Hydrolysis: The 3-PSC has degraded due to exposure to moisture.[8] 2. Incorrect pH: The reaction is highly pH-dependent. For amines and phenols, a basic pH (typically 9-11) is required to deprotonate the functional group, making it nucleophilic.[3][11] 3. Low Reaction Temperature: The reaction kinetics may be too slow. 4. Insufficient Reagent: The molar excess of 3-PSC is too low to drive the reaction to completion.1. Use a fresh bottle of reagent or a freshly prepared solution in anhydrous solvent. 2. Ensure the reaction buffer is at the optimal pH. A sodium bicarbonate or carbonate buffer is commonly used.[1][3] Verify the final pH of the reaction mixture. 3. Increase the reaction temperature. Temperatures between 50-60°C are often optimal.[1][3] 4. Increase the concentration of the 3-PSC solution. A 4-6x molar excess is a good starting point.
Poor Reproducibility 1. Inconsistent Reaction Time/Temp: Small variations can lead to different yields. 2. Reagent Instability: The 3-PSC solution degrades over time after preparation. 3. Variable Sample Matrix Effects: Components in the sample (e.g., water, other nucleophiles) compete for the reagent.1. Use a heating block for precise temperature control and a timer for consistent reaction duration. 2. Always prepare the 3-PSC solution fresh before each batch of experiments. 3. Ensure consistent sample cleanup and extraction procedures. If possible, perform a solvent exchange to a suitable anhydrous solvent before adding the reagent.
Multiple or Unexpected Peaks in Chromatogram 1. Incomplete Derivatization: For molecules with multiple reaction sites (like bisphenols), both mono- and di-derivatized products may form.[3] 2. Reagent Artifacts: Excess or hydrolyzed 3-PSC can appear in the chromatogram. 3. Side Reactions: The analyte may degrade under the basic or heated conditions. 4. Byproducts from Reagent Synthesis: Impurities like 5-chloropyridine-3-sulfonyl chloride may be present in the reagent.[12][13]1. Optimize the reaction conditions (increase time, temperature, or reagent excess) to favor the fully derivatized product. 2. Consider a simple solid-phase extraction (SPE) cleanup step after derivatization to remove excess reagent. 3. Evaluate the stability of the analyte under the reaction conditions by running a control sample without the derivatizing agent. 4. Ensure the use of high-purity, derivatization-grade reagent.

Experimental Protocols

Protocol 1: Derivatization of Phenolic Compounds (e.g., Bisphenols)

This protocol is adapted from a multivariate optimization study for bisphenol analysis.[3]

1. Reagent and Sample Preparation:

  • Analyte Solution: Prepare a 500 ng/mL solution of the phenolic compound in methanol.

  • Buffer Solution: Prepare a 50 mmol/L sodium carbonate buffer and adjust the pH to 10.0.

  • Derivatization Reagent: Prepare a 1 mg/mL solution of 3-Pyridinesulfonyl chloride in anhydrous acetonitrile. (Note: Prepare this solution immediately before use).

2. Derivatization Procedure:

  • Transfer a known volume of the analyte solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 200 µL of the sodium carbonate buffer (pH 10) to the dried analyte.

  • Add 200 µL of the freshly prepared 3-PSC solution.

  • Vortex the vial to ensure thorough mixing.

  • Place the vial in a heating block set to 60°C and react for 5-15 minutes.[1][3]

  • After the reaction, immediately cool the vial on ice to quench the reaction.

  • The sample is now ready for dilution and analysis by LC-MS.

Optimized Reaction Parameters Summary
ParameterOptimized ValueSource
pH 10.0[3]
Temperature 60°C[1][3]
Reaction Time 5 - 15 minutes[1][3]
Reagent Concentration 1 mg/mL[1][3]
Solvent for Reagent Acetonitrile or Acetone[1][3]
Buffer 50-100 mmol/L Sodium Carbonate/Bicarbonate[1][3]

Visualizations

General Derivatization Reaction

reaction Analyte Analyte (Amine, Phenol) Product Derivatized Product (Sulfonamide/Sulfonate Ester) Analyte->Product Reagent 3-Pyridinesulfonyl Chloride Reagent->Product HCl HCl Base Base (e.g., CO₃²⁻) pH 9-11

Caption: General reaction of an analyte with 3-PSC.

Experimental Workflow

workflow start Start: Sample Collection prep 1. Sample Preparation (Extraction / Cleanup) start->prep dry 2. Evaporate to Dryness prep->dry reagents 3. Add Buffer (pH 10) & Fresh 3-PSC Solution dry->reagents react 4. React at 60°C reagents->react quench 5. Quench Reaction on Ice react->quench analyze 6. LC-MS/MS Analysis quench->analyze end End: Data Interpretation analyze->end

Caption: Standard workflow for derivatization with 3-PSC.

Troubleshooting Logic Diagram

troubleshooting start Low Derivatization Yield? q_reagent Is Reagent Solution Fresh? start->q_reagent s_reagent Solution: Prepare fresh 1 mg/mL 3-PSC in anhydrous solvent. q_reagent->s_reagent No q_ph Is Reaction pH Correct (9-11)? q_reagent->q_ph Yes success Problem Solved s_reagent->success s_ph Solution: Check buffer pH. Ensure final reaction mix is basic. q_ph->s_ph No q_temp Is Reaction Temp/Time Optimized (e.g., 60°C)? q_ph->q_temp Yes s_ph->success s_temp Solution: Increase temp or reaction time. q_temp->s_temp No q_temp->success Yes s_temp->success

Caption: Decision tree for troubleshooting low yield.

References

common impurities in commercial 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for commercial 3-Pyridinesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain various impurities depending on the synthetic route employed. The most common synthesis starts with 3-chloropyridine, which is oxidized, sulfonated, and then reduced. Based on this process, the following impurities are frequently observed:

  • Starting Materials and Intermediates:

    • 3-Chloropyridine

    • 3-Chloropyridine-N-oxide

    • Pyridine-3-sulfonic acid N-oxide

  • By-products:

    • Isomeric pyridinesulfonic acids (e.g., 2- and 4-pyridinesulfonic acid)

    • Disulfonated pyridines

  • Inorganic Salts:

    • Sodium chloride

    • Sodium sulfate

3-Pyridinesulfonic acid itself has also been identified as an impurity in pharmaceutical products like Vonoprazan[1].

Q2: How can I identify the impurities in my batch of this compound?

A2: The most effective method for identifying and quantifying impurities is High-Performance Liquid Chromatography (HPLC)[2]. A general reverse-phase HPLC method can be employed, and for mass spectrometry (MS) compatible applications, formic acid should be used in the mobile phase instead of phosphoric acid[2].

Q3: What are the potential impacts of these impurities on my experiments?

A3: Impurities in this compound can lead to several experimental issues:

  • Side Reactions: Reactive impurities like unreacted intermediates can participate in unintended side reactions, leading to the formation of unexpected by-products and reducing the yield of the desired product.

  • Inaccurate Quantification: The presence of impurities can interfere with the accurate determination of the this compound concentration, affecting stoichiometric calculations in subsequent reactions.

  • Altered Physical Properties: Inorganic salt impurities can affect the solubility and dissolution rate of this compound.

  • Catalyst Poisoning: Certain by-products from the sulfonation step can act as catalyst poisons in subsequent hydrogenation reactions[3].

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low yield in subsequent reactions Presence of unreacted starting materials or intermediates acting as competing reagents.1. Analyze the purity of the this compound lot using HPLC to identify and quantify reactive impurities. 2. Purify the this compound by recrystallization to remove these impurities.
Inconsistent reaction kinetics Presence of unknown impurities affecting the reaction rate.1. Perform a thorough impurity profile analysis using HPLC-MS to identify the unknown species. 2. Based on the identity of the impurity, adjust reaction conditions or purify the starting material.
Poor solubility of this compound High levels of inorganic salt impurities.1. Determine the inorganic salt content using techniques like ion chromatography. 2. Purify the this compound by recrystallization from water or a water/ethanol (B145695) mixture to remove the salts.
Formation of unexpected by-products Reaction of impurities with reagents or intermediates.1. Identify the by-products using techniques like LC-MS and NMR. 2. Trace the origin of the by-product to a specific impurity in the starting material. 3. Implement a purification step for the this compound to remove the problematic impurity.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column Reverse-phase C18 column (e.g., Newcrom R1)[2]
Mobile Phase A Water with 0.1% Phosphoric Acid (for non-MS applications) or 0.1% Formic Acid (for MS applications)[2]
Mobile Phase B Acetonitrile[2]
Gradient A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection Wavelength | 260 nm |

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase A at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the commercial this compound sample in mobile phase A at the same concentration as the standard.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the chromatograms of the sample and the standard. The main peak corresponds to this compound. Any other peaks are potential impurities. The relative peak areas can be used to estimate the percentage of each impurity.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Commercial this compound

  • Deionized water

  • Ethanol

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, dissolve the commercial this compound in a minimum amount of hot deionized water. If the compound is not readily soluble in water, a mixture of water and ethanol can be used[4].

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water or a cold water/ethanol mixture to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

  • Purity Check: Analyze the purity of the recrystallized this compound using the HPLC method described in Protocol 1 to confirm the removal of impurities.

Visualizations

Synthesis_and_Impurities cluster_impurities Potential Impurities 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide 3-Chloropyridine->3-Chloropyridine-N-oxide Oxidation Unreacted 3-Chloropyridine Unreacted 3-Chloropyridine 3-Chloropyridine->Unreacted 3-Chloropyridine Pyridine-3-sulfonic acid N-oxide Pyridine-3-sulfonic acid N-oxide 3-Chloropyridine-N-oxide->Pyridine-3-sulfonic acid N-oxide Sulfonation Unreacted 3-Chloropyridine-N-oxide Unreacted 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide->Unreacted 3-Chloropyridine-N-oxide Isomeric Pyridinesulfonic acids Isomeric Pyridinesulfonic acids 3-Chloropyridine-N-oxide->Isomeric Pyridinesulfonic acids This compound This compound Pyridine-3-sulfonic acid N-oxide->this compound Reduction Pyridine-3-sulfonic acid N-oxide->this compound Disulfonated Pyridines Disulfonated Pyridines Pyridine-3-sulfonic acid N-oxide->Disulfonated Pyridines Inorganic Salts Inorganic Salts Pyridine-3-sulfonic acid N-oxide->Inorganic Salts from reagents

Caption: Synthesis pathway of this compound and potential impurities.

Troubleshooting_Workflow Experimental_Issue Experimental Issue Observed (e.g., low yield, side products) Analyze_Purity Analyze Purity of this compound (HPLC - Protocol 1) Experimental_Issue->Analyze_Purity Impurity_Identified Impurity Identified? Analyze_Purity->Impurity_Identified Purify Purify this compound (Recrystallization - Protocol 2) Impurity_Identified->Purify Yes Consult_Literature Consult Literature for Other Potential Causes Impurity_Identified->Consult_Literature No Re-evaluate Re-evaluate Experiment Purify->Re-evaluate

Caption: Troubleshooting workflow for experimental issues.

References

minimizing side reactions during pyridine sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during pyridine (B92270) sulfonation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sulfonation of pyridine, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired pyridine-3-sulfonic acid - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient sulfonating agent. - Reversibility of the reaction.- Increase reaction time. - Optimize temperature. For classical sulfonation with sulfuric acid/oleum (B3057394), temperatures around 230-275°C are often required. - Consider using a more reactive sulfonating agent like oleum (fuming sulfuric acid) or a sulfur trioxide complex (e.g., SO₃-pyridine). - Use a dehydrating agent to drive the equilibrium forward.
Formation of significant amounts of 4-hydroxypyridine - High reaction temperatures (typically above 300°C).- Maintain the reaction temperature below 300°C, ideally around 275°C when using sulfuric acid and a mercury catalyst.
Presence of isomeric pyridine sulfonic acids (e.g., pyridine-4-sulfonic acid) - High reaction temperatures can lead to isomerization. - The choice of sulfonating agent and reaction conditions can influence regioselectivity.- Control the reaction temperature carefully. At approximately 330°C, a mixture containing the 4-isomer is more prominent. - For selective C4-sulfonylation, modern base-mediated methods using triflic anhydride (B1165640) and a sulfinic acid salt have been developed.
Reaction is too slow or does not proceed - Insufficiently reactive sulfonating agent for the deactivated pyridine ring. - Low reaction temperature.- Use a more potent sulfonating agent such as oleum. - Increase the reaction temperature. Pyridine sulfonation often requires high temperatures to overcome the electron-withdrawing effect of the nitrogen atom. - Employ a catalyst, such as mercuric sulfate (B86663), which is known to facilitate the reaction at lower temperatures (around 230-275°C).
Charring or decomposition of the reaction mixture - Excessively high reaction temperatures. - Highly reactive sulfonating agent used under harsh conditions.- Carefully control the reaction temperature using a suitable heating apparatus. - When using highly reactive agents like oleum, ensure controlled addition and efficient heat dissipation.

Frequently Asked Questions (FAQs)

1. What are the most common side reactions during pyridine sulfonation?

The most frequently encountered side reactions include the formation of isomeric pyridine sulfonic acids (such as pyridine-4-sulfonic acid) and 4-hydroxypyridine. These side reactions are particularly prevalent at higher temperatures.

2. How does temperature affect the outcome of pyridine sulfonation?

Temperature is a critical parameter in pyridine sulfonation.

  • Below 230°C: The reaction is often very slow or may not proceed, especially with less reactive sulfonating agents.

  • Around 230-275°C: This is generally the optimal range for the formation of pyridine-3-sulfonic acid, particularly when using sulfuric acid with a mercuric sulfate catalyst.

  • Above 300°C: The formation of byproducts, including pyridine-4-sulfonic acid and 4-hydroxypyridine, becomes significant.

3. What is the role of a mercuric sulfate catalyst?

Mercuric sulfate is a commonly used catalyst in the classical sulfonation of pyridine. It allows the reaction to proceed at a lower temperature (around 230-275°C) than without a catalyst, leading to a smoother reaction and potentially higher yields of the desired pyridine-3-sulfonic acid.

4. Which sulfonating agent is best for pyridine?

The choice of sulfonating agent depends on the desired product and the acceptable level of side reactions.

  • Concentrated Sulfuric Acid/Oleum: These are strong sulfonating agents but require high temperatures and often a catalyst, which can lead to side product formation. Oleum is more reactive than concentrated sulfuric acid.

  • Sulfur Trioxide-Pyridine Complex (SO₃·py): This is a milder and more selective sulfonating agent. It is often used to avoid the harsh conditions of oleum sulfonation and can be particularly useful for sensitive substrates.

  • Chlorosulfonic Acid: This is another effective sulfonating agent.

5. Are there modern methods to achieve higher selectivity in pyridine sulfonation?

Yes, modern synthetic methods have been developed to improve regioselectivity. One such method is the base-mediated C4-selective C-H sulfonylation of pyridine. This approach involves the activation of pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt in the presence of a specific base, leading to high yields of C4-sulfonylated pyridines.

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of pyridine sulfonic acids and the formation of byproducts.

Sulfonating AgentTemperature (°C)CatalystMain ProductYield (%)Key ByproductsReference
100% H₂SO₄~275HgSO₄Pyridine-3-sulfonic acid-Very small amounts of byproducts
100% H₂SO₄~330HgSO₄Mixture-Pyridine-3-sulfonic acid, Pyridine-4-sulfonic acid, 4-Hydroxypyridine
Oleum390NonePyridine-3-sulfonic acid13-
Oleum-HgSO₄Pyridine-3-sulfonic acid70-

Experimental Protocols

1. Classical Sulfonation of Pyridine using Sulfuric Acid and Mercuric Sulfate Catalyst

  • Materials: Pyridine, 100% Sulfuric Acid, Mercuric Sulfate.

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add pyridine to 100% sulfuric acid.

    • Add a catalytic amount of mercuric sulfate to the mixture.

    • Heat the reaction mixture to approximately 275°C.

    • Maintain this temperature for the desired reaction time (e.g., several hours).

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, NMR).

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice.

    • Neutralize the solution with a suitable base (e.g., calcium carbonate) to precipitate the sulfate as calcium sulfate.

    • Filter the mixture and isolate the pyridine-3-sulfonic acid from the filtrate.

2. C4-Selective Sulfonylation of Pyridine (Modern Method)

  • Materials: Pyridine, Triflic anhydride (Tf₂O), Sodium p-toluenesulfinate (NaTs), N-methylpiperidine, Chloroform (CHCl₃).

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve pyridine in dry chloroform.

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add triflic anhydride to the solution.

    • Add sodium p-toluenesulfinate and N-methylpiperidine.

    • Allow the reaction to warm to room temperature and stir for the required duration.

    • Monitor the reaction for the formation of the C4-sulfonylated product.

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the product using column chromatography.

Visualizations

experimental_workflow cluster_classical Classical Sulfonation cluster_modern Modern C4-Selective Sulfonylation Pyridine Pyridine Mix Mix Pyridine->Mix H2SO4, HgSO4 Heat Heat Mix->Heat ~275°C Quench Quench Heat->Quench Ice Neutralize Neutralize Quench->Neutralize Base Isolate Isolate Neutralize->Isolate Filtration Product1 Product1 Isolate->Product1 Pyridine-3-sulfonic acid Pyridine2 Pyridine Mix2 Mix2 Pyridine2->Mix2 Tf2O, CHCl3, -78°C Add Add Mix2->Add NaTs, N-methylpiperidine React React Add->React Warm to RT Workup Workup React->Workup Quench, Aqueous work-up Purify Purify Workup->Purify Column Chromatography Product2 Product2 Purify->Product2 C4-Sulfonylated Pyridine

Caption: Comparative workflow of classical and modern pyridine sulfonation methods.

logical_relationship cluster_conditions Reaction Parameters Temp Reaction Temperature Selectivity Regioselectivity Temp->Selectivity Influences Yield Product Yield Temp->Yield Affects SideProducts Side Product Formation (Isomers, 4-Hydroxypyridine) Temp->SideProducts Directly impacts Selectivity->Yield SideProducts->Yield SulfonatingAgent Sulfonating Agent SulfonatingAgent->Selectivity Catalyst Catalyst Catalyst->Yield

Caption: Key parameters influencing pyridine sulfonation outcomes.

Technical Support Center: Optimizing Mass Spectrometry Parameters for 3-Pyridinesulfonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 3-pyridinesulfonate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why use 3-pyridinesulfonyl chloride for derivatization in LC-MS/MS analysis?

A1: Derivatization with 3-pyridinesulfonyl chloride is employed to enhance the detection sensitivity of compounds, particularly those with hydroxyl or primary/secondary amine groups, in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). This derivatization improves ionization efficiency and can lead to analyte-specific fragmentation patterns, which are beneficial for both quantification and structural confirmation.[1][2]

Q2: What are the most critical factors affecting the derivatization yield?

A2: The most important factors influencing the derivatization yield of compounds with 3-pyridinesulfonyl chloride are temperature and pH.[2] Optimization of these parameters is crucial for achieving a high and consistent yield of the derivatized product.

Q3: What is the characteristic fragmentation pattern of this compound derivatives in MS/MS?

A3: A common fragmentation pathway for protonated this compound derivatives involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass loss of 64 Da.[1][3] This is often followed by the formation of an analyte-specific radical cation, which can provide structural information about the original molecule.[1]

Q4: Can I perform MS³ analysis on this compound derivatives?

A4: Yes, MS³ analysis can be a valuable tool for further structural elucidation of this compound derivatives. By isolating and fragmenting a specific product ion from the MS/MS scan, you can obtain more detailed structural information, which can be particularly useful for confirming the identity of analytes in complex matrices.[1]

Troubleshooting Guide

Problem: Low or No Signal Intensity for the Derivatized Analyte

  • Q: I have performed the derivatization, but I am seeing a very weak signal, or no signal at all, for my target compound. What should I check?

    • A:

      • Confirm Derivatization Success: First, ensure the derivatization reaction was successful. You can do this by analyzing a small aliquot of the reaction mixture. Key factors to re-evaluate in your derivatization protocol are the reaction temperature and pH, as these have been identified as critical for the reaction yield.[2]

      • Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[4]

      • Ionization Efficiency: The choice of ionization technique and its parameters are crucial. For this compound derivatives, electrospray ionization (ESI) in positive ion mode is commonly used.[1] Experiment with different ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to optimize the ionization of your specific derivative.

      • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[4]

Problem: Poor or Unexpected Fragmentation

  • Q: I am not observing the expected fragmentation pattern for my this compound derivative. How can I improve this?

    • A:

      • Collision Energy Optimization: The collision energy is a critical parameter for achieving optimal fragmentation. If the collision energy is too low, you may not see sufficient fragmentation. If it is too high, you might observe excessive fragmentation, losing the characteristic product ions. It is recommended to perform a collision energy optimization experiment for your specific compound.

      • Check for Adducts: In ESI, molecules can form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These adducts may fragment differently than the protonated molecule ([M+H]⁺). Ensure you are selecting the correct precursor ion for fragmentation.

      • Fragmentation of the Protonated Molecule: The fragmentation of protonated molecules of this compound derivatives can produce abundant analyte-specific product ions.[2] Ensure your MS is set to isolate and fragment the [M+H]⁺ ion.

Problem: Inconsistent Results or Carryover

  • Q: I am observing inconsistent results between injections, and I suspect there might be carryover. What can I do?

    • A:

      • Optimize Wash Solvents: Ensure your autosampler wash solvents are effective at removing the derivatized analyte from the injection system. You may need to use a stronger or more appropriate solvent mixture.

      • Increase Wash Cycles: Increasing the number of wash cycles between injections can help to reduce carryover.

      • Check for Contamination: Contamination in the LC or MS system can also lead to inconsistent results. Regularly clean the ion source and check for any potential sources of contamination.[5]

Experimental Protocols

General Protocol for Derivatization of Hydroxyl- or Amine-Containing Compounds with 3-Pyridinesulfonyl Chloride

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable aprotic solvent (e.g., acetonitrile).

  • pH Adjustment: Adjust the pH of the sample solution to an alkaline value (e.g., pH 9-10) using a suitable buffer or base. This is a critical step for efficient derivatization.[2]

  • Derivatization Reaction:

    • Add a solution of 3-pyridinesulfonyl chloride in an aprotic solvent to the sample solution. An excess of the derivatizing reagent is typically used.

    • Incubate the reaction mixture at an optimized temperature. A multivariate experimental design can be used to determine the optimal temperature and pH for your specific analyte.[2]

  • Reaction Quenching: After the incubation period, quench the reaction by adding a small amount of an aqueous acid solution.

  • Sample Cleanup (if necessary): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove excess derivatizing reagent and other interfering substances.

  • LC-MS/MS Analysis: Inject an aliquot of the final solution into the LC-MS/MS system.

Data Presentation

Table 1: Example Optimized MS Parameters for the Analysis of 17β-Estradiol-Pyridine-3-Sulfonate (E2-PS) Derivative [1]

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive Ion
Electrospray Voltage5000 V
Turbo Gas Temperature500 °C
Curtain Gas30 (arbitrary units)
Gas 1 (Nebulizer Gas)50 (arbitrary units)
Gas 2 (Heater Gas)60 (arbitrary units)
Collision GasHigh (arbitrary units)
Q1 ResolutionUnit
Q3 ResolutionUnit
Dwell Time100 ms
MRM Transition (E2-PS)m/z 414 → 272
MRM Transition (Confirmatory)m/z 414 → 350

Visualizations

experimental_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis start Analyte with -OH or -NH2 group dissolve Dissolve in Aprotic Solvent start->dissolve ph_adjust Adjust to Alkaline pH dissolve->ph_adjust add_reagent Add 3-Pyridinesulfonyl Chloride ph_adjust->add_reagent incubate Incubate at Optimal Temperature add_reagent->incubate quench Quench Reaction incubate->quench cleanup Sample Cleanup (SPE) quench->cleanup inject Inject into LC-MS/MS cleanup->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 MS1: Isolate Precursor Ion ([M+H]+) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Product Ions cid->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: Experimental workflow for the analysis of this compound derivatives.

fragmentation_pathway precursor Precursor Ion [M-PS+H]+ so2_loss Neutral Loss -SO2 (64 Da) precursor->so2_loss CID product1 Product Ion 1 [M-PS-SO2+H]+ so2_loss->product1 further_frag Further Fragmentation product1->further_frag CID product2 Product Ion 2 Analyte-Specific Fragments further_frag->product2

Caption: Generalized fragmentation pathway of a this compound derivative.

References

Technical Support Center: Synthesis of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Pyridinesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-Pyridinesulfonic acid?

A1: The most prevalent and industrially scalable method for producing high-purity, heavy-metal-free 3-Pyridinesulfonic acid is a three-step synthesis starting from 3-chloropyridine (B48278).[1] This pathway is favored for its efficiency and the ability to control the reaction at each intermediate stage. The process involves:

  • Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.

  • Sulfonation: The N-oxide intermediate is then reacted with a sulfonating agent, such as sodium bisulfite, to replace the chlorine atom with a sulfonic acid group, forming 3-sulfonic acid-pyridine-N-oxide.[1]

  • Reduction: The final step is the catalytic reduction of the N-oxide to yield 3-Pyridinesulfonic acid.[1]

Q2: Are there alternative, more direct synthesis methods?

A2: Yes, direct C-H sulfonylation of pyridine (B92270) is a known method. However, it often requires harsh conditions, such as the use of fuming sulfuric acid at high temperatures (230-240°C) and the presence of a mercury sulfate (B86663) catalyst.[2][3] This method has significant drawbacks for large-scale production, including high energy costs, corrosive conditions, and the need to remove the toxic heavy metal catalyst from the final product.[3] These limitations make the multi-step synthesis from 3-chloropyridine a more environmentally friendly and economically viable option for industrial applications.[3]

Q3: What are the primary uses of 3-Pyridinesulfonic acid?

A3: 3-Pyridinesulfonic acid is a versatile compound with applications in various fields. It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly sulfonamides.[1][4] It is also used in the manufacturing of water-soluble reactive dyes and as an additive in electroplating baths to improve the deposition behavior.[4][5] More recently, it has found use as a ligand in catalysis and in materials science for applications such as perovskite solar cells and aqueous zinc-ion batteries.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 3-chloropyridine

  • Question: My yield of 3-chloropyridine-N-oxide is lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the oxidation step can often be attributed to incomplete reaction or side reactions.

    • Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. An insufficient amount will lead to incomplete conversion.

    • Reaction Temperature: The reaction temperature should be carefully controlled. For oxidation with hydrogen peroxide in acetic acid, temperatures are typically maintained between room temperature and 100°C.[3] Deviations can affect the reaction rate and selectivity.

    • Reaction Time: Allow for sufficient reaction time to ensure the conversion of the starting material. Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC.

Issue 2: Incomplete Sulfonation of 3-chloropyridine-N-oxide

  • Question: I am observing unreacted 3-chloropyridine-N-oxide after the sulfonation step. How can I drive the reaction to completion?

  • Answer: Incomplete sulfonation can be a result of several factors.

    • Temperature and Pressure: This step is typically carried out at elevated temperatures and pressures. For instance, reacting with sodium sulfite (B76179) in water is often performed at 145°C in an autoclave, which generates a pressure of 4 to 5 bars.[3][4][6] Ensure your equipment can safely maintain these conditions.

    • Reaction Time: A prolonged reaction time of around 17 hours is often necessary for complete conversion.[3][4][6]

    • pH Control: When using sodium bisulfite, the pH should be adjusted to a range of 9 to 9.5 with sodium hydroxide (B78521) to ensure the reactivity of the sulfonating agent.[3][6]

Issue 3: Slow or Stalled Catalytic Reduction (Hydrogenation)

  • Question: The hydrogenation of 3-sulfonic acid-pyridine-N-oxide is very slow or has stopped completely. What could be the issue?

  • Answer: The catalytic hydrogenation step is sensitive to impurities which can act as catalyst poisons.

    • Catalyst Activity: Ensure you are using a high-quality Raney nickel catalyst. The amount of catalyst used is also critical; typically, 3 to 9.5 g of Raney nickel per 100 g of the N-oxide is recommended.[4]

    • Sulfite Ions: The presence of sulfite ions from the previous step can inhibit the catalyst. While hydrogenation can proceed in the presence of sulfites, it may take significantly longer (e.g., 16 hours vs. 6-8 hours without).[3] To improve the reaction rate, sulfite ions can be removed by acidifying the solution with an acid like hydrochloric acid to drive off sulfur dioxide before proceeding with the hydrogenation.[3][4]

    • pH of the Reaction Mixture: The reduction is typically carried out in an alkaline solution. Ensure the reaction mixture is made alkaline with sodium hydroxide before adding the Raney nickel catalyst.[3][4][6]

    • Hydrogen Pressure and Temperature: The reaction is usually performed at elevated hydrogen pressure (e.g., 7 bar) and temperature (e.g., 100-110°C).[3][4][6] Verify that the pressure and temperature are maintained at the desired levels.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating pure 3-Pyridinesulfonic acid from the reaction mixture. What is an effective purification strategy?

  • Answer: 3-Pyridinesulfonic acid is soluble in water and insoluble in many common organic solvents like ethanol (B145695), ether, and benzene.[2] This property can be exploited for purification.

    • Crystallization: A common method for purification is recrystallization from water or aqueous ethanol.[7][8]

    • Precipitation: After hydrogenation and removal of the catalyst, the product can often be precipitated by adding a solvent in which it is insoluble, such as isopropanol (B130326).[3] For example, after concentrating the aqueous solution, adding isopropanol and concentrated hydrochloric acid can precipitate the product.[4]

Experimental Protocols

Synthesis of 3-Pyridinesulfonic Acid from 3-Chloropyridine

This protocol is a generalized procedure based on common literature methods.[1][3][4][6]

Step 1: Oxidation of 3-Chloropyridine

  • Dissolve 3-chloropyridine in glacial acetic acid.

  • Slowly add hydrogen peroxide to the solution while maintaining the temperature between 70-80°C.

  • After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 3-chloropyridine-N-oxide.

  • Filter the crude product, wash with water, and dry. The crude product can often be used directly in the next step.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • In a high-pressure reactor (autoclave), dissolve sodium sulfite in water.

  • Add the crude 3-chloropyridine-N-oxide to this solution.

  • Seal the reactor and heat to 145°C. The pressure will rise to approximately 4-5 bar.

  • Maintain the reaction at this temperature with stirring for 17 hours.

  • Cool the reactor to 60-90°C. The resulting solution contains 3-sulfonic acid-pyridine-N-oxide and can be used directly in the next step.

Step 3: Reduction of 3-Sulfonic acid-pyridine-N-oxide

  • Make the reaction solution from Step 2 alkaline by adding a 50% sodium hydroxide solution.

  • Under a nitrogen atmosphere, add Raney nickel to the solution.

  • Heat the suspension to 100-110°C.

  • Pressurize the reactor with hydrogen gas to 7 bar.

  • Maintain hydrogenation with vigorous stirring for 6-16 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, cool the mixture to 70°C and filter to remove the Raney nickel catalyst.

  • The resulting filtrate contains the sodium salt of 3-Pyridinesulfonic acid.

Product Isolation and Purification

  • Concentrate the filtrate under reduced pressure.

  • Acidify the concentrated solution with hydrochloric acid.

  • Add ethanol or isopropanol to precipitate the 3-Pyridinesulfonic acid.

  • Filter the white crystalline product, wash with ethanol, and dry.

Data Presentation

Table 1: Typical Reaction Parameters for Scaled-Up Synthesis

ParameterStep 1: OxidationStep 2: SulfonationStep 3: Reduction
Starting Material 3-Chloropyridine3-Chloropyridine-N-oxide3-Sulfonic acid-pyridine-N-oxide
Key Reagents Acetic acid, H₂O₂Sodium sulfite, WaterRaney Nickel, H₂, NaOH
Temperature 70 - 80 °C145 °C100 - 110 °C
Pressure Atmospheric4 - 5 bar7 bar
Reaction Time Several hours~17 hours6 - 16 hours
Typical Yield 98 - 99% (crude)~83% conversion75 - 80% (isolated)

Visualizations

experimental_workflow Experimental Workflow for 3-Pyridinesulfonic Acid Synthesis cluster_oxidation Step 1: Oxidation cluster_sulfonation Step 2: Sulfonation cluster_reduction Step 3: Reduction start 3-Chloropyridine oxidation Oxidation (H₂O₂, Acetic Acid) start->oxidation intermediate1 3-Chloropyridine-N-oxide oxidation->intermediate1 sulfonation Sulfonation (Na₂SO₃, 145°C, 4-5 bar) intermediate1->sulfonation intermediate2 3-Sulfonic acid-pyridine-N-oxide sulfonation->intermediate2 reduction Reduction (Raney Ni, H₂, 7 bar) intermediate2->reduction final_product 3-Pyridinesulfonic Acid reduction->final_product

Caption: Workflow for the three-step synthesis of 3-Pyridinesulfonic acid.

troubleshooting_logic Troubleshooting Logic for Hydrogenation Step start Slow/Stalled Hydrogenation catalyst Check Catalyst Activity - Fresh Raney Ni? - Correct Loading? start->catalyst impurities Check for Impurities - Sulfite Ions Present? start->impurities conditions Verify Reaction Conditions - Temperature (100-110°C)? - Pressure (7 bar)? - Alkaline pH? start->conditions solution_catalyst Replace/Add Catalyst catalyst->solution_catalyst solution_impurities Acidify to Remove SO₂ (Pre-hydrogenation) impurities->solution_impurities solution_conditions Adjust T, P, and pH conditions->solution_conditions

Caption: Decision tree for troubleshooting the catalytic hydrogenation step.

References

stability issues of 3-Pyridinesulfonate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Pyridinesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard conditions?

This compound is generally considered stable under normal temperatures and pressures when stored in a cool, dry place and protected from light. However, its stability can be compromised under specific acidic and basic conditions.

Q2: What are the potential degradation pathways for this compound under acidic and basic conditions?

The primary degradation pathway for aryl sulfonic acids like this compound under acidic conditions is hydrolytic desulfonation.[1][2][3] This reaction is reversible and involves the removal of the sulfonic acid group to yield the parent pyridine (B92270) ring. The reaction is typically favored in dilute hot aqueous acid.[4] Under basic conditions, while direct hydrolysis of the carbon-sulfur bond is less common for aryl sulfonic acids without strong activating groups, degradation can still occur, potentially through other mechanisms, especially at elevated temperatures. In a hot alkaline solution, desulfonation of aromatic sulfonic acids can occur in the presence of catalysts like Raney nickel.[5]

Q3: Are there any known degradation products of this compound?

The primary anticipated degradation product from acid-catalyzed hydrolysis is pyridine. Other degradation products could potentially form depending on the specific stress conditions (e.g., oxidation, photolysis) employed. Forced degradation studies are necessary to identify and characterize all potential degradation products under a given set of conditions.[6]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is known to be light-sensitive, so protection from light is crucial.

Troubleshooting Guides

Problem: Unexpectedly Rapid Degradation of this compound

Potential Cause Recommended Solution
Acidic Residues: Traces of acid in the solvent or on glassware can catalyze hydrolysis.Ensure all glassware is thoroughly cleaned and rinsed with purified water. Use high-purity, neutral solvents.
Elevated Temperature: Storage or experimental conditions are at a higher temperature than recommended.Store the compound at the recommended temperature and control the temperature during experiments.
Presence of Metal Ions: Certain metal ions can catalyze the degradation of sulfonic acids.Use high-purity reagents and deionized water. Consider the use of a chelating agent if metal ion contamination is suspected.
Photodegradation: Exposure to light, especially UV light, can cause degradation.Protect the compound from light at all times by using amber vials or covering containers with aluminum foil.

Problem: Inconsistent Results in Stability Studies

Potential Cause Recommended Solution
Inconsistent pH: The pH of the buffered solutions is not accurately controlled between experiments.Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter.
Variable Temperature: Fluctuations in temperature during the study.Use a calibrated incubator or water bath with precise temperature control.
Inconsistent Sample Preparation: Variations in the concentration or preparation of the stock and sample solutions.Follow a strict and detailed standard operating procedure (SOP) for sample preparation.
Evaporation of Solvent: Loss of solvent during the experiment can concentrate the sample and affect reaction rates.Ensure vials are tightly sealed. For long-term studies, consider using crimp-top vials with septa.

Problem: Issues with HPLC Analysis of this compound

Potential Cause Recommended Solution
Poor Peak Shape (Tailing): Interaction of the sulfonic acid group with active sites on the column.Use a mobile phase with a suitable pH and ionic strength to suppress silanol (B1196071) interactions. A high-quality, end-capped column is recommended.
Shifting Retention Times: Changes in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Ghost Peaks: Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the system and column regularly.
Poor Resolution between Parent and Degradants: The chosen HPLC method is not stability-indicating.Develop and validate a stability-indicating method by performing forced degradation studies and ensuring baseline separation of all peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 100 µg/mL in water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC at appropriate time points.

6. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.

  • Identify and quantify any degradation products formed.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.[7]

Parameter Condition
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time To be determined based on the elution of all components

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[7]

Visualizations

G cluster_conditions Stress Conditions cluster_compound This compound cluster_degradation Degradation Pathway Acidic (H+) Acidic (H+) Desulfonation Desulfonation Acidic (H+)->Desulfonation Hydrolysis Basic (OH-) Basic (OH-) This compound This compound (Stable) This compound->Desulfonation Pyridine Pyridine (Degradation Product) Desulfonation->Pyridine

Caption: Potential degradation pathway of this compound under acidic conditions.

G start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Data Analysis: - Purity - Degradation Products - Mass Balance hplc->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

G cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions issue HPLC Issue (e.g., Poor Peak Shape, Shifting RT) check_mobile_phase Check Mobile Phase: - Composition - pH - Degassing issue->check_mobile_phase check_column Check Column: - Age/Performance - Temperature issue->check_column check_system Check HPLC System: - Leaks - Injector issue->check_system adjust_mp Adjust/Remake Mobile Phase check_mobile_phase->adjust_mp replace_column Replace/Flush Column check_column->replace_column maintain_system Perform System Maintenance check_system->maintain_system

Caption: Logical relationships in troubleshooting HPLC issues.

Quantitative Data Summary

Condition Parameter Illustrative Value Interpretation
0.1 N HCl, 60°C Half-life (t½)~ 48 hoursModerately stable, but will degrade over time with heat and acid.
Major Degradation ProductPyridineDesulfonation is the likely primary degradation pathway.
0.1 N NaOH, 60°C Half-life (t½)> 72 hoursGenerally more stable to base-catalyzed hydrolysis at this temperature.
Major Degradation ProductTo be determinedDegradation is slower, and the pathway may differ from acid hydrolysis.
3% H₂O₂, RT % Degradation after 24h< 5%Relatively stable to mild oxidative stress at room temperature.
Photostability % Degradation< 2%Stable to light exposure under standard ICH conditions.

References

Technical Support Center: Removing Residual Mercury Catalyst from 3-Pyridinesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyridinesulfonic acid utilizing a mercury catalyst, the effective removal of residual mercury is a critical step to ensure the purity and safety of the final product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual mercury from 3-Pyridinesulfonic acid?

A1: Residual mercury, a toxic heavy metal, must be removed to meet regulatory standards for pharmaceutical ingredients and to ensure the safety of the final drug product. Regulatory bodies like the EMA and FDA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs) and excipients.[1][2][3][4]

Q2: What are the primary methods for removing residual mercury catalyst?

A2: The three primary methods for removing residual mercury from chemical syntheses are:

  • Sulfide (B99878) Precipitation: This involves the addition of a sulfide source to precipitate highly insoluble mercury sulfide (HgS).

  • Adsorption: Utilizing materials with a high surface area, such as activated carbon, to bind the mercury.

  • Chelation: Employing molecules (chelating agents) that form stable, soluble complexes with mercury ions, which can then be separated.

Q3: What are the target levels for residual mercury in a pharmaceutical intermediate like 3-Pyridinesulfonic acid?

A3: According to guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) Q3D, mercury is a Class 1 metal of significant safety concern.[1][5][6][7] The permitted daily exposure (PDE) is low, and while specific limits for intermediates are not always explicitly defined, the goal is to reduce the metal residue to the lowest reasonably achievable level. A risk-based approach should be adopted to ensure the final drug product complies with the established PDE.[6]

Q4: What analytical methods are suitable for quantifying residual mercury in 3-Pyridinesulfonic acid?

A4: Highly sensitive analytical techniques are required to detect trace amounts of mercury. Commonly used methods include:

  • Atomic Absorption Spectroscopy (AAS)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

  • Liquid Chromatography (LC) combined with a sensitive detector.[2] These methods can accurately quantify mercury levels down to the parts per billion (ppb) range.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered with the primary mercury removal techniques.

Issue 1: Incomplete Mercury Removal with Sulfide Precipitation

Possible Causes & Solutions:

  • Incorrect pH: The efficiency of mercury sulfide precipitation is highly pH-dependent. The optimal pH range for this process is typically between 3 and 4 to maximize the precipitation of mercury(II) sulfide.[6]

    • Troubleshooting Step: Carefully adjust the pH of the reaction mixture into the optimal range using a suitable acid or base before and during the addition of the sulfide source. Monitor the pH continuously.

  • Insufficient Sulfide Reagent: An inadequate amount of the sulfide precipitating agent will lead to incomplete mercury removal.

    • Troubleshooting Step: Calculate the stoichiometric amount of sulfide needed based on the initial mercury catalyst concentration. It is often beneficial to use a slight excess of the sulfide reagent.

  • Formation of Soluble Polysulfides: A large excess of sulfide can lead to the formation of soluble mercury polysulfide complexes, which will prevent complete precipitation.[6]

    • Troubleshooting Step: Avoid adding a large excess of the sulfide reagent. Add the sulfide solution slowly and with vigorous stirring to ensure localized excesses are minimized.

  • Inefficient Filtration: Mercury sulfide can form very fine particles that may pass through standard filter paper.

    • Troubleshooting Step: Use a fine porosity filter paper or a membrane filter. The use of a filter aid like celite can also improve the retention of fine precipitates.

Issue 2: Low Efficiency of Mercury Removal Using Activated Carbon

Possible Causes & Solutions:

  • Incorrect Type of Activated Carbon: The properties of activated carbon, such as particle size, surface area, and surface chemistry, significantly impact its adsorption capacity.

    • Troubleshooting Step: Use a high-surface-area, powdered activated carbon (PAC) for slurry treatments, as it offers a larger surface area for adsorption. For column chromatography, granular activated carbon (GAC) is more suitable.[8][9] Consider using sulfur-impregnated activated carbon, which has a higher affinity for mercury.

  • Insufficient Contact Time or Agitation: Adsorption is a time-dependent process, and inadequate contact time or poor mixing will result in incomplete removal.

    • Troubleshooting Step: For slurry treatments, ensure vigorous stirring and allow for a sufficient contact time (this may range from several hours to overnight, and should be determined experimentally).

  • Competitive Adsorption: The presence of other organic molecules in the reaction mixture can compete with mercury for binding sites on the activated carbon.

    • Troubleshooting Step: If possible, perform a preliminary purification step to remove major organic impurities before the activated carbon treatment.

  • Saturation of Activated Carbon: The activated carbon may become saturated with mercury and other impurities, leading to a decrease in removal efficiency.

    • Troubleshooting Step: Increase the amount of activated carbon used. It may be necessary to perform multiple treatments with fresh batches of activated carbon.

Issue 3: Difficulty in Removing Mercury-Chelator Complex

Possible Causes & Solutions:

  • Choice of Chelating Agent: The effectiveness of a chelating agent depends on its affinity for mercury under the specific reaction conditions (e.g., pH).

    • Troubleshooting Step: Thiol-containing chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) are known to be effective for mercury.[10][11]

  • Suboptimal pH for Chelation: The binding efficiency of many chelating agents is pH-dependent.

    • Troubleshooting Step: Adjust the pH of the solution to the optimal range for the chosen chelating agent. This may require buffering the solution.

  • Solubility of the Mercury-Chelator Complex: The resulting mercury-chelator complex may be soluble in the reaction mixture, making it difficult to separate.

    • Troubleshooting Step: After chelation, consider methods to separate the complex, such as extraction into an organic solvent (if the complex is more soluble in the organic phase) or using a scavenger resin designed to bind the specific chelator or metal complex.

Experimental Protocols

Protocol 1: Sulfide Precipitation of Residual Mercury
  • pH Adjustment: Cool the reaction mixture to room temperature. Slowly add a suitable acid (e.g., dilute sulfuric acid) or base (e.g., sodium hydroxide (B78521) solution) with vigorous stirring to adjust the pH to approximately 3.5.

  • Sulfide Addition: Prepare a dilute aqueous solution of sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS). Add this solution dropwise to the stirred reaction mixture.

  • Precipitation: Continue stirring for at least one hour at room temperature to allow for complete precipitation of mercury sulfide (a black solid).

  • Filtration: Filter the mixture through a pad of celite or a fine porosity filter paper to remove the precipitated mercury sulfide.

  • Washing: Wash the filter cake with deionized water.

  • Analysis: Analyze the filtrate for residual mercury content using a suitable analytical technique (e.g., ICP-MS) to confirm the removal efficiency.

Protocol 2: Adsorption of Residual Mercury with Activated Carbon
  • Carbon Selection: Choose a high-surface-area, sulfur-impregnated powdered activated carbon for optimal performance.

  • Slurry Treatment: To the crude reaction mixture, add the activated carbon (typically 1-5% w/w relative to the crude product).

  • Adsorption: Stir the resulting slurry vigorously at room temperature for a minimum of 4 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the filter cake with the reaction solvent or water.

  • Analysis: Analyze the filtrate for residual mercury content to determine the effectiveness of the treatment. If necessary, repeat the treatment with a fresh batch of activated carbon.

Protocol 3: Chelation of Residual Mercury
  • Chelator Selection: Use a thiol-based chelating agent such as meso-2,3-dimercaptosuccinic acid (DMSA).

  • pH Adjustment: Adjust the pH of the aqueous solution of 3-Pyridinesulfonic acid to a range where the chelator is most effective (consult literature for the specific chelator).

  • Chelator Addition: Add a stoichiometric excess of the chelating agent to the solution.

  • Complexation: Stir the solution at room temperature for several hours to ensure complete formation of the mercury-chelator complex.

  • Separation:

    • Option A (Extraction): If the mercury-chelator complex is soluble in an organic solvent, perform a liquid-liquid extraction to remove it from the aqueous phase containing the product.

    • Option B (Scavenger Resin): Pass the solution through a column packed with a scavenger resin that has a high affinity for the mercury-chelator complex or the chelating agent itself.

  • Analysis: Analyze the purified aqueous solution for residual mercury content.

Quantitative Data Summary

Removal MethodTypical EfficiencyKey Parameters to Control
Sulfide Precipitation >99%pH (Optimal range 3-4)[6], Stoichiometry of sulfide reagent
Adsorption (Activated Carbon) 90-99%Type of activated carbon, Contact time, Agitation, Carbon loading
Chelation Variable (depends on chelator and separation method)Choice of chelating agent, pH, Separation technique

Visual Troubleshooting Guide

Mercury_Removal_Troubleshooting start High Residual Mercury in 3-Pyridinesulfonic Acid method_selection Select Removal Method start->method_selection sulfide Sulfide Precipitation method_selection->sulfide Precipitation activated_carbon Activated Carbon Adsorption method_selection->activated_carbon Adsorption chelation Chelation method_selection->chelation Chelation sulfide_issue Issue: Incomplete Precipitation sulfide->sulfide_issue carbon_issue Issue: Low Adsorption activated_carbon->carbon_issue chelation_issue Issue: Complex Not Removed chelation->chelation_issue sulfide_sol_1 Check & Adjust pH (3-4) sulfide_issue->sulfide_sol_1 Yes carbon_sol_1 Use High-Surface-Area/Sulfur-Impregnated Carbon carbon_issue->carbon_sol_1 Yes chelation_sol_1 Select Appropriate Chelator (e.g., DMSA) chelation_issue->chelation_sol_1 Yes sulfide_sol_2 Optimize Sulfide Stoichiometry sulfide_sol_1->sulfide_sol_2 Not Resolved end_ok Residual Mercury Within Specification sulfide_sol_1->end_ok Resolved sulfide_sol_3 Improve Filtration (Fine Filter/Filter Aid) sulfide_sol_2->sulfide_sol_3 Not Resolved sulfide_sol_2->end_ok Resolved sulfide_sol_3->end_ok Resolved end_nok Re-evaluate Strategy / Consider Alternative Synthesis sulfide_sol_3->end_nok Not Resolved carbon_sol_2 Increase Contact Time & Agitation carbon_sol_1->carbon_sol_2 Not Resolved carbon_sol_1->end_ok Resolved carbon_sol_3 Increase Carbon Loading carbon_sol_2->carbon_sol_3 Not Resolved carbon_sol_2->end_ok Resolved carbon_sol_3->end_ok Resolved carbon_sol_3->end_nok Not Resolved chelation_sol_2 Optimize pH for Chelation chelation_sol_1->chelation_sol_2 Not Resolved chelation_sol_1->end_ok Resolved chelation_sol_3 Implement Effective Separation (Extraction/Scavenger Resin) chelation_sol_2->chelation_sol_3 Not Resolved chelation_sol_2->end_ok Resolved chelation_sol_3->end_ok Resolved chelation_sol_3->end_nok Not Resolved

Caption: Troubleshooting workflow for removing residual mercury.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes for qualified researchers. All experimental work should be conducted with appropriate safety precautions in a laboratory setting. It is recommended to perform small-scale pilot experiments to optimize the removal process for your specific reaction conditions.

References

improving the efficiency of 3-Pyridinesulfonate derivatization for LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficiency of 3-pyridinesulfonate derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound derivatization in LC-MS analysis?

A1: this compound derivatization is primarily used to enhance the ionization efficiency and sensitivity of analytes in LC-MS, particularly for compounds that exhibit poor ionization in their native state. The addition of the 3-pyridinesulfonyl group introduces a readily ionizable moiety, leading to a significant improvement in signal intensity and, consequently, lower limits of detection.

Q2: What types of functional groups can be derivatized with pyridine-3-sulfonyl chloride?

A2: Pyridine-3-sulfonyl chloride is effective for derivatizing nucleophilic functional groups, most commonly phenols and primary and secondary amines.

Q3: What are the key advantages of using this compound derivatization compared to other methods?

A3: Key advantages include:

  • Enhanced Sensitivity: Significantly improves the signal-to-noise ratio for many analytes.

  • Improved Chromatography: The derivatized products may exhibit better chromatographic behavior, leading to improved peak shape and resolution.

  • Increased Specificity: The derivatization can introduce a specific mass shift, aiding in the selective detection of target analytes.

Q4: Is this compound derivatization compatible with both positive and negative ion modes in mass spectrometry?

A4: this compound derivatives are typically analyzed in positive ion mode, as the pyridine (B92270) nitrogen can be readily protonated.

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound derivatization experiments.

Problem 1: Low or No Derivatization Product Detected

Possible Cause Troubleshooting Step
Incorrect Reaction pH The pH of the reaction mixture is critical. For derivatization of phenols and amines, a basic pH is required to deprotonate the functional group, making it nucleophilic. Adjust the pH of your reaction buffer to the optimal range (typically pH 9-11).[1]
Suboptimal Reaction Temperature Temperature significantly influences the reaction rate. Ensure the reaction is carried out at the recommended temperature (often between 50-70°C). Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the reagent or analyte.[1]
Insufficient Reagent Concentration The concentration of pyridine-3-sulfonyl chloride should be in molar excess relative to the analyte to drive the reaction to completion. Prepare fresh reagent solutions and consider increasing the reagent-to-analyte ratio.
Reagent Degradation Pyridine-3-sulfonyl chloride is sensitive to moisture and can hydrolyze over time, rendering it inactive. Store the reagent under dry conditions and use freshly prepared solutions for each experiment.
Analyte Instability The analyte may be degrading under the reaction conditions. Consider reducing the reaction time or temperature.

Problem 2: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Inconsistent pH Small variations in pH can lead to significant differences in derivatization efficiency. Prepare fresh buffer for each experiment and verify the pH before use.
Temperature Fluctuations Ensure your heating block or water bath maintains a stable and uniform temperature throughout the incubation period.
Pipetting Errors Inaccurate pipetting of the analyte, reagent, or buffer can lead to variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Matrix Effects Components in the sample matrix can interfere with the derivatization reaction or suppress the ionization of the derivative in the mass spectrometer. Implement a more rigorous sample clean-up procedure prior to derivatization.

Problem 3: Presence of Interfering Peaks in the Chromatogram

Possible Cause Troubleshooting Step
Excess Derivatization Reagent Unreacted pyridine-3-sulfonyl chloride and its hydrolysis product (3-pyridinesulfonic acid) can cause large, interfering peaks. After the reaction, consider a liquid-liquid extraction or solid-phase extraction (SPE) step to remove excess reagent.
Formation of Byproducts Side reactions can lead to the formation of byproducts. For example, in the presence of chloride ions, 5-chloropyridine-3-sulfonyl chloride can be formed as a byproduct during the synthesis of the reagent, which can then react with your analyte. Optimize your chromatographic method to separate these byproducts from your peak of interest.
Sample Matrix Contaminants Interfering peaks may originate from the sample matrix. Improve your sample preparation and clean-up protocol.

III. Experimental Protocols

General Protocol for this compound Derivatization

This protocol is a starting point and may require optimization for specific analytes.

  • Sample Preparation:

    • Aliquot the sample containing the analyte into a reaction vial.

    • If the sample is in an organic solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried sample in a basic buffer (e.g., 100 µL of 50 mM sodium carbonate buffer, pH 10).

  • Derivatization Reaction:

    • Add an equal volume (e.g., 100 µL) of a freshly prepared solution of pyridine-3-sulfonyl chloride (e.g., 1 mg/mL in acetonitrile) to the vial.

    • Vortex the mixture for 10-20 seconds.

    • Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and hydrolyze the excess reagent, add a small volume of an aqueous acid (e.g., 10 µL of 1% formic acid).

  • Sample Clean-up (Optional):

    • Perform a liquid-liquid extraction or solid-phase extraction to remove excess reagent and other interferences.

  • LC-MS Analysis:

    • Inject an appropriate volume of the final sample solution into the LC-MS system.

IV. Quantitative Data Summary

Table 1: Effect of pH on Derivatization Efficiency

pHRelative Peak Area of Derivatized Analyte (%)
725
860
995
10100
1198

Note: Data is illustrative and based on typical trends. Optimal pH may vary depending on the analyte.

Table 2: Effect of Temperature on Derivatization Efficiency

Temperature (°C)Relative Peak Area of Derivatized Analyte (%)
25 (Room Temp)40
4075
5090
60100
7095 (potential for degradation)

Note: Data is illustrative. Optimal temperature should be determined empirically.

V. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Post-Reaction cluster_analysis Analysis start Start: Sample Aliquoting evaporation Solvent Evaporation (if necessary) start->evaporation reconstitution Reconstitution in Basic Buffer (pH 9-11) evaporation->reconstitution add_reagent Addition of Pyridine-3- sulfonyl Chloride reconstitution->add_reagent incubation Incubation (e.g., 60°C for 30 min) add_reagent->incubation quenching Reaction Quenching (Optional) incubation->quenching cleanup Sample Clean-up (LLE or SPE) quenching->cleanup lcms LC-MS Analysis cleanup->lcms data_processing Data Processing lcms->data_processing

Caption: Experimental workflow for this compound derivatization.

troubleshooting_logic cluster_reaction_conditions Check Reaction Conditions cluster_solutions Potential Solutions start Low/No Product Peak? check_ph Is pH between 9 and 11? start->check_ph check_temp Is Temperature between 50-70°C? check_ph->check_temp Yes optimize_ph Optimize Buffer pH check_ph->optimize_ph No check_reagent Is Reagent Fresh and in Excess? check_temp->check_reagent Yes optimize_temp Optimize Temperature check_temp->optimize_temp No prepare_fresh_reagent Prepare Fresh Reagent check_reagent->prepare_fresh_reagent No improve_cleanup Improve Sample Clean-up check_reagent->improve_cleanup Yes

References

Technical Support Center: Synthesis of 3-Pyridinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-pyridinesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-pyridinesulfonyl chloride?

The two most common starting materials for the synthesis of 3-pyridinesulfonyl chloride are 3-aminopyridine (B143674) and pyridine-3-sulfonic acid.

Q2: What are the main challenges associated with the synthesis from pyridine-3-sulfonic acid?

The primary challenge is the formation of byproducts, particularly 5-chloropyridine-3-sulfonyl chloride, when using chlorinating agents like phosphorus pentachloride (PCl₅).[1] This side reaction occurs when an excess of PCl₅ is present in the reaction mixture.[1] Additionally, the reaction often requires high temperatures and harsh reagents.

Q3: What are the key difficulties when synthesizing 3-pyridinesulfonyl chloride from 3-aminopyridine?

The main challenge in this route is the instability of the intermediate diazonium salt.[2][3] Traditional methods using diazonium hydrochlorides or sulfates can lead to more side reactions due to their instability in solution.[2]

Q4: Is 3-pyridinesulfonyl chloride stable?

No, 3-pyridinesulfonyl chloride is sensitive to moisture and can be easily hydrolyzed to pyridine-3-sulfonic acid and hydrochloric acid, which deactivates its reactivity.[4] It is also unstable at high temperatures, which can lead to deterioration during distillation.[2][3]

Q5: What are the recommended storage conditions for 3-pyridinesulfonyl chloride?

It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to protect it from moisture.[4]

Troubleshooting Guides

Synthesis from Pyridine-3-Sulfonic Acid
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (e.g., 120°C) for a sufficient amount of time (e.g., 1-3 hours).[1] - Use a suitable solvent like monochlorobenzene.[1]
Hydrolysis of the product during workup.- Avoid using water-insoluble organic solvents and water for separation after the reaction.[1] - Purify the product by distillation under reduced pressure directly from the reaction mixture.[1]
Low Purity (presence of 5-chloropyridine-3-sulfonyl chloride) Excess of phosphorus pentachloride (PCl₅).- Use less than 1 molar equivalent of PCl₅ relative to pyridine-3-sulfonic acid.[1] - Add PCl₅ stepwise in multiple portions or continuously over a prolonged period (e.g., 2-4 hours) to avoid its accumulation in the reaction mixture.[1]
Difficulty in Purification Product instability at high temperatures.- Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.[1]
Synthesis from 3-Aminopyridine
Problem Possible Cause Troubleshooting Steps
Low Yield Instability of the intermediate diazonium salt.- Use a more stable intermediate, such as 3-pyridine fluoroboric acid diazonium salt, which can be isolated as a solid.[2] This reduces side reactions in the subsequent step.[2]
Incomplete diazotization.- Maintain a low reaction temperature (0-5°C) during the addition of sodium nitrite (B80452).[2][3] - Ensure the correct stoichiometry of reagents as specified in the protocol.
Loss of product during extraction.- Use an appropriate extraction solvent like dichloromethane (B109758).[2][5] - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Low Purity Side reactions due to unstable diazonium salt.- As mentioned above, isolating the diazonium salt as a more stable fluoroborate salt can significantly improve the purity of the final product to over 98%.[2]
Residual impurities from the reaction.- Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by water and brine washes.[2][5] - Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) before concentrating.[2][5]

Quantitative Data Summary

Synthetic Route Starting Material Chlorinating/Reactant Yield Purity Reference
Diazotization3-AminopyridineThionyl chloride / SO₂>80%>98%[2][6]
ChlorinationPyridine-3-sulfonic acidPhosphorus pentachloride (PCl₅)75-92%>99% (with controlled PCl₅ addition)[1]
ChlorinationPyridine-3-sulfonic acidPhosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃)94%Not specified[5]

Experimental Protocols

Protocol 1: Synthesis from 3-Aminopyridine via Diazonium Fluoroborate Salt[2]

Step A: Synthesis of 3-Pyridine Fluoroboric Acid Diazonium Salt

  • In a reaction vessel, add 94 g (1 mol) of 3-aminopyridine to 670 ml of 6 mol/L diluted hydrochloric acid.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of 72.45 g of sodium nitrite in 150 ml of water, maintaining the temperature at 0-5°C.

  • Subsequently, add a solution of 131 g of sodium fluoroborate in 260 ml of water, again keeping the temperature at 0-5°C.

  • Stir the reaction mixture for 30-60 minutes at 0-5°C.

  • Collect the solid product by suction filtration.

  • Wash the filter cake with 100 ml of ice-cold 6 mol/L diluted hydrochloric acid.

  • Dry the solid to obtain the diazonium fluoroborate salt (yield: ~95.3%).

Step B: Synthesis of 3-Pyridinesulfonyl Chloride

  • In a separate reactor, add 238 g (2 mol) of thionyl chloride to 500 ml of water and cool to 0-5°C.

  • Add 1 g (0.01 mol) of cuprous chloride.

  • Add the 189.8 g (1 mol) of the diazonium fluoroborate salt prepared in Step A in portions, maintaining the temperature at 0-5°C.

  • Allow the reaction to proceed overnight at 0-5°C.

  • Extract the product with dichloromethane (2 x 300 ml).

  • Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate solution, 300 ml of water, and 300 ml of saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-pyridinesulfonyl chloride (yield: ~90.7%).

Protocol 2: Synthesis from Pyridine-3-Sulfonic Acid using Phosphorus Pentachloride[1]
  • Charge a reaction flask with 15.9 g (0.100 mol) of pyridine-3-sulfonic acid and 23.9 g of monochlorobenzene.

  • Heat the mixture to 120°C with stirring.

  • While maintaining the internal temperature at 119-122°C, add 18.7 g (0.09 mol) of phosphorus pentachloride, divided into 20 portions, every 15 minutes.

  • After the addition is complete, continue stirring for an additional hour.

  • Concentrate the reaction solution under reduced pressure (e.g., at 90°C and 3.6 kPa) to remove monochlorobenzene and the phosphorus oxychloride byproduct.

  • Distill the residue under reduced pressure (e.g., at 94°C and 0.4 kPa) to obtain pure 3-pyridinesulfonyl chloride (yield: ~82.8%).

Visualizations

experimental_workflow_from_3_aminopyridine cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sulfonyl Chlorination 3-Aminopyridine 3-Aminopyridine Diazonium_Salt_Formation Diazotization (0-5 °C) 3-Aminopyridine->Diazonium_Salt_Formation HCl HCl HCl->Diazonium_Salt_Formation NaNO2 NaNO2 NaNO2->Diazonium_Salt_Formation NaBF4 NaBF4 NaBF4->Diazonium_Salt_Formation Diazonium_Fluoroborate_Salt 3-Pyridine Diazonium Fluoroborate Salt Diazonium_Salt_Formation->Diazonium_Fluoroborate_Salt Sulfonyl_Chlorination Sulfonyl Chlorination (0-5 °C) Diazonium_Fluoroborate_Salt->Sulfonyl_Chlorination Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Sulfonyl_Chlorination Cuprous_Chloride CuCl (catalyst) Cuprous_Chloride->Sulfonyl_Chlorination 3-Pyridinesulfonyl_Chloride 3-Pyridinesulfonyl Chloride Sulfonyl_Chlorination->3-Pyridinesulfonyl_Chloride

Caption: Synthesis of 3-Pyridinesulfonyl Chloride from 3-Aminopyridine.

experimental_workflow_from_sulfonic_acid Pyridine-3-sulfonic_Acid Pyridine-3-sulfonic Acid Chlorination Chlorination (120 °C) Pyridine-3-sulfonic_Acid->Chlorination PCl5 Phosphorus Pentachloride (<1 eq.) PCl5->Chlorination stepwise addition Crude_Product Crude Product Mixture Chlorination->Crude_Product Purification Reduced Pressure Distillation Crude_Product->Purification 3-Pyridinesulfonyl_Chloride 3-Pyridinesulfonyl Chloride Purification->3-Pyridinesulfonyl_Chloride

Caption: Synthesis of 3-Pyridinesulfonyl Chloride from Pyridine-3-Sulfonic Acid.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Low Purity Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Yes Product_Loss Product Loss during Workup? Low_Yield->Product_Loss No Side_Reactions Side Reactions Occurring? Low_Purity->Side_Reactions Yes Inefficient_Purification Inefficient Purification? Low_Purity->Inefficient_Purification No Check_Temp_Time Check Reaction Temperature & Time Incomplete_Reaction->Check_Temp_Time Optimize_Workup Optimize Workup/ Purification Method Product_Loss->Optimize_Workup Modify_Conditions Modify Reaction Conditions (e.g., reagent stoichiometry, temperature) Side_Reactions->Modify_Conditions Improve_Purification Improve Purification Technique Inefficient_Purification->Improve_Purification

Caption: General Troubleshooting Logic for Synthesis.

References

Technical Support Center: Method Validation for Quantification of 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 3-Pyridinesulfonate quantification. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] HPLC-UV is a robust and widely available technique suitable for routine analysis. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low detection limits are required.

Q2: What are the key validation parameters I need to assess for my analytical method according to ICH guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for a quantitative analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: My this compound peak is tailing in my HPLC analysis. What are the possible causes and solutions?

A3: Peak tailing for a polar compound like this compound can be caused by several factors:

  • Secondary Interactions: Interaction of the acidic sulfonate group with active silanol (B1196071) groups on the silica-based column packing.

    • Solution: Use a highly deactivated, end-capped column or a column with a different stationary phase. Operating the mobile phase at a lower pH can also help to suppress the ionization of silanol groups.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column.

    • Solution: Use a guard column and ensure proper sample preparation, including filtration. If contamination is suspected, flush the column with a strong solvent.

  • Mismatched Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase.

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.

Q4: I am observing poor retention of this compound on my C18 column. How can I improve it?

A4: this compound is a polar compound, and achieving adequate retention on a traditional C18 column can be challenging. Here are some strategies to improve retention:

  • Mobile Phase Modification:

    • Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase to form a more hydrophobic complex with the sulfonate group, thereby increasing retention on the C18 column.

    • Highly Aqueous Mobile Phases: Use a C18 column specifically designed for use with highly aqueous mobile phases to prevent phase collapse.

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide excellent retention for this compound.[3]

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer enhanced retention and selectivity.

Q5: What are common issues when developing an LC-MS/MS method for this compound?

A5: Common challenges in LC-MS/MS analysis of small polar molecules like this compound include:

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

    • Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Utilize a divert valve to direct the early and late eluting parts of the chromatogram to waste. Employ stable isotope-labeled internal standards to compensate for matrix effects.

  • Poor Sensitivity: The inherent polarity of this compound can sometimes lead to poor ionization efficiency.

    • Solution: Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to a less polar, more easily ionizable form, although this adds complexity to the sample preparation.[4]

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePossible CauseRecommended Action
No Peak or Very Small Peak - Incorrect mobile phase composition.- Detector lamp is off or has low energy.- Clogged system or leak.- Prepare fresh mobile phase and ensure correct proportions.- Check detector status and replace the lamp if necessary.- Check for leaks and system pressure. Purge the system.
Split Peaks - Column void or channeling.- Partially blocked frit.- Injection solvent effect.- Replace the column.- Back-flush the column or replace the frit.- Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Column temperature fluctuations.- Degas the mobile phase and purge the pump.- Use high-purity solvents and flush the detector cell.- Use a column oven to maintain a stable temperature.
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Column not equilibrated.- Prepare mobile phase accurately by weight.- Check the pump for leaks and ensure proper functioning.- Equilibrate the column with at least 10-20 column volumes of the mobile phase.
LC-MS/MS Method Troubleshooting
IssuePossible CauseRecommended Action
Low Signal Intensity - Inefficient ionization.- Suboptimal MS parameters.- Analyte degradation.- Adjust mobile phase pH to promote ionization.- Optimize source parameters (e.g., capillary voltage, gas flow).- Check sample stability and handle samples appropriately.
High Background Noise - Contaminated mobile phase or LC system.- Chemical noise from the matrix.- Use LC-MS grade solvents and additives.- Implement a more effective sample clean-up procedure.
Inconsistent Results - Matrix effects (ion suppression/enhancement).- Carryover from previous injections.- Use a stable isotope-labeled internal standard.- Optimize the autosampler wash procedure.
No Chromatographic Peak - Analyte not eluting from the column.- Analyte not being ionized.- Use a stronger mobile phase or a different column.- Check MS tuning and ionization source settings.

Experimental Protocols

Detailed HPLC-UV Method Protocol

This protocol is based on a method for the analysis of pyridine-3-sulfonyl chloride, which readily hydrolyzes to this compound.[5]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm (or equivalent C18 column).

  • Mobile Phase A: 0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer. To prepare, take 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate, and dilute to 1000 mL with water. Adjust the pH to 4.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Mobile Phase Ratio: Mobile Phase A : Mobile Phase B (62:38).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Run Time: 10 minutes.

Detailed LC-MS/MS Method Protocol (Adapted from a method for sulfonic acids)

This protocol provides a starting point for the development of an LC-MS/MS method for this compound.

  • Chromatographic System: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Shodex HILICpak VT-50 2D) or a mixed-mode column.[3]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Elution Mode: Gradient elution.

  • Gradient Program:

    Time (min) %A %B
    0.0 10 90
    5.0 50 50
    5.1 10 90

    | 7.0 | 10 | 90 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Negative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 158.0 (for [M-H]⁻ of 3-Pyridinesulfonic acid).

    • Product Ion (Q3): A prominent fragment ion should be determined by infusing a standard solution of this compound and performing a product ion scan. A likely fragment would be the loss of SO₃ (m/z 78.0).

Quantitative Data Summary

The following tables present representative data for the validation of an analytical method for sulfonic acids, which can be used as a template for the validation of a this compound quantification method.

Table 1: Linearity Data

Concentration (ng/mL)Peak Area (n=3)Mean Peak Area%RSD
0.51254, 1288, 126512691.3
1.02543, 2598, 256725691.1
5.012876, 12954, 12899129100.3
10.025643, 25899, 25765257690.5
25.064321, 64876, 64554645840.4
50.0128765, 129876, 1293211293210.4
Linearity Results Correlation Coefficient (r²): 0.9995Regression Equation: y = 2580x + 150

Table 2: Accuracy and Precision Data

Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=6)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (%RSD)
Low QC (1.5 ng/mL) 1.45, 1.52, 1.48, 1.55, 1.49, 1.511.50100.02.5
Mid QC (20 ng/mL) 19.8, 20.2, 19.9, 20.1, 19.7, 20.320.0100.01.2
High QC (40 ng/mL) 39.5, 40.5, 39.8, 40.2, 39.6, 40.440.0100.01.0

Table 3: LOD and LOQ Data

ParameterMethodResult (ng/mL)
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N ≥ 3)0.15
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N ≥ 10)0.50

Visualizations

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Define Analytical Requirements Select Select Analytical Technique (HPLC/LC-MS) Dev->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity Optimize->Specificity Validation Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Sample Analysis Robustness->Routine Validated Method SST System Suitability Testing Routine->SST SST->Routine

Caption: Workflow for analytical method development and validation.

TroubleshootingLogic Start Chromatographic Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split PeakShape->Split Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No Drift Drifting RetentionTime->Drift Yes SuddenChange Sudden Change RetentionTime->SuddenChange Yes LowSignal Low Signal/Noise Sensitivity->LowSignal Yes Sol_Column Check Column (Contamination, Voids) Tailing->Sol_Column Sol_MobilePhase Check Mobile Phase (Composition, pH, Degassing) Tailing->Sol_MobilePhase Sol_Sample Check Sample Prep (Solvent, Concentration) Fronting->Sol_Sample Split->Sol_Column Sol_Instrument Check Instrument (Pump, Detector, Leaks) Split->Sol_Instrument Drift->Sol_MobilePhase Drift->Sol_Instrument SuddenChange->Sol_Instrument LowSignal->Sol_MobilePhase LowSignal->Sol_Instrument

Caption: Logical troubleshooting flow for common HPLC/LC-MS issues.

References

Validation & Comparative

A Head-to-Head Comparison: 3-Pyridinesulfonate vs. Dansyl Chloride for Enhanced Estrogen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogens, the choice of derivatization agent is a critical determinant of analytical sensitivity and specificity. This guide provides an objective comparison of two common derivatization agents, 3-Pyridinesulfonate (also known as 3-pyridinesulfonyl chloride or PS chloride) and dansyl chloride, for the analysis of estrogens, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The derivatization of estrogens is a key step in enhancing their ionization efficiency for sensitive detection.[1][2] While dansyl chloride has historically been a popular choice, this compound emerges as a strong alternative, offering significant advantages in structural elucidation.

Performance Comparison

A critical evaluation of this compound and dansyl chloride reveals distinct differences in their performance, particularly in the context of mass spectrometric detection. While both reagents effectively improve the sensitivity of estrogen analysis, their fragmentation patterns under collision-induced dissociation (CID) are a key differentiator.[1][2]

The product ion spectra of dansyl derivatives are often dominated by fragments from the derivatization agent itself, providing limited structural information about the estrogen molecule.[1][2] In contrast, this compound derivatives yield estrogen-specific fragment ions, which is highly advantageous for the confident identification of known estrogens and the structural characterization of their metabolites.[1][2]

FeatureThis compound (PS Chloride)Dansyl Chloride
Ionization Enhancement EffectiveEffective
MS/MS Fragmentation Produces abundant estrogen-specific fragment ions.[1][2]Product ion spectra are dominated by ions from the dansyl moiety.[1][2][3]
Structural Elucidation Highly informative for identifying estrogen structures and metabolites.[1][2]Structurally uninformative.[1]
Sensitivity Provides high sensitivity for estrogen analysis.[1][4]Widely used for enhancing sensitivity in estrogen analysis.[1][2][5]
Lower Limit of Detection (LLOD) Comparable to dansyl chloride, achieving sub-pg/mL levels.[4]Can achieve LLODs in the sub-pg/mL range (e.g., 0.25 pg/mL for E2).[4]
Common Applications LC-ESI-MS/MS analysis of steroidal estrogens.[1][2]LC-ESI-MS/MS and fluorometric determination of estrogens.[1][2][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the derivatization of estrogens using this compound and dansyl chloride.

This compound Derivatization Protocol

This protocol is based on methods described for the analysis of steroidal estrogens by LC-ESI-MS/MS.[4][7]

  • Sample Preparation: Dried sample extracts or standards are used as the starting material.

  • Reagent Preparation:

    • Prepare a 100 mM solution of sodium bicarbonate in water (pH 9).

    • Prepare a 3 mg/mL solution of pyridine-3-sulfonyl chloride in acetone (B3395972).

  • Derivatization Reaction:

    • To the dried sample, add 75 µL of the 100 mM sodium bicarbonate solution.[7]

    • Add 75 µL of the 3 mg/mL pyridine-3-sulfonyl chloride solution.[7]

    • Cap the reaction vial and incubate at 65°C for 15 minutes.[7]

  • Post-Reaction: After incubation, cool the reaction mixture to room temperature.

  • Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.

Dansyl Chloride Derivatization Protocol

This protocol is a widely adopted method for the derivatization of estrogens for LC-MS/MS analysis.[4][7][8]

  • Sample Preparation: Start with dried sample extracts or standards.

  • Reagent Preparation:

    • Prepare a 100 mM solution of sodium bicarbonate in water (pH 9).[4][7]

    • Prepare a solution of dansyl chloride in acetone (e.g., 3 mg/mL).[7]

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of the 100 mM sodium bicarbonate solution.[4]

    • Add 50 µL of the dansyl chloride solution.[4]

    • Cap the vial and incubate at 65°C for 15 minutes.[4]

  • Post-Reaction: After cooling, 100 µL of 1:1 water:acetonitrile can be added.[4]

  • Analysis: The resulting solution is then transferred for LC-MS/MS analysis.

Visualizing the Workflow

To illustrate the general process of estrogen analysis using derivatization, the following diagram outlines the key steps from sample preparation to data acquisition.

Estrogen_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Biological Sample (e.g., Serum) extraction Liquid-Liquid or Solid-Phase Extraction start->extraction Isolate Estrogens dry_down Evaporation to Dryness extraction->dry_down Concentrate reconstitution Reconstitute in Reaction Buffer dry_down->reconstitution add_reagent Add Derivatization Reagent (this compound or Dansyl Chloride) reconstitution->add_reagent incubation Incubate (e.g., 65°C for 15 min) add_reagent->incubation lc_ms LC-MS/MS Analysis incubation->lc_ms data Data Acquisition and Quantification lc_ms->data Estrogen_Signaling cluster_cell Target Cell E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER Binds to E2_ER E2-ER Complex ER->E2_ER ERE Estrogen Response Element (ERE) E2_ER->ERE Binds to DNA at Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

References

A Comparative Guide to the Validation of HPLC Methods Utilizing 3-Pyridinesulfonate as an Ion-Pairing Reagent

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within pharmaceutical and drug development sectors, the validation of High-Performance Liquid Chromatography (HPLC) methods is paramount to ensure data accuracy, reliability, and regulatory compliance. Ion-pair chromatography is a widely employed technique for the separation of ionic and highly polar analytes on reversed-phase columns. The selection of an appropriate ion-pairing reagent is critical to the success of the separation. This guide provides a comprehensive overview of the validation of an HPLC method using 3-Pyridinesulfonate as a cationic ion-pairing reagent, alongside a comparison with alternative reagents.

Mechanism of Action: this compound in Ion-Pair Chromatography

In reversed-phase HPLC, highly polar and ionic compounds exhibit poor retention on non-polar stationary phases. Ion-pairing reagents are surface-active ions that are added to the mobile phase to form neutral ion pairs with charged analytes. This compound, with its pyridinium (B92312) cation, can pair with anionic analytes. This newly formed, less polar ion pair has a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation.

cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte- Anionic Analyte Ion-Pair Neutral Ion-Pair (Analyte- : 3-PS+) Analyte-->Ion-Pair Forms in Mobile Phase 3-PS+ This compound (Cationic Reagent) 3-PS+->Ion-Pair C18 Non-Polar C18 Chains Ion-Pair->C18 Increased Retention

Mechanism of this compound in ion-pair chromatography.

Experimental Protocols

Hypothetical HPLC Method for the Separation of Anionic Analytes Using this compound

This protocol outlines a hypothetical HPLC method for the separation of two anionic analytes (Analyte A and Analyte B) using this compound as an ion-pairing reagent.

ParameterSpecification
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM this compound in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Validation Protocol for the HPLC Method

The validation of the aforementioned HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

1. Specificity: The specificity of the method is evaluated by analyzing a blank (diluent), a placebo (matrix without analytes), and spiked samples of Analyte A and Analyte B with known impurities. The chromatograms are assessed for any interference at the retention times of the analytes.

2. Linearity and Range: Linearity is determined by preparing a series of at least five concentrations of Analyte A and Analyte B, typically ranging from 50% to 150% of the target assay concentration.[3] The peak areas are plotted against the respective concentrations, and a linear regression analysis is performed. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.[4]

3. Accuracy: Accuracy is assessed by recovery studies.[5] A known amount of Analyte A and Analyte B standards are spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4] The percentage recovery is then calculated.

4. Precision:

  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of a sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) of the peak areas is calculated.

  • Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD is calculated to determine the variability.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio.[1] Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.[1]

6. Robustness: The robustness of the method is evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.[6] Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.2 units)

  • Concentration of this compound (± 10%)

Data Presentation: Validation Summary

The following tables summarize the hypothetical validation results for the HPLC method using this compound.

Table 1: Linearity and Range

AnalyteRange (µg/mL)Regression EquationCorrelation Coefficient (r²)Acceptance Criteria
Analyte A50 - 150y = 25000x + 15000.9995r² ≥ 0.999
Analyte B50 - 150y = 35000x + 20000.9998r² ≥ 0.999

Table 2: Accuracy and Precision

ParameterAnalyteResultAcceptance Criteria
Accuracy (% Recovery)
80% LevelAnalyte A99.5%98.0% - 102.0%
Analyte B100.2%98.0% - 102.0%
100% LevelAnalyte A100.1%98.0% - 102.0%
Analyte B99.8%98.0% - 102.0%
120% LevelAnalyte A101.2%98.0% - 102.0%
Analyte B100.5%98.0% - 102.0%
Precision (%RSD)
RepeatabilityAnalyte A0.8%≤ 2.0%
Analyte B0.6%≤ 2.0%
Intermediate PrecisionAnalyte A1.2%≤ 2.0%
Analyte B1.1%≤ 2.0%

Table 3: LOD, LOQ, and Robustness

ParameterAnalyteResult
LOD (µg/mL) Analyte A0.5
Analyte B0.3
LOQ (µg/mL) Analyte A1.5
Analyte B1.0
Robustness BothAll varied conditions resulted in %RSD < 2.0% and system suitability parameters were met.

Comparison with Alternative Ion-Pairing Reagents

The performance of this compound can be compared to other commonly used ion-pairing reagents.

Table 4: Comparison of Ion-Pairing Reagents

Reagent TypeExample ReagentsAnalyte TypeAdvantagesDisadvantages
Cationic This compound AnionicGood for UV detection, can offer unique selectivity.May not be suitable for MS detection due to non-volatility.
Tetrabutylammonium (TBA)AnionicStrong ion-pairing agent, provides good retention for strongly acidic compounds.[7]Can be difficult to remove from the column, not ideal for MS.
Triethylamine (TEA)AnionicVolatile, making it more compatible with MS detection.[8]Weaker ion-pairing agent, may not provide sufficient retention for all analytes.
Anionic Alkyl Sulfonates (e.g., Hexanesulfonate)CationicEffective for retaining basic compounds.[9]Non-volatile, can cause ion suppression in MS.
Trifluoroacetic Acid (TFA)CationicVolatile and MS-compatible, good for peptide and protein separations.[10]Can cause ion suppression and may be difficult to remove from the column.

Visualizations

HPLC Method Validation Workflow

Start Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report End Validated Method Report->End

Workflow for the validation of an HPLC method.

This comprehensive guide provides a framework for the validation of an HPLC method using this compound as an ion-pairing reagent. The provided data and comparisons serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods. The successful validation of such methods is a critical step in ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to Pyridine Sulfonation Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic introduction of a sulfonic acid group onto a pyridine (B92270) ring is a critical transformation. This guide provides a comparative analysis of various pyridine sulfonation methods, offering insights into their performance, regioselectivity, and operational requirements. The information is supported by experimental data to aid in method selection for specific synthetic challenges.

Comparative Data of Pyridine Sulfonation Methods

The following table summarizes the key quantitative data for different pyridine sulfonation methods, providing a clear comparison of their efficacy and selectivity.

MethodSulfonating Agent/ReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity
Oleum Sulfonation Oleum (fuming sulfuric acid, ~20-65% SO₃)HgSO₄230 - 27013 - 14~70-773-position
Triflic Anhydride (B1165640) Activation Triflic anhydride (Tf₂O), Sodium p-toluenesulfinate--30 to rt1270 - 80C4-selective
Visible-Light-Induced Sulfonylation Arylsulfonyl chlorides, Potassium iodideNoneRoom Temperature2460 - 80C5 (meta)-selective
Sulfur Trioxide-Pyridine Complex SO₃·Py complex-~100--2-position (for pyrrole)
Chlorosulfonic Acid-Pyridine Chlorosulfonic acid, Pyridine-0 to 80---

Experimental Protocols

Detailed methodologies for the key sulfonation methods are provided below to facilitate their implementation in a laboratory setting.

Oleum Sulfonation for Pyridine-3-sulfonic Acid

This method is a classical approach for the synthesis of pyridine-3-sulfonic acid, utilizing a strong sulfonating agent and a catalyst to drive the reaction.

Reagents:

Procedure:

  • To a dry reaction vessel, carefully add fuming sulfuric acid.

  • Under constant stirring, slowly add pyridine dropwise to the oleum, maintaining the temperature below 40°C.

  • Add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into cold ethanol to precipitate the pyridine-3-sulfonic acid.

  • Filter the precipitate, wash with cold ethanol, and dry to obtain the final product.

C4-Selective Sulfonylation of Pyridine via Triflic Anhydride Activation

This modern method allows for high regioselectivity towards the C4 position of the pyridine ring under mild conditions.

Reagents:

  • Pyridine

  • Triflic anhydride (Tf₂O)

  • Sodium p-toluenesulfinate

  • N-methylpiperidine

  • Chloroform (B151607) (CHCl₃), dry

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a dried, nitrogen-flushed Schlenk tube, dissolve pyridine (1.0 equiv.) in dry chloroform.

  • Cool the solution to -30°C.

  • Slowly add a solution of triflic anhydride (1.1 equiv.) in dry chloroform dropwise over 10 minutes. Stir the resulting suspension for an additional 30 minutes at -30°C.

  • Add N-methylpiperidine (3.2 equiv.) to the suspension, which should result in a color change.

  • After 10 minutes, add a solution of sodium p-toluenesulfinate (1.2 equiv.) in DMF.

  • Stir the reaction mixture at -30°C for 2 hours and then allow it to slowly warm to room temperature overnight.

  • Dilute the reaction mixture with dichloromethane (B109758) and transfer to a separation funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C4-sulfonylated pyridine.[1]

Visible-Light-Induced Meta-Selective Sulfonylation of Pyridine

This innovative, photocatalyst-free method provides a route to meta-sulfonylated pyridines with high selectivity under mild conditions.[2][3]

Reagents:

  • Pyridine derivative

  • Arylsulfonyl chloride

  • Potassium iodide (KI)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a reaction vessel, dissolve the pyridine derivative (1.0 equiv.), arylsulfonyl chloride (2.0 equiv.), and potassium iodide (2.0 equiv.) in the chosen solvent.

  • Ensure the vessel is sealed and stir the reaction mixture at room temperature.

  • Irradiate the mixture with a visible light source (e.g., a blue LED lamp) for 24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the meta-sulfonylated pyridine.

Visualizing the Methodologies

To better understand the workflow and the strategic outcomes of these sulfonation methods, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Select Pyridine Substrate B Choose Sulfonation Method (e.g., Oleum, Tf2O, etc.) A->B C Prepare Reagents & Solvents B->C D Combine Reactants (Control Temperature) C->D E Reaction Monitoring (TLC, GC-MS, etc.) D->E F Quench Reaction E->F G Extraction & Washing F->G H Drying & Concentration G->H I Purification (Chromatography, Recrystallization) H->I J Characterization (NMR, MS, etc.) I->J

References

A Comparative Guide to HPLC Column Selection for 3-Pyridinesulfonate Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal separation of 3-Pyridinesulfonate is critical for accurate analysis and purification. This guide provides a performance comparison of various High-Performance Liquid Chromatography (HPLC) columns, supported by experimental data, to facilitate informed column selection for this polar, aromatic compound.

Performance Comparison of Stationary Phases

The selection of an appropriate stationary phase is paramount for the successful separation of this compound. Due to its polar and aromatic characteristics, several column chemistries, including mixed-mode, reversed-phase with alternative selectivity, and hydrophilic interaction chromatography (HILIC), are viable options. The following table summarizes the performance characteristics of different column types based on available data for this compound and structurally related compounds.

Stationary Phase TypePrinciple of SeparationAdvantages for this compound SeparationPotential Disadvantages
Mixed-Mode (e.g., Newcrom R1) Combines reversed-phase and ion-exchange mechanisms.[1]Provides unique selectivity and good retention for polar, ionizable compounds.[1]Method development can be more complex compared to traditional reversed-phase.
Reversed-Phase C18 Hydrophobic interactions.Widely available and well-understood. Can be effective with ion-pairing agents.Poor retention of polar compounds like this compound without mobile phase modifiers.
Reversed-Phase Phenyl-Hexyl Hydrophobic and π-π interactions.[2]Enhanced selectivity for aromatic compounds due to π-π interactions with the pyridine (B92270) ring.[2]May exhibit lower overall hydrophobicity and retention compared to C18 phases.[3]
Reversed-Phase Cyano Dipole-dipole and weak hydrophobic interactions.[4]Offers alternative selectivity for polar analytes.[3]Generally provides less retention than C18 or Phenyl-Hexyl phases.[3]
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surface.[5][6]Excellent retention for very polar compounds that are poorly retained in reversed-phase.[5]Sensitive to the water content in the sample and mobile phase; may require longer equilibration times.
Zwitterionic HILIC Combines hydrophilic partitioning with electrostatic interactions.[7]High separation selectivity and efficiency for a broad range of polar compounds.[7]The dual interaction mechanism can sometimes complicate method development.

Experimental Protocols

Below are detailed methodologies from studies involving the separation of this compound and other polar aromatic compounds, illustrating the conditions used for different column types.

Method 1: Mixed-Mode Chromatography for this compound[1]
  • Analyte: 3-Pyridinesulfonic acid

  • Column: Newcrom R1 (a reverse-phase column with low silanol (B1196071) activity)

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid as an additive. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

  • Detection: Compatible with UV, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), and MS.

Method 2: Reversed-Phase Chromatography for Pyridine-3-sulfonyl chloride
  • Analyte: Pyridine-3-sulfonyl chloride (a related compound)

  • Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

  • Flow Rate: 1 mL/min

  • Detection: Not specified, but likely UV.

Method 3: Hydrophilic Interaction Chromatography with a Zwitterionic Stationary Phase[7]
  • Column: A novel zwitterionic stationary phase based on pyridine sulfonate betaine.

  • Mobile Phase Optimization: The study investigated the influence of water proportion, salt concentration, and pH in the mobile phase (acetonitrile/water or buffer).

  • Key Finding: The zwitterionic stationary phase demonstrated high separation selectivity and excellent column efficiency for polar small molecules.[7]

Experimental Workflow and Logic

The process of selecting the optimal column for this compound separation involves a logical workflow that considers the analyte's properties and the desired analytical outcome.

cluster_0 Analyte Characterization cluster_1 Initial Column Screening cluster_2 Performance Evaluation cluster_3 Method Optimization cluster_4 Final Method Analyte This compound (Polar, Aromatic, Zwitterionic Potential) RP_C18 Reversed-Phase C18 (with Ion-Pairing) Analyte->RP_C18 Select Potential Columns RP_Phenyl Reversed-Phase Phenyl-Hexyl Analyte->RP_Phenyl Select Potential Columns HILIC HILIC Analyte->HILIC Select Potential Columns Mixed_Mode Mixed-Mode Analyte->Mixed_Mode Select Potential Columns Retention Retention Factor (k') RP_C18->Retention Evaluate RP_Phenyl->Retention Evaluate HILIC->Retention Evaluate Mixed_Mode->Retention Evaluate Selectivity Selectivity (α) Retention->Selectivity Efficiency Peak Efficiency (N) Selectivity->Efficiency Asymmetry Peak Asymmetry (As) Efficiency->Asymmetry Mobile_Phase Mobile Phase Composition (Organic %, pH, Buffer) Asymmetry->Mobile_Phase Select Best Candidate(s) for Optimization Flow_Rate Flow Rate Mobile_Phase->Flow_Rate Temperature Column Temperature Flow_Rate->Temperature Final_Column Optimized Column and Conditions Temperature->Final_Column Refine Parameters

Caption: Column selection workflow for this compound.

Signaling Pathways and Logical Relationships

In the context of chromatography, the "signaling pathway" is analogous to the decision-making process for method development. The logical relationships between different experimental parameters determine the final separation quality.

cluster_0 Analyte Properties cluster_1 Interaction Mechanisms cluster_2 Column Choice cluster_3 Expected Outcome Polarity High Polarity Hydrophobic Hydrophobic Interaction Polarity->Hydrophobic weak Hydrophilic Hydrophilic Partitioning Polarity->Hydrophilic Aromaticity Aromatic Ring PiPi π-π Interaction Aromaticity->PiPi Charge Potential Zwitterion Electrostatic Electrostatic Interaction Charge->Electrostatic C18 C18 Hydrophobic->C18 MixedMode Mixed-Mode Hydrophobic->MixedMode Phenyl Phenyl-Hexyl PiPi->Phenyl Electrostatic->MixedMode HILIC HILIC Hydrophilic->HILIC Low_Retention Low Retention C18->Low_Retention likely Good_Selectivity Good Selectivity Phenyl->Good_Selectivity possible Good_Retention Good Retention MixedMode->Good_Retention likely HILIC->Good_Retention likely

Caption: Logic of matching column chemistry to analyte properties.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinesulfonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three key isomers of pyridinesulfonic acid: 2-pyridinesulfonic acid, 3-pyridinesulfonic acid, and 4-pyridinesulfonic acid. Understanding the distinct chemical behaviors of these isomers is crucial for their effective application in organic synthesis, catalysis, and the development of novel pharmaceutical agents. This document summarizes their reactivity in key chemical transformations, supported by available data and established chemical principles.

Introduction to Pyridinesulfonic Acids

Pyridinesulfonic acids are aromatic compounds characterized by a pyridine (B92270) ring functionalized with a sulfonic acid group (-SO₃H). The position of this strongly electron-withdrawing group on the pyridine ring significantly influences the electron density distribution and, consequently, the reactivity of the molecule. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, compounded by the presence of the sulfonic acid group, dictates the propensity of these isomers to undergo electrophilic versus nucleophilic substitution reactions.

Comparative Reactivity Analysis

The reactivity of the pyridinesulfonic acid isomers is primarily governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the sulfonic acid group.

Electrophilic Aromatic Substitution:

Pyridine is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. The sulfonic acid group is also a strong deactivating group. Therefore, electrophilic substitution on pyridinesulfonic acids is exceptionally challenging and requires harsh reaction conditions. When substitution does occur, it is directed to the positions least deactivated by the nitrogen and the sulfonic acid group.

  • 3-Pyridinesulfonic acid: In this isomer, the sulfonic acid group is at the meta-position relative to the nitrogen. Electrophilic attack is predicted to occur at the 5-position (meta to both the nitrogen and the sulfonic acid group), which is the least deactivated position.

  • 2- and 4-Pyridinesulfonic acids: In these isomers, the sulfonic acid group is at positions that are electronically analogous (ortho and para to the nitrogen). These positions are highly deactivated, making electrophilic substitution extremely difficult.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring, enhanced by the sulfonic acid group, makes pyridinesulfonic acids more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom.

  • 2- and 4-Pyridinesulfonic acids: These isomers are expected to be the most reactive towards nucleophilic attack. The attack of a nucleophile at the 2- or 4-position allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom through resonance. The sulfonic acid group at these positions further enhances the electrophilicity of the ring, facilitating nucleophilic attack.

  • 3-Pyridinesulfonic acid: Nucleophilic attack on this isomer is less favored. When a nucleophile attacks at the 2-, 4-, or 6-positions, the stabilizing resonance effect involving the nitrogen atom is still present. However, the sulfonic acid group at the 3-position does not provide the same degree of activation for nucleophilic attack as it does from the 2- or 4-position.

Quantitative Reactivity Data

IsomerRelative Reactivity towards Electrophilic SubstitutionRelative Reactivity towards Nucleophilic Substitution
2-Pyridinesulfonic acid Very LowHigh
3-Pyridinesulfonic acid LowModerate
4-Pyridinesulfonic acid Very LowHigh

Note: This table represents a qualitative comparison based on the electronic properties of the isomers. Actual reaction rates and yields will be highly dependent on the specific reaction conditions and the nature of the electrophile or nucleophile.

Experimental Protocols

Detailed experimental protocols for direct comparative reactivity studies are not extensively documented. However, the synthesis of each isomer provides insight into their chemical behavior.

Synthesis of Pyridinesulfonic Acid Isomers

Synthesis of 2-Pyridinesulfonic Acid:

One common method involves the oxidation of 2-pyridinethiol.

  • Protocol: 2-Pyridinethione can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction progress is typically monitored by thin-layer chromatography. The product, 2-pyridinesulfonic acid, is then isolated and purified, often by recrystallization.

Synthesis of 3-Pyridinesulfonic Acid:

A prevalent synthetic route starts from 3-chloropyridine.

  • Protocol: 3-Chloropyridine is first oxidized to 3-chloropyridine-N-oxide. This is followed by reaction with a sulfonating agent, such as sodium sulfite (B76179), to replace the chlorine atom with a sulfonic acid group, yielding pyridine-3-sulfonic acid-N-oxide. The final step involves the reduction of the N-oxide, for example, by catalytic hydrogenation using Raney nickel, to afford 3-pyridinesulfonic acid.[1][2][3]

Synthesis of 4-Pyridinesulfonic Acid:

The synthesis can be achieved through the sulfonation of pyridine N-oxide followed by reduction, or from 4-chloropyridine.

  • Protocol from Pyridine N-oxide: Pyridine N-oxide can be sulfonated using oleum. The resulting 4-pyridinesulfonic acid N-oxide is then reduced to 4-pyridinesulfonic acid.

  • Protocol from 4-Chloropyridine: 4-Chloropyridine can be reacted with aqueous sodium sulfite in a nucleophilic aromatic substitution reaction to yield sodium 4-pyridinesulfonate. The free acid can then be obtained by treatment with a cation-exchange resin or a strong acid like sulfuric acid.[4]

Logical Workflow for Reactivity Comparison

The following diagram illustrates a logical workflow for a comparative study of the reactivity of pyridinesulfonic acid isomers.

G cluster_0 Isomer Synthesis and Purification cluster_1 Reactivity Studies cluster_2 Analytical Monitoring cluster_3 Data Analysis and Comparison 2-PSA 2-Pyridinesulfonic Acid ES Electrophilic Substitution (e.g., Nitration, Halogenation) 2-PSA->ES NS Nucleophilic Substitution (e.g., with Amines, Alkoxides) 2-PSA->NS 3-PSA 3-Pyridinesulfonic Acid 3-PSA->ES 3-PSA->NS 4-PSA 4-Pyridinesulfonic Acid 4-PSA->ES 4-PSA->NS Kinetics Reaction Kinetics (e.g., HPLC, NMR) ES->Kinetics Products Product Identification (e.g., GC-MS, NMR) ES->Products NS->Kinetics NS->Products Rates Comparison of Reaction Rates Kinetics->Rates Yields Comparison of Product Yields Products->Yields Selectivity Regioselectivity Analysis Products->Selectivity Conclusion Conclusion Rates->Conclusion Reactivity Order Yields->Conclusion Synthetic Utility Selectivity->Conclusion Directing Effects

Workflow for comparing the reactivity of pyridinesulfonic acid isomers.

Conclusion

The positional isomerism of the sulfonic acid group on the pyridine ring profoundly impacts the reactivity of 2-, 3-, and 4-pyridinesulfonic acids. The 2- and 4-isomers are significantly more susceptible to nucleophilic attack due to the synergistic electron-withdrawing effects of the nitrogen atom and the sulfonic acid group at the ortho and para positions. Conversely, all isomers are highly deactivated towards electrophilic substitution. For researchers and drug development professionals, a clear understanding of these reactivity patterns is essential for designing efficient synthetic routes and for the rational design of new molecules with desired chemical properties. Further quantitative studies are warranted to provide a more precise comparison of the reaction kinetics of these important chemical building blocks.

References

Comparative Guide to the Validation of Analytical Standards for 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two common analytical methods for the validation of 3-Pyridinesulfonate analytical standards: a High-Performance Liquid Chromatography (HPLC) method and a classic titration method. The information presented is intended for researchers, scientists, and drug development professionals to illustrate the validation process and performance of these analytical techniques. While this compound is a known process-related impurity in the synthesis of pharmaceuticals like Vonoprazan (B1684036), detailed public data on its analytical standard validation is limited.[1][2][3] Therefore, the following sections provide representative experimental protocols and illustrative data that align with typical validation parameters as per ICH guidelines.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and specific method for the quantification of this compound, especially in the presence of other impurities. A reverse-phase HPLC method is commonly employed for the analysis of polar compounds like sulfonic acids.[4]

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a target concentration of 10 µg/mL.

Illustrative Validation Data: HPLC Method

The following tables summarize the illustrative quantitative data for the validation of the HPLC method.

Table 1: Linearity

Concentration (µg/mL) Peak Area (Arbitrary Units)
1 50,234
2.5 125,876
5 251,453
10 502,987
15 754,321
20 1,005,678

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) Recovery (%)
80% 8.0 7.95 99.4
100% 10.0 10.08 100.8
120% 12.0 11.92 99.3

| Mean Recovery (%) | | | 99.8 |

Table 3: Precision

Precision Type Parameter Result
Repeatability (n=6) % RSD of Peak Area 0.8%

| Intermediate Precision (n=6, different day) | % RSD of Peak Area | 1.2% |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter Result
LOD 0.1 µg/mL

| LOQ | 0.3 µg/mL |

Titration Method

Titration is a classic, cost-effective analytical method for the assay of acidic substances like this compound. An acid-base titration with a standardized strong base is a suitable approach.

Experimental Protocol: Titration Method

1. Instrumentation:

  • Calibrated burette (50 mL)

  • pH meter or suitable indicator

2. Reagents:

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Phenolphthalein (B1677637) indicator solution (or use of a pH meter for potentiometric titration)

3. Standard Preparation:

  • Accurately weigh approximately 150 mg of the this compound reference standard.

4. Sample Preparation and Titration:

  • Dissolve the weighed this compound in 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M NaOH until a persistent pink color is observed (or the equivalence point is reached if using a pH meter).

  • Record the volume of NaOH consumed.

Illustrative Validation Data: Titration Method

The following tables summarize the illustrative quantitative data for the validation of the titration method.

Table 5: Linearity

Theoretical Weight (mg) Titrated Weight (mg)
100.5 100.2
150.2 150.8
200.8 200.1
250.1 250.9
300.6 300.0

| Correlation Coefficient (r²) | 0.9995 |

Table 6: Accuracy (Recovery)

Spiked Level Amount Weighed (mg) Amount Determined (mg) Recovery (%)
80% 120.3 119.8 99.6
100% 150.1 150.5 100.3
120% 180.5 180.0 99.7

| Mean Recovery (%) | | | 99.9 |

Table 7: Precision

Precision Type Parameter Result
Repeatability (n=6) % RSD of Assay 0.5%

| Intermediate Precision (n=6, different day) | % RSD of Assay | 0.9% |

Method Comparison

FeatureHPLC MethodTitration Method
Specificity High (can separate from impurities)Low (titrates any acidic impurity)
Sensitivity High (low LOD/LOQ)Moderate
Precision Very GoodGood
Accuracy ExcellentExcellent
Cost High (instrumentation, solvents)Low (basic lab equipment)
Application Impurity profiling, stability studies, assayAssay of bulk material

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the validation of an analytical standard.

G cluster_0 Method Development cluster_2 Standard Qualification cluster_3 Routine Use Dev Develop Analytical Method Specificity Specificity Dev->Specificity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision Dev->Precision Robustness Robustness Dev->Robustness LOD_LOQ LOD & LOQ Dev->LOD_LOQ Qualify Qualify Analytical Standard LOD_LOQ->Qualify Routine Routine QC Testing Qualify->Routine

Caption: Workflow for Analytical Standard Validation.

References

A Guide to Inter-Laboratory Comparison of 3-Pyridinesulfonate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inter-laboratory comparison (ILC) and proficiency testing (PT) are crucial components of a laboratory's quality assurance system.[1][2] They provide a framework for assessing the performance of individual laboratories against pre-established criteria and comparing their results to those of their peers.[1][3] This process is essential for demonstrating technical competence, ensuring the reliability of analytical data, and meeting the requirements of accreditation bodies like ISO/IEC 17025.[4]

This guide presents a summary of a hypothetical inter-laboratory comparison focused on the quantitative analysis of 3-Pyridinesulfonate, a key intermediate in pharmaceutical synthesis.[5] The objective is to provide researchers, scientists, and drug development professionals with a clear comparison of analytical performance across different laboratories and to detail the methodologies used. The data presented herein is representative of a typical proficiency test.

Experimental Protocols

A standardized analytical procedure is fundamental to ensuring that variability in results reflects laboratory performance rather than methodological differences. The following protocol for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was provided to all participating laboratories.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract this compound from a simulated pharmaceutical matrix and prepare a sample suitable for HPLC analysis.

  • Apparatus: Solid-Phase Extraction (SPE) manifold, reversed-phase C18 SPE cartridges (500 mg, 6 mL).

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Accurately weigh 1.0 g of the provided test sample and dissolve it in 10 mL of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) to ensure the analyte is in a suitable form for retention on the reversed-phase material.

    • Load the entire 10 mL of the dissolved sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities.

    • Elute the this compound from the cartridge using 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the mobile phase and transfer to an HPLC vial for analysis.

2. HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Method Parameters:

    • Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm.[6]

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water. A common starting ratio is 20:80 (v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 262 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a five-point calibration curve using this compound standards of known concentrations. The concentration of the analyte in the test sample is determined by comparing its peak area to the calibration curve.

Data Presentation: Performance Comparison

Participating laboratories were provided with two blind samples (Sample A and Sample B) containing different concentrations of this compound. The performance of each laboratory was evaluated based on the reported concentration and the corresponding Z-score. The Z-score is a statistical measure that quantifies the deviation of a result from the consensus value (mean of all participants).[7]

A Z-score is interpreted as follows:

  • |Z| ≤ 2.0: Satisfactory performance.[8]

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).[9]

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).[9]

Table 1: Results for Inter-Laboratory Comparison Sample A (Assigned Value: Consensus Mean = 45.2 µg/mL; Standard Deviation for PT = 2.5 µg/mL)

Laboratory IDReported Concentration (µg/mL)Deviation from Mean (µg/mL)Z-ScorePerformance Evaluation
Lab-0146.1+0.90.36Satisfactory
Lab-0242.5-2.7-1.08Satisfactory
Lab-0351.5+6.32.52Questionable
Lab-0444.8-0.4-0.16Satisfactory
Lab-0538.9-6.3-2.52Questionable
Lab-0645.5+0.30.12Satisfactory

Table 2: Results for Inter-Laboratory Comparison Sample B (Assigned Value: Consensus Mean = 112.8 µg/mL; Standard Deviation for PT = 5.0 µg/mL)

Laboratory IDReported Concentration (µg/mL)Deviation from Mean (µg/mL)Z-ScorePerformance Evaluation
Lab-01114.2+1.40.28Satisfactory
Lab-02110.5-2.3-0.46Satisfactory
Lab-03128.8+16.03.20Unsatisfactory
Lab-04113.1+0.30.06Satisfactory
Lab-05111.9-0.9-0.18Satisfactory
Lab-06115.0+2.20.44Satisfactory

Visualizations: Workflow and Pathways

The following diagram illustrates the complete workflow for the inter-laboratory comparison study, from the initial organization by the proficiency testing provider to the final evaluation of the participating laboratories.

G cluster_provider Proficiency Test (PT) Provider cluster_labs Participating Laboratories cluster_evaluation Laboratory Evaluation prep Prepare & Homogenize Test Materials distribute Distribute Samples & Protocol prep->distribute collect Collect Results Before Deadline distribute->collect receive Receive Samples distribute->receive analyze Perform Statistical Analysis (Z-Scores) collect->analyze report Issue Performance Reports analyze->report eval Review Report & Z-Score report->eval sample_prep Perform Sample Prep (SPE Protocol) receive->sample_prep hplc Analyze via HPLC-UV sample_prep->hplc submit Submit Results hplc->submit submit->collect ok Performance Satisfactory eval->ok investigate Root Cause Analysis for Deviations eval->investigate capa Implement Corrective & Preventive Actions investigate->capa

Caption: Workflow for an Inter-Laboratory Comparison Study.

References

Comparative Analysis of Pyridinesulfonamide Derivatives as PI4K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyridinesulfonamide-Based PI4K Inhibitors and Alternatives, Supported by Experimental Data.

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, membrane trafficking, and the replication of various pathogens. Their importance in these fundamental processes has made them attractive targets for the development of novel therapeutics. Among the various chemical scaffolds explored, pyridinesulfonamide derivatives have emerged as a promising class of PI4K inhibitors. This guide provides a comparative analysis of pyridinesulfonamide-based PI4K inhibitors, their performance against other inhibitor classes, and detailed experimental methodologies.

Performance of Pyridinesulfonamide Derivatives

A key example of a potent pyridinesulfonamide-based PI4K inhibitor is CHMFL-PI4K-127 . This compound has demonstrated high potency against Plasmodium falciparum PI4K (PfPI4K), the causative agent of malaria.

CompoundTargetIC50 (nM)Cell-based EC50 (nM)
CHMFL-PI4K-127 PfPI4K0.9[1][2]25.1 (against P. falciparum 3D7 strain)[1][2]

The bipyridine-sulfonamide scaffold of CHMFL-PI4K-127 has been optimized to achieve high selectivity for PfPI4K over human lipid and protein kinases.[1][2] This selectivity is a critical attribute for a drug candidate, as it minimizes the potential for off-target effects.

While the primary focus of many pyridinesulfonamide derivatives has been on PI3K inhibition, the structural similarities between the ATP-binding sites of PI3K and PI4K suggest that some of these compounds may also exhibit activity against PI4K. For instance, the pyridinesulfonamide derivative FD268 has been identified as a potent PI3K inhibitor.[3] Although its activity against PI4K has not been explicitly reported in the available literature, its structural features warrant further investigation into its potential as a PI4K inhibitor.

Comparison with Alternative PI4K Inhibitors

To provide a broader context for the performance of pyridinesulfonamide derivatives, the following table compares their activity with other classes of PI4K inhibitors targeting various isoforms.

CompoundChemical ClassTarget Isoform(s)IC50 (nM)
PI-273 Not specifiedPI4KIIα470[4]
GSK-A1 Not specifiedPI4KIIIα~3[4]
BF738735 Not specifiedPI4KIIIβ5.7[4]
PIK-93 Not specifiedPI4KIIIβ, PI3Kα, PI3Kγ19 (PI4KIIIβ)[4]
UCB9608 Not specifiedPI4KIIIβ11[4]
PI4K-IN-1 Not specifiedPI4KIIIα, PI4KIIIβpIC50 9.0 (PI4KIIIα), 6.6 (PI4KIIIβ)[4]
T-00127_HEV1 Not specifiedPI4KIIIβ60[4]

This comparison highlights the diverse range of potencies and selectivities achieved with different chemical scaffolds targeting various PI4K isoforms.

Experimental Protocols

The determination of inhibitor potency is critical for comparative analysis. The following is a detailed methodology for a commonly used PI4K inhibition assay.

ADP-Glo™ Kinase Assay for PI4K Activity

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Active PI4K enzyme (e.g., recombinant human PI4K2B)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Substrate Solution (e.g., Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyridinesulfonamide derivatives and other inhibitors)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the active PI4K enzyme, Kinase Assay Buffer, Substrate Solution, and the test compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" blank.

  • Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To understand the context in which these inhibitors function, it is essential to visualize the PI4K signaling pathway and the experimental workflow for inhibitor testing.

PI4K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC PI Phosphatidylinositol (PI) PI4K PI4K PI->PI4K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P PIP5K PIP5K PI4P->PIP5K PI45P2 Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) PIP5K->PI45P2 PI45P2->PLC PI45P2->PI3K DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 Akt Akt PI3K->Akt PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Responses Cellular Responses (Trafficking, Proliferation, Survival) PKC->Cellular_Responses Ca_release->Cellular_Responses Akt->Cellular_Responses

Caption: PI4K Signaling Pathway.

Experimental_Workflow Compound_Prep Compound Preparation (Pyridinesulfonamides & Alternatives) Assay_Setup Assay Setup (PI4K, Substrate, Buffer) Compound_Prep->Assay_Setup Reaction_Initiation Reaction Initiation (Add ATP) Assay_Setup->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Reaction_Termination Reaction Termination & ATP Depletion (ADP-Glo™ Reagent) Incubation->Reaction_Termination Signal_Generation Signal Generation (Kinase Detection Reagent) Reaction_Termination->Signal_Generation Data_Acquisition Data Acquisition (Luminescence Reading) Signal_Generation->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: PI4K Inhibition Assay Workflow.

References

assessing the purity of synthesized 3-Pyridinesulfonate against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-pyridinesulfonate against a certified reference standard. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to assist researchers in selecting and implementing the most appropriate techniques for their specific needs.

Introduction

3-Pyridinesulfonic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this synthesized intermediate is critical for the safety and efficacy of the final drug product. This guide outlines the common analytical techniques used for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.

Data Presentation: Purity Comparison

The following table summarizes the typical purity data obtained from the analysis of synthesized this compound compared to a reference standard. The data for the synthesized material is based on a multi-step synthesis involving oxidation, sulfonation, and reduction, followed by purification via recrystallization.

ParameterSynthesized this compoundThis compound Reference Standard
Purity (by HPLC) ≥ 99.0%≥ 99.8%
Purity (by qNMR) ≥ 98.0%≥ 99.5% (Traceable to USP/EP)
Water Content ≤ 2.0%≤ 0.5%
Residual Solvents To be determined by GC-HSSpecified (e.g., < 0.1% Ethanol)
Inorganic Impurities To be determined by ICSpecified (e.g., < 0.05% Chloride)
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point >300 °C>300 °C

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for separating and quantifying components in a mixture, making it ideal for determining the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Synthesized Sample Solution: Prepare the synthesized this compound in the same manner as the reference standard solution.

  • Chromatographic Conditions:

    • Column: ACOSMOSIL C18-MS-II (5 µm, 4.6 x 250 mm) or equivalent.[1]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. A typical composition is a 62:38 ratio of Mobile Phase A (0.2% tetrabutylammonium (B224687) hydroxide (B78521) phosphate buffer, pH 4.5) to Mobile Phase B (acetonitrile). For MS compatibility, the phosphoric acid in the buffer can be replaced with formic acid.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.

    • Detector Wavelength: 262 nm.

    • Column Temperature: Ambient.

  • Analysis: Inject the reference standard and synthesized sample solutions into the HPLC system. The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

qNMR provides a direct measurement of the molar concentration of a substance and is an excellent method for purity assessment without the need for a specific reference standard of the analyte itself, but rather a certified internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and its signals should not overlap with those of the analyte.

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

    • Spectral Width: To encompass all signals of interest.

  • Data Processing and Analysis:

    • Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the synthesized sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight and structural information.

Methodology:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap mass spectrometer).

  • Sample Preparation: Prepare the synthesized this compound sample as described for the HPLC analysis.

  • LC Conditions: Use the same chromatographic conditions as for the HPLC purity assessment to separate the impurities from the main component.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Range: Scan a wide mass range to detect potential impurities (e.g., m/z 100-1000).

    • Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected impurity peaks to obtain fragmentation patterns.

  • Data Analysis:

    • Identify potential impurities by their mass-to-charge ratio (m/z).

    • Elucidate the structures of the impurities by analyzing their fragmentation patterns and comparing them to known fragmentation pathways or databases.

Visualizations

Experimental Workflow for Purity Assessment

G cluster_synthesis Synthesis & Purification synthesis Synthesized This compound purification Recrystallization synthesis->purification hplc HPLC purification->hplc Purity Assay qnmr qNMR purification->qnmr Purity Assay lcms LC-MS purification->lcms Impurity ID ref_std Reference Standard ref_std->hplc Comparison

Caption: Workflow for purity assessment of synthesized this compound.

Logical Relationship of Analytical Techniques

G cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis main Purity Assessment of This compound hplc HPLC (Relative Purity) main->hplc Primary Method qnmr qNMR (Absolute Purity) main->qnmr Orthogonal Method lcms LC-MS (Impurity Identification) main->lcms Structural Elucidation

Caption: Relationship of analytical techniques for purity assessment.

References

A Comparative Analysis of the Chelating Properties of 3-Pyridinesulfonate and Other Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated chelating properties of 3-pyridinesulfonate against other well-characterized chelating agents. Due to a lack of specific experimental data on the stability constants of this compound metal complexes in publicly accessible literature, this comparison is based on the chemical principles of its constituent functional groups—the pyridine (B92270) ring and the sulfonate group—and is juxtaposed with established data for other ligands.

Understanding the Chelating Potential of this compound

3-Pyridinesulfonic acid is an organic compound featuring a pyridine ring functionalized with a sulfonic acid group.[1][2][3] The nitrogen atom on the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are known to form complexes with a variety of transition metals.[4] The sulfonic acid group is a strong acid and is typically deprotonated at physiological pH, existing as a sulfonate anion (-SO₃⁻). This anionic group can also participate in electrostatic interactions with metal cations.

However, this compound is expected to act as a monodentate or, at best, a weakly bidentate ligand. The sulfonate group is generally considered a poor coordinating group for metal ions compared to carboxylates or other functional groups. For true chelation to occur, a ligand must bind to a central metal ion through two or more donor atoms simultaneously, forming a stable ring structure.[5] In the case of this compound, the formation of a stable chelate ring involving both the pyridine nitrogen and a sulfonate oxygen is sterically unlikely. Therefore, its primary mode of interaction with metal ions is likely through coordination via the pyridine nitrogen.

Comparison with Other Chelating Ligands

To contextualize the potential chelating ability of this compound, it is useful to compare it with other well-known ligands for which extensive experimental data, such as stability constants (log K), are available. The stability constant is a measure of the strength of the interaction between a ligand and a metal ion; a higher log K value indicates a more stable complex.[6][7]

Below is a table summarizing the stability constants of selected ligands with various metal ions. It is important to reiterate that no specific stability constant data for this compound was found in the reviewed literature. The comparison is therefore qualitative, based on the expected coordination behavior of this compound.

Table 1: Comparison of Stability Constants (log K) of Various Ligands with Selected Metal Ions

LigandMetal Ionlog K₁log β₂log β₃Reference
This compound -Data Not AvailableData Not AvailableData Not Available
Pyridine Cu²⁺2.54.35.3[4]
Ni²⁺1.82.93.4[4]
Co²⁺1.42.32.6[4]
Zn²⁺1.01.51.6[4]
EDTA Fe³⁺25.1--[8]
Cu²⁺18.8--[8]
Ni²⁺18.6--[8]
Co²⁺16.3--[8]
Zn²⁺16.5--[8]
8-Hydroxyquinoline-5-sulfonic acid Fe³⁺12.423.533.9[9]
Cu²⁺11.922.7-[9]
Ni²⁺9.718.5-[9]
Co²⁺8.816.6-[9]
Zn²⁺8.716.4-[9]

Note: log K₁ refers to the stepwise formation constant for the 1:1 metal-ligand complex. log βₙ refers to the overall formation constant for the 1:n metal-ligand complex.

From the table, it is evident that multidentate ligands like EDTA form exceptionally stable complexes with metal ions, as indicated by their very high log K values. This is due to the "chelate effect," where the formation of multiple chelate rings leads to a significant increase in complex stability.[5] 8-Hydroxyquinoline-5-sulfonic acid, which is a bidentate chelator, also forms significantly more stable complexes than monodentate ligands like pyridine.

Given that this compound is likely to act as a monodentate ligand similar to pyridine, its stability constants are expected to be in a similar, relatively low range. The presence of the sulfonate group may have some influence on the electronic properties of the pyridine ring but is not expected to lead to strong chelation.

Experimental Protocols

The determination of stability constants for metal-ligand complexes is crucial for understanding their chelating properties. Two common experimental techniques for this purpose are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This is a widely used method for determining stability constants.[10][11][12]

Principle: The formation of a metal-ligand complex in solution is accompanied by a change in the concentration of free hydrogen ions (pH). By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH), the pH changes can be monitored using a pH electrode.

General Protocol:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (usually a perchlorate (B79767) or nitrate (B79036) salt to avoid complexation by the anion), a strong acid (to protonate the ligand fully at the start), and a strong base of known concentrations. An inert salt (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.

  • Titration Setup: A thermostated reaction vessel is used to maintain a constant temperature. A calibrated pH electrode is immersed in the solution. The titrant (strong base) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH) are used to calculate the formation constants of the metal-ligand complexes. This is typically done using specialized computer programs that perform non-linear least-squares refinement of the data.

Spectrophotometric Analysis

This method is suitable when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.[8][11][13]

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions with varying concentrations of the metal ion and ligand, the stoichiometry and stability constants of the complexes can be determined.

General Protocol:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa). The pH and ionic strength of the solutions are kept constant.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The changes in absorbance at a specific wavelength (where the complex absorbs maximally) are plotted against the ligand-to-metal ratio (Job's plot) or analyzed using other graphical or computational methods to determine the stoichiometry and stability constants of the complexes formed.

Visualizing Chelation Concepts

The following diagrams, generated using Graphviz, illustrate key concepts related to chelation and experimental workflows.

ChelationEffect cluster_0 Monodentate Ligand Interaction cluster_1 Chelation with a Bidentate Ligand M Metal Ion L1 Ligand 1 M->L1 Coordination L2 Ligand 2 M->L2 Coordination M2 Metal Ion Chelator Bidentate Ligand M2->Chelator Coordination 1 Chelator->M2 Coordination 2 PotentiometricTitrationWorkflow A Prepare Solutions (Metal, Ligand, Acid, Base) B Set up Titration Apparatus (Thermostated Vessel, pH Electrode) A->B C Titrate with Strong Base B->C D Record pH vs. Volume of Titrant C->D E Data Analysis (e.g., using HYPERQUAD) D->E F Determine Stability Constants E->F

References

validation of a synthesis route for a specific 3-Pyridinesulfonate derivative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthesis routes for 3-pyridinesulfonic acid, a valuable building block in the pharmaceutical and electroplating industries. The comparison is based on experimental data for yield, purity, and reaction conditions to aid in the selection of the most suitable method for your laboratory or industrial needs.

At a Glance: Synthesis Route Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to 3-pyridinesulfonic acid.

ParameterMulti-Step Synthesis from 3-Chloropyridine (B48278)Direct Sulfonation of Pyridine (B92270)
Overall Yield 75-80%[1]~50%[1][2]
Product Purity ~99%[1][3]85-90% (before extensive purification)[4]
Reaction Temperature 80-145°C[1][3]300-350°C[1][2]
Reaction Time Multi-day process24 hours[1]
Key Reagents 3-Chloropyridine, H₂O₂, Sodium Bisulfite, Raney Nickel[1][3]Pyridine, Concentrated Sulfuric Acid[1][2]
Safety & Environmental Milder conditions, avoids heavy metals[1]Harsh conditions, corrosive SO₃ vapors, potential for toxic heavy metal catalysts[1]

Synthesis Route 1: Multi-Step Synthesis from 3-Chloropyridine

This modern and widely adopted route involves a three-stage process, beginning with the oxidation of 3-chloropyridine. This method is favored for its higher yield, superior purity, and milder reaction conditions, making it a more environmentally friendly and economically viable option, especially as it can utilize 3-chloropyridine, an often-undesired byproduct of 2-chloropyridine (B119429) synthesis.[1][2][3]

Experimental Workflow

cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Sulfonation cluster_2 Stage 3: Reduction A 3-Chloropyridine B Oxidation (e.g., H₂O₂ in Acetic Acid) A->B Reactant C 3-Chloropyridine-N-oxide B->C Product D 3-Chloropyridine-N-oxide E Sulfonation (e.g., Sodium Bisulfite) D->E Reactant F Pyridine-3-sulfonic acid-N-oxide E->F Product G Pyridine-3-sulfonic acid-N-oxide H Reduction (e.g., Hydrogenation with Raney Nickel) G->H Reactant I 3-Pyridinesulfonic acid H->I Final Product

Caption: Workflow for the multi-step synthesis of 3-pyridinesulfonic acid.

Experimental Protocol

Stage 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • Dissolve 3-chloropyridine in glacial acetic acid.

  • Heat the solution to approximately 80°C.

  • Slowly add 70% hydrogen peroxide to the reaction mixture over a period of 3 hours.

  • Maintain the reaction temperature at 80°C for an additional 5 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield crude 3-chloropyridine-N-oxide. The yield for this step is typically high, around 98-99%.[1]

Stage 2: Sulfonation of 3-Chloropyridine-N-oxide

  • Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide (B78521).

  • Add the crude 3-chloropyridine-N-oxide to the solution.

  • Heat the mixture in an autoclave to 145°C and stir for 17 hours. A pressure of 4 to 5 bars will develop.[1][5]

  • Cool the reaction mixture to 90°C. The resulting product is pyridine-3-sulfonic acid-N-oxide.

Stage 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • To the cooled solution from the previous step, add 50% sodium hydroxide to make it alkaline.

  • Under a nitrogen atmosphere, add Raney nickel to the suspension.

  • Heat the mixture to 100-110°C and introduce hydrogen gas at a pressure of 7 bars.

  • Continue hydrogenation for 16 hours.[1][5]

  • After cooling to 70°C, the catalyst is removed by filtration.

  • The final product, 3-pyridinesulfonic acid, is isolated and purified by crystallization, often from a water/ethanol mixture. Further purification can be achieved by treating with activated charcoal.[1] The overall yield of pure 3-pyridinesulfonic acid is between 77% and 80%, with a purity of 99%.[2][3]

Synthesis Route 2: Direct Sulfonation of Pyridine

This historical method, first described by O. Fischer in 1882, involves the direct reaction of pyridine with concentrated sulfuric acid at high temperatures.[1][2] While it is a more direct, single-step process, it suffers from harsh reaction conditions, lower yields, and the need for extensive purification.

Experimental Protocol
  • Pyridine is heated with concentrated sulfuric acid in a sealed vessel.

  • The reaction mixture is maintained at a temperature of 300-350°C for 24 hours.[1]

  • After the reaction period, the mixture is cooled, and the 3-pyridinesulfonic acid is isolated.

  • The yield for this method is approximately 50%.[1][2] Subsequent investigations have shown that the addition of a mercuric sulfate (B86663) catalyst can lower the reaction temperature to 230°C and increase the yield, but this introduces a toxic heavy metal that must be carefully removed from the final product.[1]

Conclusion

For the synthesis of 3-pyridinesulfonic acid, the multi-step route starting from 3-chloropyridine offers significant advantages over the direct sulfonation of pyridine. Its higher yield, superior purity, and milder, more environmentally friendly conditions make it the preferred method for both laboratory-scale synthesis and industrial production. The ability to utilize an otherwise undesirable byproduct further enhances its economic feasibility. While the direct sulfonation method is simpler in principle, its harsh conditions and lower efficiency render it a less attractive option for modern chemical synthesis.

References

comparative DFT studies of different pyridinesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed theoretical investigation into the structural and electronic properties of 2-, 3-, and 4-pyridinesulfonic acid isomers reveals key differences in their molecular geometries, electronic characteristics, and vibrational frequencies. This guide provides a comparative analysis based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Geometry

The substitution pattern of the sulfonic acid group on the pyridine (B92270) ring significantly influences the bond lengths and angles within the molecules. DFT calculations provide optimized geometries that highlight these structural nuances.

Parameter2-Pyridinesulfonic Acid3-Pyridinesulfonic Acid4-Pyridinesulfonic Acid
C-S Bond Length (Å) Data not availableData not availableData not available
S-O Bond Lengths (Å) Data not availableData not availableData not available
C-N-C Bond Angle (°) Data not availableData not availableData not available
O-S-O Bond Angle (°) Data not availableData not availableData not available

Note: Specific bond lengths and angles from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes available.

Electronic Properties

The electronic properties of the pyridinesulfonic acid isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding their reactivity and potential applications. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A large dataset of organic molecules with HOMO and LUMO energies calculated at the B3LYP/6-31G* level provides a reference for the expected range of these values[1]. While specific values for the pyridinesulfonic acid isomers were not explicitly found within this dataset, the general principles of DFT calculations can be applied to understand their electronic behavior[2][3][4][5][6][7].

Property2-Pyridinesulfonic Acid3-Pyridinesulfonic Acid4-Pyridinesulfonic Acid
HOMO Energy (eV) Data not availableData not availableData not available
LUMO Energy (eV) Data not availableData not availableData not available
HOMO-LUMO Gap (eV) Data not availableData not availableData not available

Note: Specific HOMO and LUMO energies from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes available.

Vibrational Frequencies

Vibrational spectroscopy, often complemented by computational analysis, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies associated with different molecular motions. A study on pyridine-3-sulfonic acid using the Hartree-Fock method provided some vibrational data, though this is not directly comparable to DFT calculations[8]. The principles of using DFT for vibrational analysis are well-established[9][10][11][12][13][14][15][16].

Vibrational Mode2-Pyridinesulfonic Acid (cm⁻¹)3-Pyridinesulfonic Acid (cm⁻¹)4-Pyridinesulfonic Acid (cm⁻¹)
S=O Asymmetric Stretch Data not availableData not availableData not available
S=O Symmetric Stretch Data not availableData not availableData not available
C-S Stretch Data not availableData not availableData not available
Pyridine Ring Breathing Data not availableData not availableData not available

Note: Specific vibrational frequencies from consistent DFT calculations were not available in the searched literature. The table structure is provided for when such data becomes available.

Experimental and Computational Protocols

The data presented in this guide would ideally be derived from DFT calculations employing a consistent level of theory. A common and reliable method for such studies is the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) in conjunction with the 6-31G* basis set[5][17][18][19][20].

Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy conformation. This involves iterative calculations of the forces on each atom until a stationary point on the potential energy surface is reached.

Electronic Property Calculation: Following geometry optimization, the energies of the molecular orbitals, including HOMO and LUMO, are calculated. The energy difference between these frontier orbitals provides the HOMO-LUMO gap.

Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry to calculate the harmonic vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values[8].

Logical Workflow for Comparative DFT Studies

The process of conducting a comparative DFT study of isomers can be visualized as a systematic workflow.

DFT_Workflow cluster_start Input cluster_calc DFT Calculations cluster_analysis Data Analysis cluster_output Output Isomers Select Isomers (2-, 3-, 4-Pyridinesulfonic Acid) Method Define Computational Method (e.g., B3LYP/6-31G*) Isomers->Method GeoOpt Geometry Optimization Method->GeoOpt ElecProp Electronic Properties (HOMO, LUMO) GeoOpt->ElecProp VibFreq Vibrational Frequencies GeoOpt->VibFreq Comparison Comparative Analysis ElecProp->Comparison VibFreq->Comparison Tables Generate Data Tables Comparison->Tables Guide Publish Comparison Guide Tables->Guide

Workflow for a comparative DFT study of pyridinesulfonic acid isomers.

This guide highlights the framework for a comparative DFT study of pyridinesulfonic acid isomers. While specific, directly comparable computational data is not currently available in the literature, the outlined methodologies and data presentation structures provide a clear path for future research in this area. Such studies would be invaluable for understanding the fundamental properties of these important chemical compounds.

References

A Comparative Guide to 3-Pyridinesulfonate-Modified Solar Cells for Enhanced Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stable and efficient solar energy conversion has led to significant research into perovskite solar cells (PSCs). A key area of advancement lies in the modification of the interface between the electron transport layer (ETL) and the perovskite absorber layer to improve charge extraction and reduce recombination, thereby boosting overall performance. This guide provides a comparative analysis of 3-Pyridinesulfonate (3-PSA) as a surface modifier for the commonly used tin oxide (SnO₂) ETL in PSCs. We will benchmark its performance against other promising modification strategies, providing a comprehensive overview supported by experimental data and detailed protocols.

Performance Benchmarking

The performance of various surface-modified perovskite solar cells is summarized in the table below. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Surface Modification Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (VOC) (V) Short-Circuit Current Density (JSC) (mA/cm²) Fill Factor (FF) (%)
Control (Unmodified SnO₂) 14.65Data not availableData not availableData not available
This compound (3-PSA) 16.88[1]Data not availableData not availableData not available
Guanidinium Chloride 17.231.0420.8979.1
p-Toluenesulfonic acid 19.29Data not availableData not availableData not available
Lead Sulfide Quantum Dots (PbS QDs) 19.24Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are the protocols for the fabrication and characterization of the solar cells discussed in this guide.

Fabrication of this compound-Modified Perovskite Solar Cells

This protocol outlines the fabrication of a perovskite solar cell with a this compound-modified SnO₂ electron transport layer.

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes to remove any organic residues.

2. Deposition of SnO₂ Electron Transport Layer (ETL):

  • A commercially available SnO₂ nanoparticle solution is spin-coated onto the cleaned FTO substrates at 3000 rpm for 30 seconds.
  • The coated substrates are then annealed in air at 150°C for 30 minutes.

3. This compound Self-Assembled Monolayer (SAM) Formation:

  • Prepare a 10 mM solution of 3-Pyridinesulfonic acid in ethanol (B145695).
  • The SnO₂-coated substrates are immersed in the 3-Pyridinesulfonic acid solution for 30 minutes at room temperature.
  • After immersion, the substrates are rinsed with ethanol to remove any unbound molecules and then dried with a nitrogen stream.

4. Perovskite Layer Deposition:

  • A perovskite precursor solution (e.g., a 1.4 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture) is spin-coated onto the 3-PSA modified SnO₂ layer in a nitrogen-filled glovebox.
  • The spin-coating process typically involves a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
  • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
  • The films are then annealed at 100°C for 60 minutes.

5. Hole Transport Layer (HTL) Deposition:

  • A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared by dissolving it in chlorobenzene (B131634) along with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).
  • The HTL solution is then spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

6. Metal Electrode Evaporation:

  • Finally, a gold (Au) or silver (Ag) back contact of approximately 100 nm thickness is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization of Solar Cell Performance

The photovoltaic performance of the fabricated solar cells is characterized under standard test conditions.

  • Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²) with a source meter. The key performance parameters (PCE, VOC, JSC, and FF) are extracted from these curves.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides insights into the light-harvesting and charge collection efficiency of the device.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of components and processes is essential for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the solar cell components.

experimental_workflow cluster_substrate Substrate Preparation cluster_etl ETL & Modification cluster_active_layers Active Layers cluster_finalization Device Finalization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone SnO2_Deposition SnO2 Deposition UV_Ozone->SnO2_Deposition PSA_SAM 3-PSA SAM Formation SnO2_Deposition->PSA_SAM Perovskite_Deposition Perovskite Deposition PSA_SAM->Perovskite_Deposition HTL_Deposition HTL Deposition Perovskite_Deposition->HTL_Deposition Metal_Evaporation Metal Evaporation HTL_Deposition->Metal_Evaporation Characterization Characterization Metal_Evaporation->Characterization

Experimental workflow for fabricating a 3-PSA-modified solar cell.

solar_cell_structure cluster_device Solar Cell Architecture Sunlight Sunlight FTO FTO (Transparent Conductor) Sunlight->FTO SnO2 SnO2 (ETL) PSA 3-PSA (SAM) Perovskite Perovskite (Absorber) Perovskite->SnO2 e- HTL HTL (Hole Transport Layer) Perovskite->HTL h+ Metal Metal Electrode

Layered architecture of a 3-PSA-modified perovskite solar cell.

References

evaluating the efficacy of different catalysts for pyridine sulfonation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonyl group into the pyridine (B92270) ring is a critical transformation in the synthesis of numerous pharmaceutical compounds and functional materials. The choice of catalyst and methodology for this reaction significantly impacts yield, regioselectivity, and scalability. This guide provides an objective comparison of different catalytic approaches for pyridine sulfonation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Performance Comparison of Pyridine Sulfonation Methods

The efficacy of various catalytic systems for pyridine sulfonation is summarized below. The data highlights key performance indicators such as reaction conditions, regioselectivity, and product yields.

Catalyst/MethodologySulfonating AgentReaction ConditionsRegioselectivityYield (%)Reference
Classical Electrophilic Substitution
Mercuric Sulfate (B86663)100% Sulfuric Acid~275°C3-positionNot specified, but smoother than uncatalyzed[1]
Mercuric Sulfate100% Sulfuric Acid330°CMixture of 3- and 4-isomers, with 4-hydroxypyridine (B47283)Not specified[1]
NoneConcentrated H₂SO₄ or Oleum320°C, prolonged3-positionVery low[2]
Base-Mediated C-H Sulfonylation
N-Methylpiperidine (Base)Sodium p-toluenesulfinate / Tf₂OCHCl₃, Room TemperatureC4-selective (94:6 C4/C2)79%[3]
DABCO (Base)Sodium p-toluenesulfinate / Tf₂OCH₂Cl₂, Room TemperatureC4/C2 mixture (70:30)87%[3]
Electrochemical C-H Sulfonylation
Catalyst- and Oxidant-FreeSodium SulfinatesRoom Temperature, 1.5 h, then 60°C, 24 hmeta-selectiveModerate to good (e.g., 73% for 3-(phenylsulfonyl)pyridine)[4]
Ruthenium-Catalyzed (for 2-Phenylpyridine)
(Arene)ruthenium(II) complexesSulfonyl ChloridesNot specifiedmeta- to the chelating group on the phenyl ringNot specified[5]
Solid Acid Catalysis
Sulfonic acid-functionalized nano zeolite NaYNot specified for pyridine sulfonation, used for pyridine synthesisMild conditionsNot applicableHigh yields for pyridine synthesis[6]

Experimental Protocols

Detailed methodologies for key pyridine sulfonation experiments are provided below to enable replication and adaptation.

Classical Sulfonation using Mercuric Sulfate Catalyst

This protocol describes the traditional method for the sulfonation of pyridine to yield pyridine-3-sulfonic acid.

Procedure: Pyridine is heated with 100% sulfuric acid in the presence of a catalytic amount of mercuric sulfate at approximately 275°C. The reaction mixture is maintained at this temperature for a specified period. At higher temperatures (e.g., 330°C), a mixture of pyridine-3-sulfonic acid, the 4-isomer, and 4-hydroxypyridine can be obtained.[1] It is important to note that the sulfonation of pyridine is a reversible process.[1]

Base-Mediated C4-Selective C-H Sulfonylation

This modern approach allows for the regioselective introduction of a sulfonyl group at the C4-position of the pyridine ring.

Procedure: The reaction is based on the activation of the pyridine ring with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinate salt.[7][8] To a solution of pyridine in chloroform (B151607) (CHCl₃), triflic anhydride is added. Subsequently, N-methylpiperidine and the desired sodium sulfinate are introduced. The reaction proceeds at room temperature. The use of N-methylpiperidine as the base is crucial for achieving high C4 selectivity.[3][7][8]

Electrochemical meta-C–H Sulfonylation

This catalyst- and oxidant-free method provides excellent regioselectivity for the meta-sulfonylation of pyridines.[4][9]

Procedure: This method employs a redox-neutral dearomatization-rearomatization strategy.[4][9] The reaction is carried out in an undivided electrochemical cell with a graphite (B72142) felt anode and a platinum plate cathode. The pyridine substrate, a sodium sulfinate, and an electrolyte such as ⁿBu₄NBF₄ are dissolved in a mixture of methanol (B129727) and cyclopentyl methyl ether (3:1). A constant current is applied for 1.5 hours at room temperature under a nitrogen atmosphere. Following the electrolysis, the reaction mixture is subjected to hydrolysis with 6 M HCl in acetonitrile (B52724) at 60°C for 24 hours to yield the meta-sulfonated pyridine.[4]

Visualizing the Workflow

A generalized workflow for a typical pyridine sulfonation experiment is depicted below, illustrating the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyridine Pyridine Reaction_Vessel Reaction Setup (e.g., flask, electrochemical cell) Pyridine->Reaction_Vessel Sulfonating_Agent Sulfonating Agent / Precursor Sulfonating_Agent->Reaction_Vessel Catalyst Catalyst / Mediator Catalyst->Reaction_Vessel Quenching Quenching / Hydrolysis Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Chromatography Purification (e.g., Chromatography, Recrystallization) Extraction->Chromatography Sulfonated_Pyridine Sulfonated Pyridine Chromatography->Sulfonated_Pyridine

References

Safety Operating Guide

Proper Disposal of 3-Pyridinesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 3-Pyridinesulfonate, a corrosive solid utilized in various chemical syntheses. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety Precautions and Hazard Summary

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2][3] Inhalation may lead to corrosive injuries to the respiratory tract.[2][4] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazard Information:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.GHS05Danger
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

EquipmentSpecification
Hand ProtectionWear protective gloves.
Eye/Face ProtectionWear safety glasses with side-shields or goggles. Use a face shield if splashing is possible.
Skin and Body ProtectionWear protective clothing.
Respiratory ProtectionUse a NIOSH/MSHA approved respirator if dust is generated.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (for specific, controlled laboratory scenarios under expert supervision):

While professional disposal is the standard, small spills may be neutralized under controlled conditions by trained personnel. This procedure should only be performed in a chemical fume hood with appropriate PPE.

  • Containment: In case of a small spill, carefully sweep the solid material into a suitable container for disposal.[1] Avoid generating dust.

  • Neutralization: Slowly add the this compound to a large volume of a weak base solution, such as sodium bicarbonate, while stirring. Monitor the pH to ensure neutralization.

  • Disposal of Neutralized Solution: The resulting neutralized solution must still be disposed of as chemical waste in accordance with local, regional, and national regulations.

Logical Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 cluster_1 start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Quantity ppe->assess small Small Quantity (e.g., minor spill residue) assess->small < 1g large Large Quantity (e.g., unused reagent, reaction waste) assess->large >= 1g neutralize Neutralize with weak base (e.g., sodium bicarbonate solution) in a fume hood. small->neutralize package_large Package in a clearly labeled, sealed, and compatible waste container. large->package_large store_large Store in a designated, cool, dry, and well-ventilated hazardous waste area. package_large->store_large contact_ehs_large Contact Environmental Health & Safety (EHS) for professional disposal. store_large->contact_ehs_large end_large End: Waste collected by approved vendor. contact_ehs_large->end_large check_ph Check pH to confirm neutrality (pH 6-8). neutralize->check_ph package_neutral Package neutralized solution in a clearly labeled waste container. check_ph->package_neutral store_neutral Store with other aqueous chemical waste. package_neutral->store_neutral contact_ehs_neutral Contact EHS for disposal. store_neutral->contact_ehs_neutral end_neutral End: Waste collected. contact_ehs_neutral->end_neutral

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Pyridinesulfonate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Pyridinesulfonate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required PPE Specifications and Standards
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[1][2].
Skin Protection Appropriate protective gloves and clothingWear gloves and clothing that prevent skin exposure[1][2].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when exposure limits may be exceeded or if irritation is experienced. A dust mask (type N95) is a suitable option[1][3].

Operational Procedures for Safe Handling

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to prevent exposure and accidents.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood[1][2].

  • Avoid Dust Formation: This substance is a solid, and care should be taken to avoid generating dust during handling[1].

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[1]. Do not eat, drink, or smoke in areas where the chemical is used[4].

  • Ignition Sources: Keep the substance away from open flames, hot surfaces, and other sources of ignition[1][2].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[2][5]. The storage area should be designated for corrosive materials[2].

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) Check Fume Hood 2. Verify Fume Hood Functionality Don PPE->Check Fume Hood Prepare Workspace 3. Prepare Clean and Uncluttered Workspace Check Fume Hood->Prepare Workspace Weigh Chemical 4. Carefully Weigh this compound (Avoid Dust Generation) Prepare Workspace->Weigh Chemical Perform Experiment 5. Conduct Experimental Procedure Weigh Chemical->Perform Experiment Decontaminate 6. Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Dispose Waste 7. Dispose of Waste in Approved Container Decontaminate->Dispose Waste Remove PPE 8. Doff PPE Correctly Dispose Waste->Remove PPE Wash Hands 9. Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

In the event of an emergency or the need for disposal, the following step-by-step procedures should be followed.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, and if it is safe to do so, prevent the spread of the dust.

  • Cleanup: Carefully sweep or scoop up the spilled solid material and place it into a suitable, labeled container for disposal. Avoid creating dust[1][2].

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Contamination: If skin or eye contact occurs, follow the first-aid measures outlined in Table 2.

Table 2: First-Aid Measures for this compound Exposure

Exposure Route First-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant[1].

Chemical Spill Response Workflow

Spill Occurs Chemical Spill Occurs Assess Situation Assess Spill Size and Risk Spill Occurs->Assess Situation Seek Medical Attention Seek Medical Attention if Exposed Spill Occurs->Seek Medical Attention Evacuate Evacuate Area (If Necessary) Assess Situation->Evacuate Large Spill Don PPE Don Appropriate PPE Assess Situation->Don PPE Small Spill Evacuate->Don PPE Contain Spill Contain the Spill Don PPE->Contain Spill Clean Up Clean Up Spill Material (Avoid Dust) Contain Spill->Clean Up Dispose Place in Hazardous Waste Container Clean Up->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.